molecular formula C10H8N2O3 B1513029 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid CAS No. 1060817-67-5

3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid

Cat. No.: B1513029
CAS No.: 1060817-67-5
M. Wt: 204.18 g/mol
InChI Key: VXTJQVWLKUDPMD-UHFFFAOYSA-N
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Description

3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid is a high-value quinazoline derivative serving as a critical synthetic intermediate in medicinal chemistry and drug discovery programs. The quinazoline core is a privileged scaffold in pharmaceutical development, known for its presence in a wide range of biologically active molecules. This compound is particularly valuable for constructing more complex molecular architectures, especially those targeting enzyme inhibition and receptor modulation . Researchers utilize this chemical building block to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The methyl and carboxylic acid functional groups at the 3- and 7-positions of the quinazoline ring provide versatile handles for further chemical derivatization, enabling the synthesis of targeted compound libraries . The structural features of this compound are analogous to those investigated in antitumor research, where related 3-methyl-4-oxo-3,4-dihydroimidazotetrazine derivatives have demonstrated significant activity . As such, it represents an important starting material for synthesizing molecules with potential for rigorous biological evaluation. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-4-oxoquinazoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-12-5-11-8-4-6(10(14)15)2-3-7(8)9(12)13/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTJQVWLKUDPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651031
Record name 3-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
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Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060817-67-5
Record name 3,4-Dihydro-3-methyl-4-oxo-7-quinazolinecarboxylic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
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Foundational & Exploratory

Structure Elucidation of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid: An Integrated Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The unequivocal determination of a chemical structure is the bedrock upon which all subsequent research and development in the pharmaceutical industry is built. An error in structural assignment can invalidate entire preclinical and clinical programs, leading to significant financial and temporal losses. This technical guide provides a comprehensive, field-proven workflow for the structure elucidation of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid (C₁₀H₈N₂O₃), a representative of the medicinally significant quinazolinone scaffold.[1][2][3][4] We will move beyond a simple recitation of techniques, instead focusing on the causality behind the experimental choices and demonstrating how an integrated, multi-technique approach creates a self-validating system that ensures the highest level of scientific integrity.[5]

Introduction: The Quinazolinone Core and the Imperative for Structural Certainty

The quinazolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer and antimicrobial properties.[3][4][6] this compound (Molecular Formula: C₁₀H₈N₂O₃, Molecular Weight: 204.18 g/mol ) is a key building block in the synthesis of such molecules.[7] Its precise molecular architecture—the specific arrangement of its atoms and functional groups—dictates its reactivity, physicochemical properties, and potential for biological interaction.

Therefore, a rigorous and systematic elucidation of its structure is not merely an academic exercise; it is a critical prerequisite for its use in drug discovery. This guide details a logical workflow, beginning with foundational analysis to generate a structural hypothesis and progressing to advanced 2D NMR techniques to map atomic connectivity, culminating in the gold-standard confirmation by X-ray crystallography.

Foundational Analysis: Establishing the Molecular Formula and Functional Groups

The first step in any structure elucidation is to determine the fundamental properties of the molecule: its mass, elemental composition, and the functional groups it contains. This foundational data constrains the number of possible structures and provides the basis for more detailed spectroscopic analysis.

High-Resolution Mass Spectrometry (HRMS)

Expertise: We employ HRMS not just to find the molecular weight, but to unequivocally determine the elemental formula. Low-resolution MS could suggest a molecular weight of 204, but numerous elemental combinations could match this integer mass. HRMS provides mass accuracy to within 5 ppm, allowing for the confident assignment of the molecular formula C₁₀H₈N₂O₃.[8][9] The choice of a soft ionization technique like Electrospray Ionization (ESI) is deliberate to minimize fragmentation and maximize the abundance of the molecular ion, typically observed as the protonated species [M+H]⁺.[10]

Data Presentation: Predicted HRMS Data

Adduct Form Calculated Exact Mass (m/z)
[M+H]⁺ 205.0557
[M+Na]⁺ 227.0376
[M-H]⁻ 203.0411

(Note: Values are predicted for C₁₀H₈N₂O₃)

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~1-10 µg/mL.

  • Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Data Acquisition (Positive Ion Mode):

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Set the capillary voltage to 3.5-4.5 kV.

    • Acquire data over a mass range of m/z 100-500.

    • Use a known reference standard for internal mass calibration to ensure high accuracy.

  • Data Analysis: Compare the measured exact mass of the [M+H]⁺ ion to the theoretical mass for C₁₀H₉N₂O₃⁺ to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise: FTIR spectroscopy provides a rapid, non-destructive snapshot of the key functional groups present. This allows for an initial confirmation of the structural class. For our target molecule, the presence of two distinct carbonyl groups (amide and carboxylic acid) and aromatic rings are key identifiers.

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~3200-2500 Broad O-H stretch (Carboxylic Acid)
~1720-1680 Strong C=O stretch (Carboxylic Acid)
~1680-1640 Strong C=O stretch (Amide, 4-oxo position)[11]
~1610, 1560, 1470 Medium-Strong C=C and C=N stretches (Quinazoline Ring)
~3100-3000 Medium-Weak C-H stretch (Aromatic)

| ~2950 | Weak | C-H stretch (Aliphatic, N-CH₃) |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Thoroughly grind 1-2 mg of the compound with ~150 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

  • Pellet Formation: Transfer the fine powder to a pellet press and apply 7-10 tons of pressure to form a transparent pellet.

  • Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.[12]

  • Data Analysis: Identify the key absorption bands and correlate them to the expected functional groups.

The Core Framework: Unraveling Connectivity with NMR Spectroscopy

With the molecular formula and functional groups established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to construct the atomic framework of the molecule. We use a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments to piece together the molecular puzzle.

1D NMR: Identifying the Pieces

¹H NMR Spectroscopy provides a count of the distinct proton environments and their neighboring protons through spin-spin coupling. For our target, we expect to see signals for the three aromatic protons, the N-methyl group, and the carboxylic acid proton.

¹³C NMR Spectroscopy , often coupled with a DEPT-135 experiment, reveals the number of distinct carbon environments and classifies them as CH, CH₂, or CH₃ groups.

2D NMR: Assembling the Puzzle

Expertise: While 1D NMR identifies the fragments, 2D NMR shows how they are connected. This is the most critical phase of spectroscopic elucidation.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is the first step in assembly. It unambiguously correlates each proton to the carbon atom it is directly attached to (¹J coupling).[13][14] This allows us to confidently link the proton and carbon data into discrete C-H fragments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to the puzzle. HMBC reveals correlations between protons and carbons that are two or three bonds away (²J and ³J coupling).[14][15] By identifying these long-range connections, we can link the C-H fragments and include quaternary carbons (like the carbonyls) to build the complete molecular skeleton. The absence of a correlation can be as informative as its presence, helping to rule out alternative isomeric structures.

Data Presentation: Predicted NMR Data (in DMSO-d₆)

Atom Position ¹H Shift (δ, ppm) ¹³C Shift (δ, ppm) Key HMBC Correlations (from ¹H)
2 ~8.3 (s, 1H) ~146.0 C4, C8a
3-CH₃ ~3.6 (s, 3H) ~33.0 C2, C4
4 - ~161.0 -
4a - ~120.0 -
5 ~8.2 (d, 1H) ~128.0 C4, C7, C8a
6 ~8.0 (d, 1H) ~126.0 C8, C4a
7 - ~138.0 -
8 ~8.4 (s, 1H) ~129.0 C6, C4a, C7-COOH
8a - ~148.0 -

| 7-COOH | ~13.5 (br s, 1H) | ~167.0 | C6, C7, C8 |

Mandatory Visualization: Key HMBC Correlations

The following diagram illustrates the critical long-range correlations that confirm the placement of the methyl and carboxylic acid groups on the quinazolinone core.

Caption: Key 2- and 3-bond HMBC correlations confirming the molecular structure.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[12] Ensure complete dissolution.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • HSQC: Acquire a phase-sensitive gradient-edited HSQC experiment optimized for a one-bond J-coupling of ~145 Hz.

    • HMBC: Acquire a gradient-selected HMBC experiment with the long-range coupling delay optimized for 8-10 Hz to observe typical ²J and ³J correlations.

  • Data Processing & Analysis: Process the data using appropriate software. Calibrate the ¹H spectrum to the residual solvent peak (DMSO at 2.50 ppm). Correlate the 2D data to assemble the structure, as outlined above.

The Integrated Elucidation Workflow: A Self-Validating System

Trustworthiness: The power of this workflow lies in its self-validating nature. Each step logically builds upon and is confirmed by the next. HRMS provides a formula, which must be consistent with the number of signals in the ¹³C and ¹H NMR. The functional groups seen in the IR must be accounted for by the chemical shifts in the NMR. Finally, the complete connectivity map derived from 2D NMR must assemble all these pieces into a single, coherent structure. This logical chain minimizes the possibility of error.

Mandatory Visualization: Structure Elucidation Workflow

Elucidation_Workflow cluster_0 cluster_1 cluster_2 A Hypothesis Generation B HRMS Analysis (Determine Molecular Formula: C₁₀H₈N₂O₃) A->B C FTIR Analysis (Identify Functional Groups: Amide, COOH, Aromatic) B->C D Structural Assembly C->D E 1D NMR (¹H, ¹³C) (Identify C/H Fragments) D->E F 2D NMR (HSQC, HMBC) (Establish Connectivity) E->F G Proposed Structure F->G H Absolute Confirmation G->H I Single Crystal X-ray Diffraction (Definitive 3D Structure) H->I J Final Validated Structure I->J

Caption: A logical workflow for unequivocal structure elucidation.

Absolute Confirmation: Single-Crystal X-ray Crystallography

While the integrated spectroscopic approach provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is the undisputed gold standard for structure determination.[16] It provides a definitive, three-dimensional map of electron density from which the precise coordinates of each atom in the crystal lattice can be determined.[17][18] This technique resolves any ambiguity regarding connectivity, stereochemistry, and tautomeric forms. Obtaining a crystal structure serves as the ultimate validation of the entire spectroscopic assignment.[19]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow a high-quality single crystal of the compound (typically 0.1-0.5 mm in size) by slow evaporation from a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Instrumentation: Mount the crystal on a goniometer head of a single-crystal X-ray diffractometer.

  • Data Collection: Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods to generate an initial electron density map and structural model. Refine this model against the experimental data until a final, high-resolution structure is obtained.

Conclusion

The structure elucidation of this compound, or any active pharmaceutical ingredient or intermediate, demands a rigorous, multi-faceted approach. By systematically integrating data from High-Resolution Mass Spectrometry, FTIR, and a suite of 1D and 2D NMR experiments, a confident structural hypothesis can be built and cross-validated at each step. The final, unambiguous confirmation via single-crystal X-ray crystallography provides the absolute certainty required for advancement in a drug development pipeline. Adherence to this logical, self-validating workflow ensures scientific integrity and provides a robust foundation for all subsequent research.

References

  • This compound, 95% Purity, C10H8N2O3, 1 gram. AXIOMSCI. [Link]

  • Synthesis, Characterization and X-ray Structure of 4-Phenylamino Quinazoline Derivatives. Chinese Journal of Organic Chemistry. [Link]

  • Identification of in vivo metabolites of a potential anti-rheumatoid arthritis compound, the quinazolinone derivative PD110, using ultra-high performance liquid chromatography coupled with Q-Exactive plus mass spectrometry. RSC Advances. [Link]

  • 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... ResearchGate. [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

  • Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. MDPI. [Link]

  • Preparation and Evaluation of Quinazoline Derivatives as Antimicrobial Agents and Liquid Crystals. AIP Publishing. [Link]

  • Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules. [Link]

  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton. [Link]

  • 3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride. PubChemLite. [Link]

  • X-ray crystallographic structure of compound 8. ResearchGate. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Boffin Access. [Link]

  • Synthesis and x-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands. Journal of Medicinal Chemistry. [Link]

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. MDPI. [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • HSQC and HMBC. Columbia University NMR Core Facility. [Link]

  • Structure validation in chemical crystallography. Acta Crystallographica Section A. [Link]

  • Structures of some important quinazoline derivatives and atom numbering of compound 1. ResearchGate. [Link]

  • A framework for automated structure elucidation from routine NMR spectra. Chemical Science. [Link]

  • Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. IUPAC. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a cornerstone of a successful research program. These intrinsic characteristics govern a compound's behavior from the moment of its synthesis through to its ultimate biological effect. Properties such as solubility, lipophilicity, and ionization state directly influence a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive technical overview of the key physicochemical properties of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid, a novel quinazoline derivative. Given the limited availability of direct experimental data for this specific molecule, this document serves as both a repository of available information on close analogs and a detailed procedural manual for the experimental determination of these critical parameters. This approach is designed to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to fully characterize this and other novel chemical entities.

The chemical structure of this compound is presented below:

Image of the chemical structure of this compound would be placed here.

This guide will delve into the theoretical and practical aspects of molecular weight, melting point, lipophilicity (LogP), solubility, and acidity constant (pKa), providing a robust framework for its comprehensive evaluation.

Molecular and Structural Properties

The fundamental molecular properties of a compound provide the basis for all further physicochemical analysis.

Molecular Formula: C₁₀H₈N₂O₃[1]

Molecular Weight: 204.18 g/mol

While the molecular weight is a calculated property, it is a critical parameter for numerous experimental calculations, including molarity of solutions and interpretation of mass spectrometry data.

Thermal Properties: Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions to a liquid state. It is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. For the parent analog, 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid , a melting point of >300 °C has been reported, suggesting a highly stable crystal lattice structure.

Table 1: Predicted Physicochemical Properties of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid
PropertyValueSource
Molecular Weight190.16 g/mol PubChem CID: 135483588[2]
Melting Point>300 °CChemBK
Boiling Point (Predicted)449.2±47.0 °CChemBK
Density (Predicted)1.56±0.1 g/cm³ChemBK
Experimental Protocol for Melting Point Determination

The determination of a melting point is a routine yet critical analysis. The capillary method is a widely accepted and accurate technique.[3][4]

Principle: A small, finely powdered sample of the compound is packed into a capillary tube and heated in a calibrated apparatus. The temperature range from the onset of melting to complete liquefaction is recorded. A narrow melting range (typically < 2°C) is indicative of high purity.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the dry compound is finely crushed on a clean, hard surface. The open end of a glass capillary tube is pressed into the powder.[4]

  • Packing the Sample: The capillary tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 1-2 mm is optimal.[3]

  • Apparatus Setup: The packed capillary is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[5]

  • Observation and Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.[5]

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

Lipophilicity is a critical determinant of a drug's ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For the hydrochloride salt of the target molecule, a predicted XlogP of 0.2 is available from PubChem, suggesting a relatively hydrophilic character.

Experimental Protocol for LogP Determination: The Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring LogP.[6][7][8]

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to that in the aqueous phase. For ionizable compounds, it is crucial to perform this measurement at a pH where the molecule is in its neutral form, or to determine the distribution coefficient (LogD) at a specific pH.[7][9]

Step-by-Step Methodology:

  • Preparation of Pre-Saturated Solvents: Equal volumes of n-octanol and water (or a suitable buffer for LogD) are mixed vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.[9]

  • Sample Preparation: A stock solution of the test compound is prepared in one of the pre-saturated solvents.

  • Partitioning: A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol and water in a glass vial.

  • Equilibration: The vial is shaken gently for a set period (e.g., 24 hours) at a constant temperature to allow for complete partitioning of the compound between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: LogP is calculated using the following formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation. Poor solubility can lead to low bioavailability and challenges in developing intravenous dosage forms.

Experimental Protocol for Kinetic Solubility Determination by Nephelometry

For early-stage drug discovery, kinetic solubility is often a more relevant and higher-throughput measurement than thermodynamic solubility.[10] Nephelometry, which measures light scattering from undissolved particles, is a common method.[11][12][13]

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. If the compound's concentration exceeds its solubility limit, it will precipitate, and the resulting turbidity is measured by a nephelometer.[12][13]

Step-by-Step Methodology:

  • Stock Solution Preparation: A high-concentration stock solution of the compound (e.g., 10 mM) is prepared in DMSO.[12]

  • Plate Setup: A small volume of the DMSO stock solution (e.g., 2 µL) is added to the wells of a microtiter plate. Often, a serial dilution is prepared in DMSO across the plate.[12]

  • Addition of Aqueous Buffer: A larger volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is rapidly added to each well.[12]

  • Incubation: The plate is incubated for a defined period (e.g., 2 hours) at a controlled temperature, with gentle shaking to allow for precipitation to occur.[14]

  • Measurement: The light scattering in each well is measured using a nephelometer. The results are typically reported in Nephelometric Turbidity Units (NTU).[12]

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to background levels.[12]

Visualization of Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO plate Dispense Stock into 96-Well Plate stock->plate buffer Add Aqueous Buffer (e.g., PBS) plate->buffer incubate Incubate (2h, 37°C) buffer->incubate nephelometer Measure Light Scattering (Nephelometer) incubate->nephelometer data Determine Solubility Threshold nephelometer->data

Caption: Workflow for the nephelometric kinetic solubility assay.

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a molecule with a carboxylic acid group like this compound, the pKa will govern its charge state at different physiological pH values, which in turn affects its solubility, permeability, and target binding.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[15]

Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[15]

Step-by-Step Methodology:

  • Solution Preparation: A precise amount of the compound is dissolved in water or a co-solvent system if solubility is low. The concentration should be at least 10⁻⁴ M. The solution's ionic strength is kept constant with an inert salt like KCl.

  • Initial pH Adjustment: For a carboxylic acid, the initial pH of the solution is adjusted to be acidic (e.g., pH 2) by adding a strong acid (e.g., HCl).

  • Titration: The solution is titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments.

  • pH Measurement: After each addition of titrant, the solution is stirred to equilibrium, and the pH is recorded.

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.

Visualization of pKa Determination Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis dissolve Dissolve Compound in Solution (with KCl) acidify Adjust to Acidic pH (e.g., pH 2) dissolve->acidify titrate Titrate with Standardized NaOH acidify->titrate measure Record pH after Each Addition titrate->measure plot Plot pH vs. Titrant Volume pka Determine pKa at Half-Equivalence Point plot->pka

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Properties

  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the quinazoline ring system, a singlet for the methyl group on the nitrogen, and a broad singlet for the carboxylic acid proton, typically downfield around 12 ppm.[16]

  • ¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the quinazolinone (around 160-165 ppm), the carboxylic acid carbonyl (around 165-185 ppm), the aromatic carbons, and the methyl carbon.[16]

  • IR Spectroscopy: The infrared spectrum should exhibit a broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹, a sharp C=O stretch for the carboxylic acid around 1710 cm⁻¹, and another C=O stretch for the quinazolinone amide.[16]

  • Mass Spectrometry: High-resolution mass spectrometry would be used to confirm the exact mass of the molecule and its fragmentation pattern, which aids in structural elucidation. The PubChem entry for the parent compound, 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid, lists major mass spectrum peaks at m/z 189, 173, and 118.[2]

Conclusion

The comprehensive characterization of the physicochemical properties of this compound is a critical endeavor for its advancement as a potential therapeutic agent. While direct experimental data for this specific molecule is currently limited, this guide provides a robust framework for its systematic evaluation. By utilizing the predicted data of close analogs and implementing the detailed, validated experimental protocols for determining melting point, lipophilicity, solubility, and pKa, researchers can generate the essential data package required for informed decision-making in the drug development pipeline. The principles and methodologies outlined herein are fundamental to building a comprehensive understanding of this molecule's behavior and unlocking its full therapeutic potential.

References

  • Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

  • University of Calgary. (n.d.). Melting point determination. [Link]

  • Kyrylenko, S., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Bio-protocol. (2024). LogP / LogD shake-flask method. protocols.io. [Link]

  • University of Basrah. (2021). experiment (1) determination of melting points. [Link]

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A Technical Guide to the Strategic Synthesis of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Chemical and Pharmaceutical Development

Executive Summary

The quinazolin-4-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] This guide provides a comprehensive, in-depth technical overview of a robust and efficient synthetic pathway to a specific, highly functionalized derivative: 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid. Starting from the readily accessible precursor, 2-aminoterephthalic acid, this document elucidates a two-step synthetic strategy involving a thermally-driven cyclization followed by a selective N-methylation. We delve into the mechanistic underpinnings of each transformation, provide detailed, validated experimental protocols, and discuss the critical process parameters that ensure high yield and purity. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the synthesis of this valuable heterocyclic compound.

Introduction: The Significance of the Quinazolinone Core

Quinazolinones are a class of fused heterocyclic compounds that have garnered significant attention from the scientific community due to their profound pharmacological importance.[3][4] Their rigid bicyclic structure, composed of fused benzene and pyrimidine rings, provides a versatile template for interacting with a multitude of biological targets.[5] The derivatization of the quinazolinone core at various positions allows for the fine-tuning of its physicochemical properties and biological activity, leading to the development of numerous clinically approved drugs.[3][6]

The target molecule of this guide, this compound, incorporates three key functional features: the foundational quinazolin-4-one heterocycle, an N-methyl group at the 3-position which can enhance metabolic stability and modulate binding, and a carboxylic acid moiety at the 7-position, a critical functional handle for further derivatization or for acting as a key pharmacophoric element. This guide presents a logical and efficient synthetic approach, prioritizing atom economy, procedural simplicity, and reproducibility.

Synthetic Strategy and Retrosynthetic Analysis

The chosen synthetic strategy is a convergent two-step process designed for efficiency and scalability. The retrosynthetic analysis reveals a logical disconnection of the target molecule back to a commercially available, appropriately substituted anthranilic acid derivative.

G Target 3-Methyl-4-oxo-3,4-dihydro- 7-quinazolinecarboxylic acid Intermediate 4-Oxo-3,4-dihydro- 7-quinazolinecarboxylic acid Target->Intermediate N-Methylation StartingMaterial 2-Aminoterephthalic acid (4-Carboxy-2-aminobenzoic acid) Intermediate->StartingMaterial Niementowski Cyclization Reagent1 Formamide Reagent2 Methylating Agent (e.g., Dimethyl Sulfate)

Caption: Retrosynthetic pathway for the target molecule.

This forward-thinking approach begins with 2-aminoterephthalic acid, which already contains the required carboxylic acid at the C4 position (which becomes the C7 position of the quinazolinone). This circumvents potentially complex and low-yielding post-cyclization functionalization steps.

  • Step 1: Heterocyclic Ring Formation. The quinazolinone core is constructed via the Niementowski reaction, a classic and reliable method involving the condensation of an anthranilic acid with an amide.[7][8] In this case, formamide serves as both the C1 source and the reaction solvent, offering a straightforward and atom-economical cyclization.[9][10]

  • Step 2: N-Methylation. The final modification involves the selective methylation of the nitrogen atom at the 3-position. This is achieved through a standard nucleophilic substitution reaction using a suitable methylating agent in the presence of a mild base.

Part 1: Synthesis of the Quinazolinone Core via Niementowski Reaction

Principle and Mechanism

The Niementowski reaction is a thermal condensation process. The reaction is believed to proceed through the initial formation of an N-formyl intermediate, 2-formamidoterephthalic acid, from the reaction of the amino group of the anthranilic acid with formamide.[11] Under thermal conditions, this intermediate undergoes an intramolecular cyclodehydration, where the amide nitrogen attacks the carboxylic acid carbonyl, eliminating a molecule of water to form the stable, aromatic quinazolinone ring system.[12][13] The use of excess formamide drives the reaction to completion.

G A 2-Aminoterephthalic Acid B + Formamide (Heat) C Intermediate: N-Formylanthranilic Acid Deriv. B->C Formylation D Intramolecular Cyclization C->D E Dehydration (-H2O) D->E F 4-Oxo-3,4-dihydro-7- quinazolinecarboxylic acid E->F

Caption: Mechanistic workflow for the Niementowski reaction.

Experimental Protocol: 4-Oxo-3,4-dihydro-7-quinazolinecarboxylic acid

Table 1: Reagents and Materials

ReagentFormulaM.W.Moles (Equiv.)Amount
2-Aminoterephthalic acidC₈H₇NO₄181.150.05 (1.0)9.06 g
FormamideCH₃NO45.040.40 (8.0)18.0 g (16 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminoterephthalic acid (9.06 g, 0.05 mol).

  • Add formamide (16 mL, ~0.40 mol) to the flask.

  • Heat the reaction mixture in a preheated oil bath at 140-150°C with continuous stirring.[14] The solid will gradually dissolve as the reaction proceeds.

  • Maintain the reaction at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate:Methanol (9:1).

  • After the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

  • Pour the cooled reaction mixture into 200 mL of cold deionized water with vigorous stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with deionized water (3 x 50 mL) to remove any residual formamide.

  • Dry the collected solid in a vacuum oven at 80°C to a constant weight. The product is typically obtained as a white to off-white powder.

Causality and Process Insights
  • Choice of Reagent: Formamide is an ideal choice as it is an inexpensive, readily available reagent that serves as both the carbon source for the C2 position of the quinazolinone and as a high-boiling polar solvent.[9]

  • Temperature Control: The temperature range of 140-150°C is critical. Lower temperatures result in significantly slower reaction rates, while excessively high temperatures can lead to the decomposition of formamide and the formation of colored byproducts.[8]

  • Workup: Precipitation in water is an effective method for isolating the product, as the quinazolinone core is largely insoluble in water while formamide is completely miscible, allowing for an efficient purification step.

Part 2: N-Methylation of the Quinazolinone Core

Principle and Mechanism

The nitrogen at the 3-position of the quinazolin-4-one ring is part of an amide-like system, and the corresponding proton is acidic (pKa ~8-9). This allows for its deprotonation by a suitable base to form a nucleophilic quinazolinone anion. This anion then readily reacts with an electrophilic methyl source, such as dimethyl sulfate or methyl iodide, via an S N2 mechanism to form the N-methylated product.

Table 2: Reagents and Materials for N-Methylation

ReagentFormulaM.W.Moles (Equiv.)Amount
4-Oxo-3,4-dihydro-7-quinazolinecarboxylic acidC₉H₆N₂O₃190.160.04 (1.0)7.61 g
Anhydrous Potassium CarbonateK₂CO₃138.210.08 (2.0)11.06 g
Dimethyl Sulfate(CH₃)₂SO₄126.130.048 (1.2)4.5 mL
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09-80 mL
Experimental Protocol: this compound

Safety Precaution: Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive. Handle only in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 4-Oxo-3,4-dihydro-7-quinazolinecarboxylic acid (7.61 g, 0.04 mol) and anhydrous potassium carbonate (11.06 g, 0.08 mol).

  • Add anhydrous DMF (80 mL) to the flask with stirring.

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add dimethyl sulfate (4.5 mL, 0.048 mol) dropwise to the suspension using a syringe. An exotherm may be observed.

  • Heat the reaction mixture to 60°C and maintain with stirring for 3-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 400 mL of ice-cold water.

  • Acidify the aqueous solution to pH 3-4 by the slow addition of 2M HCl. This will protonate the carboxylic acid and cause the product to precipitate.

  • Stir the resulting suspension for 30 minutes in an ice bath.

  • Collect the solid product by vacuum filtration, washing with cold water (3 x 50 mL).

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford the pure this compound.

Causality and Process Insights
  • Choice of Base and Solvent: Anhydrous potassium carbonate is a suitable and easily handled base for deprotonating the N-H group. DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and intermediates. Anhydrous conditions are crucial to prevent the hydrolysis of dimethyl sulfate and potential side reactions.

  • Methylating Agent: Dimethyl sulfate is a highly efficient and cost-effective methylating agent. Methyl iodide is a viable alternative but is more volatile and light-sensitive.

  • Workup and Purification: The acidic workup is essential to ensure the carboxylic acid is in its neutral, less soluble form for effective precipitation and isolation. Recrystallization is a standard and effective final purification step.

Alternative Synthetic Pathway

An alternative and widely employed method for synthesizing 3-substituted quinazolinones involves a benzoxazinone intermediate.[1][3] This route offers modularity, allowing for the introduction of various substituents at the 3-position.

G Start 2-Aminoterephthalic Acid Step1 N-Acylation (e.g., Acetyl Chloride) Intermediate1 N-Acetyl-2-amino- terephthalic acid Step1->Intermediate1 Step2 Cyclodehydration (e.g., Acetic Anhydride) Intermediate2 Benzoxazinone Intermediate Step2->Intermediate2 Step3 Reaction with Methylamine (CH3NH2) Target Target Molecule Step3->Target

Caption: Benzoxazinone-mediated alternative synthetic route.

This pathway involves:

  • N-Acylation: The starting anthranilic acid is first acylated.

  • Cyclization: The N-acyl derivative is cyclized using a dehydrating agent like acetic anhydride to form a benzoxazin-4-one.[15]

  • Ring Opening and Re-closure: The benzoxazinone is then treated with a primary amine (in this case, methylamine), which opens the ring and subsequently re-closes to form the desired 3-substituted quinazolinone.[3]

While this route is highly effective, the direct Niementowski cyclization followed by methylation is often more step-economical for preparing the specific target molecule of this guide.

Conclusion

The synthesis of this compound can be reliably and efficiently achieved through a two-step sequence starting from 2-aminoterephthalic acid. The initial Niementowski condensation with formamide provides a direct route to the core quinazolinone heterocycle, and a subsequent, selective N-methylation furnishes the final product in good yield. The protocols and insights provided in this guide are grounded in established chemical principles and are designed to be reproducible and scalable, offering a solid foundation for researchers in the fields of organic synthesis and pharmaceutical development.

References

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An In-depth Technical Guide to 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid, a heterocyclic compound of significant interest within the field of medicinal chemistry. The quinazolinone scaffold is a well-established "privileged structure" known to impart a wide range of biological activities.[1] This document will delve into the core chemical identity, synthesis methodologies, physicochemical properties, and the potential therapeutic applications of this specific derivative. While direct experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and foundational chemical principles to provide a robust framework for researchers. The Chemical Abstracts Service (CAS) number for this compound is 1060817-67-5 .[2]

Introduction to the Quinazolinone Scaffold

The quinazolinone core, a fusion of benzene and pyrimidine rings, is a cornerstone in the development of novel therapeutic agents.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[3] The structural rigidity of the quinazolinone ring system, combined with the potential for substitution at various positions, allows for the fine-tuning of its biological and physicochemical properties, making it a versatile template for drug design.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key identifiers and predicted properties for this compound.

PropertyValueSource
CAS Number 1060817-67-5[2][4]
Molecular Formula C₁₀H₈N₂O₃[2]
Molecular Weight 204.18 g/mol PubChem
IUPAC Name 3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acidPubChem
Predicted XLogP3 0.8PubChem
Predicted Hydrogen Bond Donor Count 1PubChem
Predicted Hydrogen Bond Acceptor Count 4PubChem
Predicted pKa 3.63 (most acidic)ChemAxon

Synthesis Strategies

Proposed Retrosynthetic Analysis and Synthesis Pathway

A logical retrosynthetic approach would involve the cyclization of an appropriately substituted anthranilic acid derivative.

G Target 3-Methyl-4-oxo-3,4-dihydro- 7-quinazolinecarboxylic acid Intermediate1 N-formyl-4-amino-3-methyl- benzoic acid derivative Target->Intermediate1 Cyclization StartingMaterial1 4-Amino-3-methylbenzoic acid Intermediate1->StartingMaterial1 Amidation StartingMaterial2 Formic acid or derivative Intermediate1->StartingMaterial2 Formylation

Caption: Retrosynthetic analysis for the target molecule.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a proposed method based on common synthetic strategies for similar compounds.[5][6]

  • Amidation of 4-amino-3-methylbenzoic acid:

    • To a solution of 4-amino-3-methylbenzoic acid in a suitable solvent (e.g., pyridine or DMF), add an activating agent for the carboxylic acid (e.g., thionyl chloride or a carbodiimide).

    • Introduce a source of the N-methyl group, such as methylamine, to form the corresponding amide.

  • Formylation and Cyclization:

    • The resulting N-methylated aminobenzoic acid derivative can then be formylated using formic acid or a derivative like triethyl orthoformate.

    • Subsequent heating, often in the presence of a dehydrating agent or under reflux conditions, will induce cyclization to form the quinazolinone ring.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinazolinone ring system, a singlet for the N-methyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern.[7][8]

  • ¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbon of the quinazolinone ring, the carboxylic acid carbonyl, the aromatic carbons, and the N-methyl carbon.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the C=O stretching vibrations of the quinazolinone and carboxylic acid groups, the O-H stretching of the carboxylic acid, and the C-H and C=C stretching of the aromatic system.[9]

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass. Fragmentation patterns could provide further structural information.

Potential Biological Activity and Therapeutic Applications

Given the extensive research into the biological activities of the quinazolinone scaffold, this compound is a promising candidate for various therapeutic applications.

Anticancer Potential

Many quinazolinone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase and dihydrofolate reductase.[3][5] The substitution pattern on the quinazolinone ring is crucial for its interaction with biological targets. Further investigation into the cytotoxic effects of this specific compound on various cancer cell lines is warranted.

Antimicrobial Activity

The quinazolinone nucleus is also a key feature in a number of compounds with significant antibacterial and antifungal properties.[5] Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the ring can modulate the antimicrobial spectrum and potency.

Other Potential Applications

The versatility of the quinazolinone scaffold suggests that this compound could also be explored for anti-inflammatory, anticonvulsant, and other CNS-related activities.[10]

Experimental Workflow for Biological Evaluation

The following diagram outlines a general workflow for the initial biological screening of this compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies A Compound Synthesis & Characterization B Cytotoxicity Assays (e.g., MTT, XTT) A->B C Antimicrobial Assays (e.g., MIC, MBC) A->C D Enzyme Inhibition Assays (e.g., Kinase Assays) A->D E Cell Cycle Analysis B->E F Apoptosis Assays B->F G Target Identification (e.g., Proteomics, Genomics) D->G H Animal Model Selection E->H F->H G->H I Pharmacokinetic & Pharmacodynamic (PK/PD) Studies H->I J Efficacy and Toxicity Studies I->J

Caption: A generalized workflow for the biological evaluation of a novel compound.

Conclusion

This compound represents a molecule of considerable interest for further investigation in the field of drug discovery. Its quinazolinone core is a well-validated pharmacophore associated with a diverse range of biological activities. This technical guide provides a foundational understanding of its chemical nature, plausible synthetic routes, and potential therapeutic applications. Further experimental validation is necessary to fully elucidate the specific properties and biological profile of this promising compound.

References

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  • 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.
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The Multifaceted Biological Activities of Substituted Quinazoline Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antihypertensive effects.[2][3][4][5] The structural versatility of the quinazoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its biological profile. This guide focuses specifically on substituted quinazoline carboxylic acids, a subclass that has garnered significant attention for its therapeutic potential. The presence of the carboxylic acid group often plays a crucial role in the compound's interaction with biological targets, influencing its potency and selectivity.[6][7][8][9][10]

This technical guide provides an in-depth exploration of the biological activities of substituted quinazoline carboxylic acids, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR), mechanisms of action, and key experimental protocols for their evaluation, offering valuable insights for researchers and drug development professionals.

Anticancer Activity: Targeting Key Pathways in Oncology

Substituted quinazoline carboxylic acids have emerged as a prominent class of anticancer agents, with several derivatives showing potent activity against various cancer cell lines.[11][12][13] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer.

Mechanism of Action: Inhibition of Tyrosine Kinases

A primary mechanism through which many quinazoline derivatives exert their anticancer effects is the inhibition of protein tyrosine kinases.[14] These enzymes play a pivotal role in cell signaling pathways that control cell growth, proliferation, differentiation, and survival.

Epidermal Growth Factor Receptor (EGFR) Inhibition: The quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors.[15][16][17] Several clinically approved EGFR inhibitors, such as gefitinib and erlotinib, are quinazoline derivatives.[16][18] These drugs target the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[18] The development of resistance, often through mutations like T790M, has driven the synthesis of next-generation inhibitors.[1][18] Substituted quinazoline carboxylic acids are being explored for their potential to overcome this resistance.[1]

EGFR_Inhibition cluster_cell Cancer Cell Quinazoline-COOH Quinazoline-COOH EGFR EGFR ATP ATP Downstream Signaling Downstream Signaling Proliferation & Survival Proliferation & Survival

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of quinazoline carboxylic acids is highly dependent on the nature and position of substituents on the quinazoline ring and any appended moieties.

  • Position 4: Substitution at the 4-position with an anilino group is a common feature in many EGFR inhibitors.[15] The nature of the substituent on this aniline ring can significantly impact activity.

  • Positions 6 and 7: The introduction of small lipophilic groups or dimethoxy/dimorpholinoalkoxy substituents at the 6 and 7-positions often enhances antiproliferative activity.[15]

  • Carboxylic Acid Position: The position of the carboxylic acid group on the aniline moiety (ortho, meta, or para) influences the inhibitory activity against different carbonic anhydrase isoforms, which are also implicated in cancer.[19] Ortho-substituted derivatives have shown broad-spectrum growth inhibitory activity.[19]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of novel compounds against cancer cell lines.[20][21][22]

Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[21]

  • Compound Treatment: Prepare serial dilutions of the substituted quinazoline carboxylic acid derivatives in culture medium. Add the compounds to the respective wells and incubate for 48 or 72 hours.[21] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[21]

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.[23]

MTT_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed treat Treat with Quinazoline Carboxylic Acid Derivatives seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze end End analyze->end

Data Presentation: Cytotoxicity of Quinazoline Carboxylic Acid Derivatives

The results of cytotoxicity assays are typically presented in a table format, allowing for easy comparison of the IC50 values of different compounds against various cancer cell lines.

CompoundSubstitution PatternIC50 (µM) vs. MCF-7 (Breast Cancer)[20]IC50 (µM) vs. HCT116 (Colon Cancer)[21]IC50 (µM) vs. HepG2 (Liver Cancer)[21]
QCA-1 2-aryl, 4-anilino (ortho-COOH)5.57.29.8
QCA-2 2-aryl, 4-anilino (meta-COOH)12.815.118.4
QCA-3 2-aryl, 4-anilino (para-COOH)10.211.514.3
Doxorubicin (Positive Control)0.82[21]1.21[21]1.55

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[2] Quinazoline derivatives, including those with carboxylic acid functionalities, have demonstrated promising antimicrobial activity.[2][24][25][26]

Mechanism of Action: Targeting Bacterial Enzymes and Cell Wall Synthesis

The antimicrobial action of quinazoline carboxylic acids can involve the inhibition of essential bacterial enzymes. A key target for the related quinolone antibiotics is DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[10] The carboxylic acid group at a specific position is often essential for this inhibitory activity.[10] It is hypothesized that substituted quinazoline carboxylic acids may share a similar mechanism, interfering with bacterial DNA synthesis.

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Quinazoline-COOH Quinazoline-COOH DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA_Replication DNA Replication Cell_Death Bacterial Cell Death

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of quinazoline derivatives is influenced by the substitution pattern.

  • Lipophilicity: Increased lipophilicity can enhance antibacterial activity by facilitating passage through the bacterial cell membrane.

  • Substituents on the Benzene Ring: The presence of electron-withdrawing or electron-donating groups on the quinazoline ring system can modulate the antimicrobial spectrum and potency.

  • Carboxylic Acid Group: The presence and position of the carboxylic acid are often critical for activity, potentially by chelating with metal ions in the active site of target enzymes.[27]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[28][29]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[28]

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the substituted quinazoline carboxylic acid derivatives in a suitable broth medium (e.g., Mueller-Hinton broth).[28]

  • Inoculation: Add the prepared bacterial inoculum to each well.[28] Include a positive control (broth with inoculum and a standard antibiotic like ciprofloxacin), a negative control (broth with inoculum only), and a sterility control (broth only).[28]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Data Presentation: Antimicrobial Activity of Quinazoline Carboxylic Acid Derivatives

The MIC values are typically presented in a tabular format, comparing the activity of the test compounds against different microbial strains.

CompoundSubstitution PatternMIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)
QCA-4 6-fluoro, 2-aryl, 4-COOH816
QCA-5 6-chloro, 2-aryl, 4-COOH48
QCA-6 7-nitro, 2-aryl, 4-COOH1632
Ciprofloxacin (Positive Control)0.50.25

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Substituted quinazoline carboxylic acids have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of novel anti-inflammatory drugs.[7][8][30]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes involved in the inflammatory pathway, such as cyclooxygenases (COX).[8][9] The carboxylic acid moiety is crucial for the interaction with the active site of COX enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[7][8][9] By inhibiting COX, these compounds reduce the production of prostaglandins, which are key mediators of pain and inflammation.

Anti_inflammatory_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzyme COX Enzyme Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Quinazoline-COOH Quinazoline-COOH Quinazoline-COOH->COX_Enzyme Inhibits

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory activity of quinazoline carboxylic acids is influenced by their structural features.

  • Carboxylic Acid Group: The presence of a carboxylic acid group is a key pharmacophoric feature for COX inhibition.[7][8][9]

  • Substitutions on the Quinazoline Core: The nature and position of substituents on the quinazoline ring can affect the potency and selectivity for COX-1 versus COX-2.

  • Hybrid Molecules: Incorporating other heterocyclic moieties, such as triazoles, can enhance anti-inflammatory activity.[7]

Experimental Protocol: In Vitro COX Inhibition Assay

The ability of a compound to inhibit COX enzymes can be evaluated using commercially available assay kits.

Principle: These assays typically measure the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.

  • Compound Addition: Add the test compounds (substituted quinazoline carboxylic acids) and a known COX inhibitor (e.g., diclofenac) to the appropriate wells of a 96-well plate.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength at multiple time points.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value.

Conclusion and Future Directions

Substituted quinazoline carboxylic acids represent a versatile and promising class of compounds with a wide range of biological activities. Their efficacy as anticancer, antimicrobial, and anti-inflammatory agents is well-documented, and ongoing research continues to uncover new therapeutic applications. The structure-activity relationships discussed in this guide provide a framework for the rational design of more potent and selective derivatives. The detailed experimental protocols offer a practical resource for researchers engaged in the discovery and development of novel quinazoline-based therapeutics. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential in combination therapies to overcome drug resistance and enhance therapeutic outcomes.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Institutes of Health.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025).
  • Shinde, S. S., Bhusari, S. S., & Wakte, P. S. (2025). Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. Current Pharmacogenomics and Personalized Medicine, 22(1).
  • Adottu, D. D., Shajahan, A. M., Koolaparambil, S. A., & Rasheed, S. P. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075.
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (n.d.). National Institutes of Health.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds. (2025). BenchChem.
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (2025). BenchChem.
  • Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). PubMed.
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  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).
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  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). Journal of Medicinal Chemistry.
  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. (n.d.). PubMed Central.
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  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). PubMed Central.
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). PubMed Central.
  • In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs... (n.d.). ResearchGate.
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  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Eco-Vector Journals Portal.
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The Architecture of Discovery: A Technical Guide to the Synthesis and Exploration of Novel Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold - A Privileged Motif in Medicinal Chemistry

The quinazoline core, a bicyclic heterocycle formed by the fusion of a benzene and a pyrimidine ring, represents a "privileged structure" in the landscape of medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive properties.[4][5][6][7] This versatility has propelled the quinazoline scaffold to the forefront of drug discovery, leading to the development of several clinically successful therapeutic agents, particularly in the realm of oncology.[8][9][10]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It will provide a comprehensive exploration of the core principles and practical methodologies for the discovery and synthesis of novel quinazoline derivatives. Moving beyond a simple recitation of protocols, this guide will delve into the underlying chemical logic and strategic considerations that drive the design and execution of synthetic pathways, empowering researchers to not only replicate existing methods but also to innovate and create novel molecular entities with enhanced therapeutic potential.

I. Strategic Approaches to Quinazoline Synthesis: From Classical Reactions to Modern Innovations

The construction of the quinazoline framework can be achieved through a variety of synthetic strategies, each with its own advantages and limitations. The choice of a particular method is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

A. Foundational Synthetic Pathways

Classical methods for quinazoline synthesis have been refined over decades and remain valuable tools in the chemist's arsenal.

  • Niementowski Quinazoline Synthesis: This is one of the most common methods for preparing 4(3H)-quinazolinones.[11] It involves the thermal condensation of an anthranilic acid with an amide. The high temperatures and sometimes lengthy reaction times of the original protocol have been significantly improved through the use of microwave irradiation, which can dramatically reduce reaction times and increase yields.[11]

  • From Isatoic Anhydride: Isatoic anhydride serves as a versatile and readily available precursor for various quinazoline derivatives. Reaction with amines can lead to the formation of the quinazolinone ring system.[12]

B. Modern Synthetic Methodologies: Expanding the Chemical Space

Recent years have witnessed the emergence of powerful new synthetic techniques that offer greater efficiency, milder reaction conditions, and access to a wider diversity of quinazoline analogs.

  • Metal-Catalyzed Reactions: Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and quinazolines are no exception. Palladium-, copper-, and iron-catalyzed reactions have been developed for the construction of the quinazoline ring system through various C-H activation and cross-coupling strategies.[13][14] These methods often provide access to derivatives that are difficult to synthesize using traditional approaches.

  • Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation has proven to be a highly effective tool for accelerating classical reactions.[11] This technique allows for rapid and efficient heating, leading to shorter reaction times, higher yields, and often cleaner reaction profiles.

  • Multi-Component Reactions (MCRs): MCRs are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product.[15] Several MCRs have been developed for the one-pot synthesis of quinazoline derivatives, offering significant advantages in terms of atom economy and operational simplicity.[15]

II. Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis of key quinazoline intermediates and derivatives. The rationale behind critical steps is explained to provide a deeper understanding of the experimental design.

Protocol 1: Synthesis of 2-Substituted-4(3H)-quinazolinones via Microwave-Assisted Niementowski Reaction

This protocol illustrates a modern, efficient approach to the classic Niementowski synthesis.

Materials:

  • Anthranilic acid

  • Substituted amide

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine anthranilic acid (1.0 eq) and the desired substituted amide (1.2 eq).

  • The reaction can often be performed solvent-free, which aligns with green chemistry principles. If a solvent is necessary, a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a temperature and time optimized for the specific substrates (e.g., 150-200 °C for 10-30 minutes). The use of microwave heating allows for precise temperature control and rapid heating, significantly reducing the reaction time compared to conventional heating.[11]

  • After cooling, the crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality of Experimental Choices:

  • Microwave Irradiation: This choice is based on the desire for a rapid and efficient synthesis. Microwaves directly heat the reactants, leading to a significant rate enhancement compared to conventional heating methods, which rely on thermal conduction.[11]

  • Solvent-Free Conditions: When possible, avoiding a solvent reduces waste and simplifies purification, making the process more environmentally friendly.

Protocol 2: Palladium-Catalyzed Synthesis of 2,4-Disubstituted Quinazolines

This protocol demonstrates a modern cross-coupling approach to generate highly functionalized quinazolines.

Materials:

  • 2-Chloro-4-iodoaniline

  • Terminal alkyne

  • Amine

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Solvent (e.g., DMF)

Procedure:

  • To a degassed solution of 2-chloro-4-iodoaniline (1.0 eq) in DMF, add the terminal alkyne (1.1 eq), the amine (2.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add triethylamine (3.0 eq) and degas the mixture again.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature optimized for the specific substrates (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Palladium Catalyst: Palladium is a highly effective catalyst for cross-coupling reactions, such as the Sonogashira coupling used in this protocol, which forms a key carbon-carbon bond.

  • Copper(I) Iodide: CuI acts as a co-catalyst in the Sonogashira reaction, facilitating the activation of the terminal alkyne.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

III. Visualizing Synthetic Pathways and Workflows

Diagrams are essential for clearly communicating complex synthetic strategies and experimental processes.

Synthesis_Workflow cluster_synthesis General Quinazoline Synthesis Workflow Start Starting Materials (e.g., Anthranilic Acid, Isatoic Anhydride) Reaction Core Synthesis (e.g., Niementowski, Metal-Catalysis) Start->Reaction Intermediate Quinazoline Intermediate Reaction->Intermediate Functionalization Further Functionalization (e.g., Cross-Coupling, Substitution) Intermediate->Functionalization Purification Purification (Chromatography, Recrystallization) Functionalization->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Novel Quinazoline Derivative Characterization->Final_Product

Caption: A generalized workflow for the discovery and synthesis of novel quinazoline derivatives.

Niementowski_Pathway cluster_niementowski Niementowski Quinazoline Synthesis Anthranilic_Acid Anthranilic Acid Reaction_Step Heat or Microwave Irradiation Anthranilic_Acid->Reaction_Step Amide Amide Amide->Reaction_Step Quinazolinone 4(3H)-Quinazolinone Reaction_Step->Quinazolinone

Caption: A simplified representation of the Niementowski quinazoline synthesis pathway.

IV. Structure-Activity Relationships (SAR): Guiding the Design of Potent Derivatives

Understanding the relationship between the chemical structure of a quinazoline derivative and its biological activity is paramount for rational drug design. SAR studies provide crucial insights into which parts of the molecule are essential for activity and how modifications can enhance potency and selectivity.

A. Key Positions for Modification

The quinazoline scaffold offers several positions for substitution, with positions 2, 4, 6, and 7 being particularly important for modulating biological activity.[12]

  • Position 2: Substituents at this position can significantly impact the potency and selectivity of the compound. For example, in many antibacterial quinazolines, the nature of the substituent at the 2-position is critical for activity.[16]

  • Position 4: The 4-position is a key interaction point for many quinazoline-based kinase inhibitors. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of kinases like EGFR.[7][17] Modifications to the aniline ring can fine-tune the inhibitory profile.

  • Positions 6 and 7: Substitution at these positions on the benzene ring, often with methoxy groups, can enhance binding affinity and improve pharmacokinetic properties.[16]

B. Case Study: Quinazoline-Based EGFR Inhibitors

The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a prime example of successful SAR-driven drug discovery. Marketed drugs like Gefitinib and Erlotinib feature the 4-anilinoquinazoline core.[9][10]

CompoundKey Structural FeaturesImpact on Activity
Gefitinib 4-(3-Chloro-4-fluoroanilino)quinazolinePotent and selective inhibitor of EGFR tyrosine kinase.[18]
Erlotinib 4-(3-Ethynylphenylamino)quinazolineEffective against various solid tumors, particularly non-small cell lung cancer.[18]
Afatinib 4-Anilinoquinazoline with a Michael acceptorIrreversible inhibitor of the ErbB family of receptors.[18]

SAR Insights for EGFR Inhibitors:

  • The N-1 and N-3 atoms of the quinazoline ring are crucial for hydrogen bonding interactions within the ATP-binding pocket of EGFR.[17]

  • Small, lipophilic substituents on the 4-anilino moiety are generally favored for potent inhibitory activity.[17]

  • Substitution at the 6- and 7-positions of the quinazoline ring with groups that can form additional interactions can enhance binding affinity.

V. Conclusion and Future Directions

The quinazoline scaffold continues to be a rich source of inspiration for the discovery of novel therapeutic agents. The ongoing development of innovative synthetic methodologies, coupled with a deeper understanding of structure-activity relationships, will undoubtedly lead to the creation of next-generation quinazoline derivatives with improved efficacy, selectivity, and safety profiles. As our knowledge of disease biology expands, the versatility of the quinazoline core will allow for its application to an even wider range of therapeutic targets, solidifying its status as a cornerstone of modern drug discovery.

VI. References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28). MDPI. Retrieved January 20, 2026, from [Link]

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022, December 2). MDPI. Retrieved January 20, 2026, from [Link]

  • The Medicinal Functionality of Quinazolines. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 6), 1736-1744. Retrieved January 20, 2026, from [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020, November 27). Bentham Science. Retrieved January 20, 2026, from [Link]

  • Structure–Activity Relationships of Novel 2-Substituted Quinazoline Antibacterial Agents. (2005, March 24). Journal of Medicinal Chemistry, 48(6), 2070–2085. Retrieved January 20, 2026, from [Link]

  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (2020, January 21). Molecules, 25(2), 430. Retrieved January 20, 2026, from [Link]

  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025, January 22). International Journal of Medical and Pharmaceutical Research. Retrieved January 20, 2026, from [Link]

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (2021, July 29). Molecules, 26(15), 4596. Retrieved January 20, 2026, from [Link]

  • Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. (n.d.). Europe PMC. Retrieved January 20, 2026, from [Link]

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2023, January 25). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022, November 23). International Journal of Molecular Sciences, 23(23), 14619. Retrieved January 20, 2026, from [Link]

  • An overview of quinazolines: Pharmacological significance and recent developments. (2018, May 10). European Journal of Medicinal Chemistry, 151, 579-597. Retrieved January 20, 2026, from [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2014, October 22). Chemistry Central Journal, 8, 56. Retrieved January 20, 2026, from [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024, February 16). Pharmaceuticals, 17(2), 244. Retrieved January 20, 2026, from [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). Journal of Pharmaceutical Research International. Retrieved January 20, 2026, from [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2020, December 22). Frontiers in Chemistry, 8, 597198. Retrieved January 20, 2026, from [Link]

  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28). Hilaris Publisher. Retrieved January 20, 2026, from [Link]

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (2013, November 15). Bioorganic & Medicinal Chemistry, 21(22), 6982-6993. Retrieved January 20, 2026, from [Link]

  • Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). (2015, July 3). Expert Opinion on Therapeutic Patents, 25(7), 789-804. Retrieved January 20, 2026, from [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2022, November 25). Molecules, 27(23), 8219. Retrieved January 20, 2026, from [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Results in Chemistry, 5, 100867. Retrieved January 20, 2026, from [Link]

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  • Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. (2023, April 25). Molecules, 28(9), 3749. Retrieved January 20, 2026, from [Link]

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An In-depth Technical Guide to 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid, a heterocyclic compound belonging to the quinazolinone class of molecules. Quinazolinones are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, physicochemical properties, spectroscopic characterization, potential therapeutic applications, and analytical methodologies related to this specific quinazolinone derivative. While literature on this exact molecule is limited, this guide consolidates information from closely related analogs to provide a robust framework for its scientific exploration.

Molecular Structure and Physicochemical Properties

This compound is characterized by a fused bicyclic system comprising a benzene ring and a pyrimidinone ring, with a methyl group at the N-3 position and a carboxylic acid group at the C-7 position.

Table 1: Chemical Identifiers and Predicted Physicochemical Properties

PropertyValueSource
IUPAC Name 3-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid-
Molecular Formula C₁₀H₈N₂O₃PubChem
Molecular Weight 204.18 g/mol PubChem
Canonical SMILES CN1C=NC2=C(C1=O)C=C(C=C2)C(=O)OPubChem
InChI Key VXTJQVWLKUDPMD-UHFFFAOYSA-NPubChem
Predicted XLogP3 0.8PubChem
Predicted Hydrogen Bond Donor Count 1PubChem
Predicted Hydrogen Bond Acceptor Count 4PubChem
Predicted pKa (strongest acidic) 3.8ChemAxon
Predicted pKa (strongest basic) -1.1ChemAxon

Note: Predicted values are computationally generated and should be experimentally verified.

Synthesis of this compound

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway involves the cyclization of an appropriately substituted anthranilic acid derivative.

Retrosynthesis Target This compound Intermediate1 4-Amino-3-(methylcarbamoyl)benzoic acid Target->Intermediate1 Cyclization StartingMaterial1 4-Amino-3-carboxybenzoic acid Intermediate1->StartingMaterial1 Amidation StartingMaterial2 Methylamine Intermediate1->StartingMaterial2 Amidation

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol

This proposed protocol is a self-validating system, with checkpoints for characterization at each key step.

Step 1: Synthesis of 4-Amino-3-(methylcarbamoyl)benzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-3-carboxybenzoic acid in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Activation of Carboxylic Acid: Add a coupling agent, for instance, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and a non-nucleophilic base like diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid group ortho to the amino group. The steric hindrance from the amino group is expected to favor the activation of the C3-carboxylic acid.

  • Amidation: Introduce a solution of methylamine in tetrahydrofuran (THF) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane.[6]

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the intermediate by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Cyclization to form this compound

  • Reaction Setup: In a sealed tube, dissolve the purified 4-amino-3-(methylcarbamoyl)benzoic acid in an excess of triethyl orthoformate.

  • Cyclization: Heat the reaction mixture at 120-140 °C for 4-6 hours. The triethyl orthoformate serves as a source of the C2 carbon of the quinazolinone ring.

  • Reaction Monitoring: Monitor the formation of the product by TLC.

  • Work-up and Purification: After cooling, the product is expected to precipitate. Filter the solid, wash with a cold solvent like diethyl ether, and dry under vacuum. If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

  • Final Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Based on the analysis of analogous compounds, the following spectral data can be anticipated.[7][8][9]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons of the quinazoline ring (doublets and a singlet in the range of δ 7.5-8.5 ppm).- A singlet for the N-methyl group (around δ 3.5 ppm).- A singlet for the C2-H proton (around δ 8.0-8.5 ppm).- A broad singlet for the carboxylic acid proton (> δ 10 ppm).
¹³C NMR - Carbonyl carbon of the quinazolinone ring (around δ 160-165 ppm).- Carbonyl carbon of the carboxylic acid (around δ 165-170 ppm).- Aromatic carbons (in the range of δ 115-150 ppm).- N-methyl carbon (around δ 30-35 ppm).- C2 carbon of the quinazolinone ring (around δ 145-150 ppm).
IR (cm⁻¹) - Broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹).- C=O stretch of the quinazolinone (1670-1690 cm⁻¹).- C=O stretch of the carboxylic acid (1700-1725 cm⁻¹).- C=N stretch (1600-1620 cm⁻¹).- Aromatic C=C stretches (1450-1600 cm⁻¹).
Mass Spec. (ESI-MS) - [M+H]⁺ at m/z 205.06.- [M-H]⁻ at m/z 203.04.

Potential Pharmacological Activities and Mechanism of Action

The quinazolinone scaffold is a cornerstone in the development of anticancer agents.[1][10][11] Numerous derivatives have demonstrated potent activity through various mechanisms.

Anticancer Potential
  • Targeting Kinases: Many quinazolinone derivatives, such as gefitinib and erlotinib, are potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed in various cancers.[12] The structural features of this compound, particularly the quinazolinone core, suggest its potential as a kinase inhibitor.

  • Tubulin Polymerization Inhibition: Certain quinazolinone analogs have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][13]

  • Induction of Apoptosis: Quinazolinone derivatives can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[1][10]

Anticancer_Mechanism cluster_0 Quinazolinone Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Molecule 3-Methyl-4-oxo-3,4-dihydro-7- quinazolinecarboxylic acid EGFR EGFR Tyrosine Kinase Molecule->EGFR Inhibition Tubulin Tubulin Polymerization Molecule->Tubulin Inhibition Apoptosis_Pathways Apoptotic Pathways Molecule->Apoptosis_Pathways Modulation Inhibition_Proliferation Inhibition of Proliferation & Angiogenesis EGFR->Inhibition_Proliferation CellCycleArrest G2/M Phase Cell Cycle Arrest Tubulin->CellCycleArrest Apoptosis Apoptosis Apoptosis_Pathways->Apoptosis CellCycleArrest->Apoptosis Apoptosis->Inhibition_Proliferation

Caption: Plausible anticancer mechanisms of action for a quinazolinone derivative.

Other Potential Biological Activities

The versatility of the quinazolinone scaffold suggests that this compound could also exhibit other biological activities, including:

  • Anti-inflammatory: By inhibiting inflammatory mediators.[3]

  • Antimicrobial: Against a range of bacterial and fungal strains.[12]

  • Anticonvulsant: Modulating neurotransmitter systems.[1]

Analytical Methodologies

For the analysis and purification of this compound, standard chromatographic techniques are recommended.

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ratio should be optimized to achieve an Rf value of 0.3-0.4 for the target compound.[6] A small amount of acetic acid may be added to the mobile phase to improve the peak shape of the carboxylic acid.

  • Visualization: UV light at 254 nm.

High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC method is crucial for purity assessment and quantification.[14][15][16]

Table 3: General HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile or MethanolFormic acid helps to protonate the carboxylic acid and silanol groups, improving peak shape.
Gradient A time-programmed gradient from low to high percentage of organic solvent (B).To ensure elution of the compound with good resolution from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Detection UV at 254 nm or 280 nmQuinazolinones typically have strong UV absorbance in this range.
Column Temp. 25-30 °CTo ensure reproducible retention times.

digraph "HPLC_Workflow" {
rankdir="LR";
node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"];
edge [color="#34A853"];

Sample [label="Sample Preparation\n(Dissolve in Mobile Phase)"]; Injection [label="HPLC Injection"]; Column [label="C18 Column Separation\n(Gradient Elution)"]; Detection [label="UV Detection"]; Data [label="Data Analysis\n(Purity & Quantification)"];

Sample -> Injection -> Column -> Detection -> Data; }

Caption: A typical workflow for HPLC analysis.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, member of the pharmacologically significant quinazolinone family. This technical guide provides a foundational framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route offers a clear path to obtaining this molecule, and the outlined analytical methods will be crucial for ensuring its purity and for future pharmacokinetic studies.

Future research should focus on the experimental validation of the proposed synthesis and a thorough investigation of its biological activities, particularly its anticancer potential. Structure-activity relationship (SAR) studies, involving modifications at various positions of the quinazolinone ring, could lead to the discovery of novel and more potent therapeutic agents. The insights provided in this guide are intended to catalyze further research and development in this exciting area of medicinal chemistry.

References

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell de
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.
  • Novel quinazoline derivatives: key pharmacological activities. Medical News.
  • QUINAZOLINONE: PHARMACOPHORE WITH ENDLESS PHARMACOLOGICAL ACTIONS. Journal of Drug Delivery and Therapeutics.
  • Technical Support Center: Purification of 4(3H)
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.
  • Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure.
  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials.
  • Technical Support Center: HPLC Methods for Quinazolinone Compounds. Benchchem.
  • Synthesis of some new 2,3-disubstituted-4(3H)
  • Separation of 4(1H)-Quinazolinone, 2-(3,5-dichloro-2-hydroxyphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. PubMed.
  • Investigating Biological Activity Spectrum for Novel Styrylquinazoline Analogues. PMC.
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry.
  • Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones.
  • Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies.
  • Synthesis of some new tricyclic 4(3H)
  • Spectroscopic analysis of 2-Acetyl-4(3H)-quinazolinone (NMR, IR, Mass Spec). Benchchem.
  • 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives...
  • 2-METHYL-3-(2,6-XYLYL)-4(3H)-QUINAZOLINONE - Optional[1H NMR] - Spectrum. SpectraBase.
  • Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. PubMed.

Sources

Methodological & Application

Application Note: A Robust One-Pot Synthesis of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the efficient one-pot synthesis of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Quinazolinone derivatives are known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The described method leverages a multicomponent reaction strategy, offering high atom economy, operational simplicity, and good yields, making it suitable for both academic research and process development environments. We provide a step-by-step methodology, mechanistic insights, and data presentation to ensure reproducibility and facilitate adoption.

Introduction and Scientific Rationale

The quinazolin-4(3H)-one core is a privileged scaffold in pharmaceutical sciences, present in numerous natural alkaloids and approved therapeutic agents.[1][3] The functionalization at the N-3 and C-7 positions, as in the target molecule this compound, offers versatile handles for creating libraries of potential drug candidates. The carboxylic acid moiety at the 7-position, in particular, can be used to improve pharmacokinetic properties or to serve as an anchor point for further derivatization.

Traditional multi-step syntheses of such derivatives can be time-consuming and generate significant waste. One-pot multicomponent reactions (MCRs) have emerged as a powerful and sustainable alternative, allowing for the construction of complex molecules from simple precursors in a single operation, thereby reducing purification steps and solvent usage.[1]

This protocol is based on the well-established principle of condensation chemistry for quinazolinone formation. The chosen starting material, 2-aminoterephthalic acid, provides the necessary aniline and carboxylic acid functionalities. The synthesis proceeds through the reaction of this anthranilic acid derivative with a C1 source (triethyl orthoformate) and an amine (methylamine) in a single reaction vessel. Triethyl orthoformate serves as an efficient reagent for forming the C2 position of the quinazoline ring, while methylamine is incorporated as the N-3 substituent. The causality behind this choice lies in the sequential formation of key intermediates—an initial formimidate ester, followed by displacement with methylamine to form a formamidine, which then undergoes intramolecular cyclization and dehydration to yield the final product.

Reaction Scheme and Proposed Mechanism

The overall transformation is depicted below:

Scheme 1: One-Pot Synthesis of the Target Compound

The reaction is believed to proceed through the following mechanistic pathway, which is consistent with established mechanisms for quinazolinone synthesis[4][5]:

  • Formimidate Formation: The primary amino group of 2-aminoterephthalic acid nucleophilically attacks the triethyl orthoformate, eliminating ethanol to form an intermediate ethyl formimidate.

  • Amidine Formation: Methylamine displaces the ethoxy group from the formimidate intermediate to generate a more stable N,N'-disubstituted formamidine. This step is crucial as it introduces the desired N-3 methyl group.

  • Intramolecular Cyclization: The amide nitrogen of the formamidine intermediate attacks the proximal carboxylic acid group (or an activated ester form), triggering cyclization to form a dihydroquinazolinone intermediate.

  • Dehydration/Tautomerization: The tetrahedral intermediate readily eliminates a molecule of water to yield the final, aromatic this compound.

Visualization of the Synthesis Workflow

The following diagram illustrates the high-level workflow for the one-pot synthesis protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine Reactants: - 2-Aminoterephthalic Acid - Triethyl Orthoformate - Methylamine Solution - Solvent (e.g., DMF) reflux Heat to Reflux (e.g., 120-140 °C) Monitor by TLC reagents->reflux Heat cool Cool to Room Temp. reflux->cool Completion precipitate Precipitate with Water or Acidify with HCl cool->precipitate filter Filter Crude Product precipitate->filter recrystallize Recrystallize from Suitable Solvent (e.g., Ethanol/Water) filter->recrystallize dry Dry Under Vacuum recrystallize->dry

Caption: High-level workflow for the one-pot synthesis.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Suggested Grade
2-Aminoterephthalic acid5437-69-4181.15>98%
Triethyl orthoformate122-51-0148.20>98%
Methylamine (40% in H₂O)74-89-531.06Reagent Grade
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous
Hydrochloric Acid (HCl)7647-01-036.462M solution
Ethanol64-17-546.07Reagent Grade
Deionized Water7732-18-518.02N/A
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer or temperature probe

  • Buchner funnel and filtration apparatus

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminoterephthalic acid (1.81 g, 10.0 mmol, 1.0 eq.).

  • Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) to the flask to create a slurry. Sequentially add triethyl orthoformate (2.22 g, 2.5 mL, 15.0 mmol, 1.5 eq.) and a 40% aqueous solution of methylamine (1.16 g, 1.5 mL, 15.0 mmol, 1.5 eq.) to the stirring mixture at room temperature.

    • Causality Note: Using a moderate excess of triethyl orthoformate and methylamine helps drive the reaction equilibrium towards product formation. DMF is chosen as the solvent due to its high boiling point and its ability to dissolve the reactants and intermediates.

  • Reaction: Heat the reaction mixture to 130-140 °C and maintain it under reflux for 6-8 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of cold deionized water while stirring.

  • Precipitation: Acidify the aqueous mixture to pH 3-4 by the dropwise addition of 2M HCl. This protonates the carboxylate, causing the product to precipitate out of the solution.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with deionized water (3 x 30 mL) to remove any residual DMF and salts, followed by a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or an ethanol/water mixture, then allow it to cool slowly to room temperature and then in an ice bath to form crystals.

  • Drying: Filter the purified crystals and dry them in a vacuum oven at 60-70 °C overnight to yield this compound as a solid.

Expected Results and Characterization
  • Appearance: Off-white to pale yellow solid.

  • Expected Yield: 70-85%.

  • Molecular Formula: C₁₀H₈N₂O₃

  • Molecular Weight: 204.18 g/mol

  • Characterization (Predicted):

    • ¹H NMR (DMSO-d₆): Expect signals for aromatic protons (around 7.5-8.5 ppm), a singlet for the N-methyl group (around 3.5 ppm), a singlet for the C2-H (around 8.2 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm).

    • Mass Spectrometry (ESI-MS): m/z = 205.06 [M+H]⁺, 203.04 [M-H]⁻.

Visualization of the Proposed Reaction Mechanism

G R1 2-Aminoterephthalic Acid I1 Intermediate 1 (Formimidate Ester) R1->I1 R2 Triethyl Orthoformate R2->I1 R3 Methylamine (CH3NH2) I2 Intermediate 2 (Formamidine) R3->I2 I1->I2 E - 2 EtOH I1->E I3 Intermediate 3 (Cyclized Tetrahedral) I2->I3 Intramolecular Cyclization F - EtOH I2->F P Final Product (3-Methyl-4-oxo-3,4-dihydro- 7-quinazolinecarboxylic acid) I3->P Dehydration W - H2O P->W

Caption: Plausible mechanistic pathway for the one-pot synthesis.

Troubleshooting and Safety

IssuePossible CauseSuggested Solution
Low or No Yield Incomplete reaction; insufficient heating.Ensure the reaction temperature reaches 130-140 °C. Extend the reaction time and monitor by TLC.
Wet reagents or solvent.Use anhydrous DMF and ensure starting materials are dry.
Product Fails to Precipitate Product is soluble in the work-up mixture.Ensure pH is correctly adjusted to 3-4. Add more water or cool the mixture in an ice bath for a longer period.
Impure Product Side reactions; incomplete removal of starting materials.Ensure thorough washing of the crude product. Optimize recrystallization solvent system (e.g., try DMF/water).

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • DMF is a suspected teratogen; avoid inhalation and skin contact.

  • Methylamine is corrosive and has a strong odor; handle with care.

  • Hydrochloric acid is corrosive.

References

  • ResearchGate. One‐pot synthesis of quinazolin‐4(3H)‐ones. Available at: [Link]

  • ACS Publications. One-Pot Synthesis of Quinazolinone Derivatives from Nitro-Compounds with the Aid of Low-Valent Titanium. Available at: [Link]

  • RSC Publishing. Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. Available at: [Link]

  • MDPI. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Available at: [Link]

  • RSC Publishing. “One pot” synthesis of quinazolinone-[6][7]-fused polycyclic scaffolds in a three-step reaction sequence. Available at: [Link]

  • ResearchGate. Mechanism for quinazolin-4(3H)-one formation. Available at: [Link]

  • PubMed Central (PMC). Quinazolinones, the Winning Horse in Drug Discovery. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. Available at: [Link]

  • PubMed Central (PMC). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Available at: [Link]

  • ResearchGate. Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. Available at: [Link]

Sources

Application Note: Comprehensive 1D and 2D NMR Analysis of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol and theoretical analysis for the structural elucidation of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in medicinal chemistry and drug development, this document outlines best practices for sample preparation, data acquisition, and spectral interpretation for ¹H NMR, ¹³C NMR, COSY, and HSQC experiments. The causality behind experimental choices is explained to ensure robust and reproducible results.

Introduction

This compound is a heterocyclic compound featuring the quinazolinone scaffold. Quinazolinone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] As a functionalized building block, this compound serves as a crucial starting material in the synthesis of more complex pharmaceutical agents.[3]

Accurate structural confirmation and purity assessment are paramount for any compound intended for further development. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[4] This application note provides a comprehensive framework for analyzing this compound, ensuring scientific integrity from sample preparation to final structural assignment.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is the foundation for spectral interpretation. The atoms are numbered for clarity in the subsequent NMR analysis.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₃[5]
Molecular Weight 204.18 g/mol [5]
IUPAC Name 3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid[5]
CAS Number 1060817-67-5 (hydrochloride salt)[3]

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext, fontsize=12];
edge [fontsize=10];

// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; N1 [label="N", pos="1,2.2!"]; C2 [label="C2", pos="2,1.5!"]; N2 [label="N", pos="2,0!"]; C3 [label="C3", pos="1,-0.7!"]; C4 [label="C4", pos="0,0!"]; C5 [label="C5", pos="-1.3,0!"]; C6 [label="C6", pos="-2.3,0.7!"]; C7 [label="C7", pos="-2.3,2.2!"]; C8 [label="C8", pos="-1.3,2.9!"]; C9 [label="C9", pos="0,2.9!"];

// Quinazolinone core atoms O1 [label="O", pos="1,-1.8!"]; // Carbonyl oxygen C10 [label="C", pos="3.2, -0.3!"]; // Methyl carbon H_Me1 [label="H", pos="3.5, -1.1!"]; H_Me2 [label="H", pos="3.9, 0.3!"]; H_Me3 [label="H", pos="3.5, 0.5!"]; H2 [label="H2", pos="2.8, 2.0!"];

// Carboxylic acid group atoms C11 [label="C11", pos="-3.5, 2.9!"]; O2 [label="O", pos="-3.5, 4.0!"]; O3 [label="O", pos="-4.5, 2.2!"]; H_acid [label="H", pos="-5.2, 2.5!"];

// Aromatic protons H5 [label="H5", pos="-1.3,-1.0!"]; H6 [label="H6", pos="-3.2,0.2!"]; H8 [label="H8", pos="-1.3,3.9!"];

// Draw bonds C1 -- N1 -- C2 -- N2 -- C3 -- C4 -- C1; C4 -- C5 -- C6 -- C7 -- C8 -- C9 -- C1; C3 -- O1 [style=double]; N2 -- C10; C10 -- H_Me1; C10 -- H_Me2; C10 -- H_Me3; C2 -- H2; C7 -- C11; C11 -- O2 [style=double]; C11 -- O3; O3 -- H_acid; C5 -- H5; C6 -- H6; C8 -- H8;

// Atom Numbering Labels node [shape=plaintext, fontcolor="#EA4335"]; label_C2 [label="2", pos="2.3,1.2!"]; label_N3 [label="3", pos="2.3,-0.3!"]; label_C4 [label="4", pos="0.3,-0.3!"]; label_C4a [label="4a", pos="-0.3,0.3!"]; label_C5 [label="5", pos="-1.6,0.3!"]; label_C6 [label="6", pos="-2.6,0.4!"]; label_C7 [label="7",pos="-2.6,2.5!"]; label_C8 [label="8", pos="-1.6,2.6!"]; label_C8a [label="8a", pos="-0.3,2.6!"]; label_N1 [label="1", pos="0.7,2.5!"]; label_N_Me [label="N-CH₃", pos="3.8,-0.7!"]; label_COOH [label="7-COOH", pos="-4.5,3.5!"]; }

Caption: Structure of this compound with atom numbering.

Experimental Protocols

Sample Preparation: The Foundation of Quality Data

The quality of the NMR spectrum is directly dependent on the quality of the sample.[6] Following a meticulous preparation protocol is critical to avoid issues like poor shimming, signal broadening, and obscuring of analyte peaks.

Protocol:

  • Material Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Rationale: While ¹H NMR is highly sensitive, ¹³C NMR has a much lower natural abundance and sensitivity, necessitating a more concentrated sample for a good signal-to-noise ratio (S/N) in a reasonable time.[7][8]

  • Solvent Selection: Use 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO is an excellent solvent for many polar, functionalized aromatic compounds. Its residual proton signal (quintet at ~2.50 ppm) and carbon signal (~39.52 ppm) are well-defined and typically do not overlap with the aromatic or key functional group signals of the analyte.[9] The acidic proton of the carboxylic acid and any trace water will also be observable.

  • Dissolution: Prepare the sample in a small, clean glass vial first.[8] Add the solvent to the weighed solid and gently vortex or sonicate until the solid is completely dissolved. A homogenous solution is essential for sharp NMR signals.[7]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube (e.g., Wilmad or Norell).[6][10] Avoid transferring any particulate matter.

  • Depth Check: Ensure the sample height in the NMR tube is between 4-5 cm.

    • Rationale: This volume is optimal for modern spectrometers, ensuring the sample fills the detection coil correctly, which is crucial for achieving good magnetic field homogeneity (shimming) and quantitative accuracy.[6][9]

  • Labeling: Clearly label the NMR tube with a unique identifier.[9]

Data Acquisition: 1D NMR (¹H & ¹³C)

These parameters are provided for a 400 MHz or 500 MHz spectrometer and may require optimization based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMRRationale
Pulse Program zg30zgpg30Standard 30° pulse for quantitative excitation.
Spectral Width -2 to 14 ppm0 to 200 ppmCovers the full range of expected chemical shifts.
Acquisition Time ~4 seconds~1.5 secondsBalances resolution with experiment time.
Relaxation Delay (d1) 2 seconds2 secondsAllows for nearly full spin-lattice relaxation.
Number of Scans (ns) 16-641024-4096Higher number of scans needed for ¹³C due to low sensitivity.
Receiver Gain Auto-adjustAuto-adjustOptimizes signal detection without clipping.
Temperature 298 K298 KStandard ambient temperature.
Data Acquisition: 2D NMR (COSY & HSQC)

2D NMR experiments are indispensable for confirming assignments made from 1D spectra.[11]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically through 2-4 bonds).[12] It is crucial for mapping out the connectivity of the aromatic protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons (one-bond C-H correlation).[11][12] It provides an unambiguous link between the proton and carbon skeletons of the molecule.

Acquisition can typically be completed within 1-2 hours for a moderately concentrated sample using standard pulse programs available on the spectrometer software.

Data Processing Workflow

Raw NMR data, known as the Free Induction Decay (FID), must be mathematically processed to generate an interpretable spectrum.[13][14][15]

NMR_Processing_Workflow cluster_0 Data Acquisition cluster_1 Processing Steps cluster_2 Final Output FID Raw FID Signal Apodization Apodization (Window Function) FID->Apodization Improves S/N FT Fourier Transform (FT) Apodization->FT Time to Frequency Domain Phase Phase Correction FT->Phase Aligns Peak Shapes Baseline Baseline Correction Phase->Baseline Flattens Spectrum Reference Referencing (to Solvent/TMS) Baseline->Reference Calibrates Chemical Shift Spectrum Interpretable NMR Spectrum Reference->Spectrum

Caption: Standard workflow for processing raw NMR FID data.

Processing Steps:

  • Apodization (Windowing): The FID is multiplied by a mathematical function (e.g., exponential) to improve the signal-to-noise ratio or resolution.[15]

  • Fourier Transform (FT): This critical step converts the time-domain signal (FID) into the frequency-domain spectrum.[15][16]

  • Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).[16]

  • Baseline Correction: A polynomial function is applied to correct for any rolling or distortion in the spectral baseline.[17]

  • Referencing: The chemical shift (ppm) axis is calibrated. For DMSO-d₆, the residual solvent peak is set to 2.50 ppm for ¹H and 39.52 ppm for ¹³C spectra.

Predicted Spectral Analysis and Interpretation

The following analysis is based on established principles of NMR spectroscopy and data from analogous quinazolinone structures.[18][19][20]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment & Rationale
H-COOH ~13.5br s-1HCarboxylic Acid Proton: Expected to be a broad singlet far downfield. Its chemical shift is highly sensitive to concentration and temperature.
H-2 ~8.40s-1HQuinazolinone Proton: Singlet, as it has no adjacent protons. Deshielded by the adjacent N1 and C=N bond.
H-8 ~8.25dJ ≈ 2.0 Hz1HAromatic Proton (ortho to COOH): Appears as a doublet due to meta-coupling (⁴J) with H-6.[21][22] Deshielded by the anisotropic effect of the adjacent carboxylic acid group.
H-6 ~8.15ddJ ≈ 8.5, 2.0 Hz1HAromatic Proton: Appears as a doublet of doublets. The large coupling (~8.5 Hz) is from ortho-coupling (³J) with H-5, and the small coupling (~2.0 Hz) is from meta-coupling (⁴J) with H-8.[23]
H-5 ~7.90dJ ≈ 8.5 Hz1HAromatic Proton (ortho to C=O): Appears as a doublet due to ortho-coupling (³J) with H-6. Deshielded by the anisotropic effect of the carbonyl group.
H-NMe ~3.60s-3HN-Methyl Protons: A sharp singlet in a typical N-alkyl region. No adjacent protons to couple with.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
Predicted δ (ppm)Assignment & Rationale
~166.5 C11 (Carboxylic Acid Carbonyl): Typical chemical shift for a carboxylic acid carbon.
~160.0 C4 (Amide Carbonyl): Expected chemical shift for a cyclic amide carbonyl carbon.
~148.5 C2 (Iminyl Carbon): Carbon of the C=N bond, expected to be significantly downfield.
~147.0 C8a (Quaternary Carbon): Aromatic carbon adjacent to N1.
~135.5 C6 (Aromatic CH): Aromatic CH carbon.
~131.0 C7 (Quaternary Carbon): Aromatic carbon bearing the carboxylic acid group.
~128.0 C8 (Aromatic CH): Aromatic CH carbon.
~127.5 C5 (Aromatic CH): Aromatic CH carbon.
~121.5 C4a (Quaternary Carbon): Fused aromatic carbon adjacent to the carbonyl.
~35.0 C10 (N-Methyl Carbon): Typical chemical shift for an N-CH₃ group.
2D NMR Correlation for Structural Confirmation

2D NMR provides the definitive evidence to connect the assignments made in the 1D spectra.[4][24]

NMR_Correlations cluster_cosy ¹H-¹H COSY Correlations (J-Coupling) cluster_hsqc ¹H-¹³C HSQC Correlations (Direct Attachment) H5 H-5 (~7.90 ppm) H6 H-6 (~8.15 ppm) H5->H6 ³J (ortho) H8 H-8 (~8.25 ppm) H6->H8 ⁴J (meta) H2_h H-2 (~8.40 ppm) C2_c C-2 (~148.5 ppm) H2_h->C2_c H5_h H-5 (~7.90 ppm) C5_c C-5 (~127.5 ppm) H5_h->C5_c H6_h H-6 (~8.15 ppm) C6_c C-6 (~135.5 ppm) H6_h->C6_c H8_h H-8 (~8.25 ppm) C8_c C-8 (~128.0 ppm) H8_h->C8_c HMe_h H-NMe (~3.60 ppm) CMe_c C-NMe (~35.0 ppm) HMe_h->CMe_c

Caption: Expected COSY and HSQC correlations for structural validation.

  • COSY Analysis: A strong cross-peak is expected between H-5 and H-6, confirming their ortho relationship. A weaker cross-peak between H-6 and H-8 would confirm their meta relationship. H-2 and the N-Methyl protons would show no cross-peaks, confirming they are isolated spin systems.

  • HSQC Analysis: This experiment will show direct correlations for every protonated carbon, definitively linking the ¹H and ¹³C assignments. For example, the proton signal at ~3.60 ppm will correlate to the carbon signal at ~35.0 ppm, confirming the N-CH₃ group assignment.

Conclusion

This application note provides a robust and scientifically grounded framework for the complete ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The subsequent interpretation, aided by the predicted chemical shifts, coupling constants, and confirmatory 2D NMR correlations, allows for the unambiguous structural elucidation of the target molecule. This rigorous approach ensures data integrity, which is essential for professionals in research and drug development.

References

  • Title: NMR Data Processing Source: Google Cloud URL
  • Title: 1H–1H Coupling in Proton NMR Source: ACD/Labs URL
  • Title: Optimizing NMR Processing: Techniques and Best Practices Source: JEOL USA blog URL
  • Title: NMR Sample Preparation Source: University of Minnesota Twin Cities, College of Science and Engineering URL
  • Title: NMR data handling and (pre-)
  • Title: NMR Sample Preparation Guide Source: Scribd URL
  • Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL
  • Title: NMR Sample Preparation Source: Iowa State University, Chemical Instrumentation Facility URL
  • Title: The NMR interpretations of some heterocyclic compounds which are...
  • Title: NMR Data Processing Source: ResearchGate URL
  • Title: Two-dimensional nuclear magnetic resonance spectroscopy Source: Wikipedia URL
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  • Title: Understanding NMR of Aromatic protons - ortho vs meta coupling problem solving Source: YouTube URL
  • Title: NMR Sample Preparation Source: Cornell University, NMR and Chemistry MS Facilities URL
  • Title: Molecular Modeling of Some Novel 4(3h)
  • Title: Spectroscopic analysis of 2-Acetyl-4(3H)-quinazolinone (NMR, IR, Mass Spec)
  • Title: A Step-By-Step Guide to 1D and 2D NMR Interpretation Source: Emery Pharma URL
  • Title: 1H-NMR spectra for synthesized quinazoline semicarbazone derivatives...
  • Title: 3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride Source: PubChem URL
  • Title: Spin-Spin Splitting: J-Coupling Source: Organic Chemistry Data URL
  • Title: Common 2D (COSY, HSQC, HMBC)
  • Title: Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects Source: PMC - NIH URL
  • Title: NMR 5: Coupling Constants Source: YouTube URL
  • Title: Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)
  • Title: this compound hydrochloride Source: Benchchem URL
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  • Title: Supporting Information (NMR data for quinazoline derivatives)
  • Title: Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity Source: Semantic Scholar URL
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  • Title: 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.
  • Title: 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid Source: PubChem URL

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Application Note: Mass Spectrometry Fragmentation Analysis of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid is a member of the quinazolinone class of compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse pharmacological activities. Understanding the mass spectrometric behavior of such molecules is crucial for their identification, characterization, and quantitation in various matrices. This application note provides a detailed protocol and analysis of the fragmentation pattern of this compound under electrospray ionization (ESI) tandem mass spectrometry (MS/MS). The insights provided herein are essential for impurity profiling, metabolite identification, and pharmacokinetic studies.

The structural features of the target molecule, including the quinazolinone core, a carboxylic acid group, and a methyl substituent, dictate its fragmentation behavior. Aromatic carboxylic acids are known to exhibit characteristic fragmentation patterns, often involving the loss of small neutral molecules such as water and carbon monoxide.[1][2][3] The stability of the quinazoline ring system also influences the fragmentation pathways, often resulting in a prominent molecular ion peak.[4] This guide will elucidate the expected fragmentation pathways based on established chemical principles and provide a practical, step-by-step protocol for acquiring and interpreting the mass spectral data.

Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₈N₂O₃PubChem[5]
Monoisotopic Mass204.0535 DaPubChem[5]
Predicted [M+H]⁺ (m/z)205.06078PubChem[5]
Predicted [M-H]⁻ (m/z)203.04622PubChem[5]

Experimental Protocol

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode) to achieve a final concentration of 1 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

A generic LC-MS method suitable for the analysis of small polar molecules is outlined below. Optimization may be required based on the specific instrumentation used.

ParameterCondition
LC System: Agilent 1290 Infinity II or equivalent
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Injection Volume: 2 µL
MS System: Agilent 6545XT AdvanceBio Q-TOF or equivalent
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative
Gas Temperature: 325 °C
Gas Flow: 8 L/min
Nebulizer: 35 psig
Sheath Gas Temp: 350 °C
Sheath Gas Flow: 11 L/min
Capillary Voltage: 3500 V
Fragmentor Voltage: 175 V
Collision Energy (CID): Ramped (e.g., 10, 20, 40 eV) to observe fragmentation patterns
Mass Range: m/z 50-500
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_msms Tandem MS Analysis cluster_data Data Analysis stock 1. Prepare Stock Solution (1 mg/mL) working 2. Prepare Working Solution (1 µg/mL) stock->working filter 3. Filter Sample working->filter inject 4. Inject into LC-MS filter->inject separate 5. Chromatographic Separation inject->separate ionize 6. Electrospray Ionization separate->ionize select_precursor 7. Isolate Precursor Ion ionize->select_precursor fragment 8. Collision-Induced Dissociation select_precursor->fragment detect 9. Detect Fragment Ions fragment->detect interpret 10. Interpret Fragmentation Spectrum detect->interpret fragmentation_pathway cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode MH [M+H]⁺ m/z 205.06 MH_H2O [M+H-H₂O]⁺ m/z 187.05 MH->MH_H2O -H₂O MH_CO2 [M+H-CO₂]⁺ m/z 161.07 MH->MH_CO2 -CO₂ MH_HCOOH [M+H-HCOOH]⁺ m/z 159.05 MH->MH_HCOOH -HCOOH MH_H2O_CO [M+H-H₂O-CO]⁺ m/z 159.05 MH_H2O->MH_H2O_CO -CO M_H [M-H]⁻ m/z 203.05 M_H_CO2 [M-H-CO₂]⁻ m/z 159.05 M_H->M_H_CO2 -CO₂

Figure 2: Proposed major fragmentation pathways for this compound in positive and negative ESI modes.

Summary of Expected Fragment Ions
Ion ModePrecursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
Positive205.06187.05H₂O
Positive205.06161.07CO₂
Positive205.06159.05HCOOH or H₂O + CO
Negative203.05159.05CO₂

Conclusion

This application note provides a comprehensive guide to the mass spectrometric fragmentation analysis of this compound. The provided protocol offers a starting point for method development, and the detailed discussion of the expected fragmentation patterns will aid researchers in the structural elucidation and identification of this compound and its related analogues. The characteristic neutral losses of water, carbon monoxide, and carbon dioxide are key diagnostic features for this class of molecules. By understanding these fundamental fragmentation pathways, scientists can confidently identify and characterize quinazolinone-containing compounds in complex matrices, thereby accelerating drug discovery and development efforts.

References

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • ChemTube3D. Mass Spectra of Carboxylic Acids. [Link]

  • El-Faham, A., et al. (2015). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]

  • Whitman College. GCMS Section 6.12: Fragmentation of Carboxylic Acids. [Link]

  • PubChem. 3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride. [Link]

  • Galezowska, J. (2015). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

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Protocol for the Preparative HPLC Purification of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-tested protocol for the purification of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). Quinazolinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, often serving as core scaffolds in drug discovery. Achieving high purity of these intermediates is critical for subsequent synthetic steps and accurate biological evaluation. This guide details the rationale behind method development, a step-by-step purification workflow, and post-purification processing. It is intended for researchers, chemists, and drug development professionals requiring a robust and reproducible method for isolating this and structurally related compounds.

Introduction and Method Rationale

This compound is a heterocyclic compound featuring both a carboxylic acid group and a quinazolinone core. The purification of such molecules from crude synthetic mixtures often presents challenges, including the removal of closely related impurities and starting materials. Reversed-phase HPLC is the method of choice due to its high resolving power and compatibility with molecules of moderate polarity.

The scientific basis for this protocol hinges on the differential partitioning of the target compound and its impurities between a nonpolar stationary phase (C18) and a polar mobile phase. The presence of the carboxylic acid moiety necessitates the use of an acidic mobile phase modifier. This suppresses the ionization of the carboxylate group, increasing its retention on the C18 column and yielding sharper, more symmetrical peaks. Furthermore, the acidic conditions help to mask interactions with residual silanol groups on the silica-based stationary phase, which can otherwise cause significant peak tailing with nitrogen-containing heterocyclic compounds like quinazolinones[1].

Physicochemical Properties of the Target Compound

A thorough understanding of the analyte's properties is fundamental to developing a successful purification strategy.

PropertyValue / StructureJustification / Source
Chemical Structure Chemical Structure of this compoundN/A
Molecular Formula C₁₀H₈N₂O₃Derived from structure.
Molecular Weight 204.18 g/mol Calculated from molecular formula. Similar to the parent compound (190.16 g/mol )[2] and a methylated quinoline analog (203.19 g/mol )[3].
Predicted Polarity Moderately PolarThe carboxylic acid group imparts significant polarity, while the methylated quinazolinone core is more hydrophobic.
UV Absorbance (λmax) ~224 nm, 310-340 nmBased on data for structurally similar quinazoline and quinolinone derivatives, which show strong absorbance in these ranges[4][5][6]. Dual-wavelength detection is recommended.

Detailed Purification Protocol

This protocol is designed for a standard preparative HPLC system equipped with a UV-Vis detector and a fraction collector.

Required Instrumentation and Materials
  • Instrumentation:

    • Preparative HPLC system with a binary pump, autosampler or manual injector, and column oven.

    • UV-Vis or Diode Array Detector (DAD).

    • Automated fraction collector.

    • Rotary evaporator and/or lyophilizer (freeze-dryer).

  • Column:

    • Reversed-Phase C18 Column (e.g., 250 x 21.2 mm, 5 µm particle size). An end-capped or base-deactivated column is highly recommended to improve peak shape[1].

  • Reagents and Solvents:

    • Water (HPLC Grade or Milli-Q).

    • Acetonitrile (ACN, HPLC Grade).

    • Trifluoroacetic Acid (TFA), HPLC Grade (0.1% v/v). Alternatively, Formic Acid can be used for MS-compatibility[7].

    • Dimethyl Sulfoxide (DMSO) or Methanol for sample dissolution.

Experimental Workflow Diagram

The overall purification process follows a logical sequence from crude material to the final, pure compound.

hplc_workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Purification cluster_post Phase 3: Post-Processing & Analysis Crude Crude Synthetic Product Dissolve Dissolve in Minimum DMSO/Methanol Crude->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Equilibrate Equilibrate Prep Column (5-10 CV) Filter->Equilibrate Load Sample Inject Inject Sample Equilibrate->Inject Gradient Run Gradient Elution & Monitor UV Signal Inject->Gradient Collect Collect Fractions Based on Peak Elution Gradient->Collect Analyze Analyze Fractions (Analytical HPLC / TLC) Collect->Analyze Process Fractions Pool Pool Pure Fractions Analyze->Pool Evaporate Remove Organic Solvent (Rotary Evaporation) Pool->Evaporate Lyophilize Lyophilize Aqueous Residue to Dry Powder Evaporate->Lyophilize Final Pure Compound (Store appropriately) Lyophilize->Final

Caption: HPLC Purification Workflow for this compound.

Step-by-Step Methodology

Part A: Mobile Phase and Sample Preparation

  • Mobile Phase A: Prepare 1 L of 0.1% TFA in HPLC-grade water. Degas thoroughly.

  • Mobile Phase B: Prepare 1 L of 0.1% TFA in HPLC-grade acetonitrile. Degas thoroughly.

  • Sample Preparation: Weigh the crude solid. Dissolve it in the minimum amount of DMSO or methanol required for complete solubilization. Expert Tip: Using a solvent stronger than the initial mobile phase composition can lead to peak distortion. Keep the concentration as high as possible to minimize injection volume.

  • Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the column.

Part B: HPLC Method Parameters The following parameters provide a robust starting point and should be optimized as needed.

ParameterRecommended SettingRationale
Column C18, 250 x 21.2 mm, 5 µmStandard for reversed-phase preparative work.
Mobile Phase A 0.1% TFA in WaterAqueous phase. TFA suppresses ionization.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic phase. ACN provides good resolution for many heterocyclic compounds[8][9][10].
Flow Rate 18-20 mL/minAppropriate for a 21.2 mm ID column.
Column Temp. 30 °CImproves reproducibility by controlling viscosity.
Detection 254 nm and 320 nm254 nm for general aromatic detection; 320 nm for higher specificity based on quinazolinone core absorbance[4].
Injection Vol. 0.5 - 5.0 mLDependent on sample concentration and column loading capacity.
Gradient See Table BelowA broad gradient to elute compounds of varying polarity.

Preparative Gradient Table:

Time (min) % Mobile Phase B (ACN) Curve
0.0 10 Linear
5.0 10 Linear
35.0 90 Linear
40.0 90 Linear
42.0 10 Linear

| 50.0 | 10 | Linear |

Part C: Purification Run

  • System Purge: Purge both pump lines with their respective mobile phases.

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (10% B) for at least 5-10 column volumes, or until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions as the target peak begins to elute. Collect small, uniform fractions across the entire peak to maximize purity.

Part D: Post-Purification Processing

  • Fraction Analysis: Analyze the collected fractions using a rapid analytical HPLC method or Thin Layer Chromatography (TLC) to identify those containing the pure compound.

  • Pooling: Combine the fractions that meet the desired purity level (>95% or as required).

  • Solvent Removal:

    • Remove the bulk of the acetonitrile using a rotary evaporator. Use a moderate temperature (30-40 °C) to avoid compound degradation.

    • The remaining aqueous solution contains the purified product and TFA.

  • Lyophilization: Freeze the aqueous solution and lyophilize to obtain the final product as a dry, fluffy powder. This is the preferred method for complete water removal without heat.

Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution
Broad or Tailing Peaks Secondary interactions with residual silanols on the column[1].Ensure the mobile phase modifier (TFA) concentration is correct (0.1%). Use a high-quality, end-capped C18 column. A lower pH can sometimes help.
Poor Resolution Inappropriate gradient slope or organic solvent.Decrease the gradient slope (e.g., 10-90% B over 40 min instead of 30 min) to improve separation. Try substituting acetonitrile with methanol, which can alter selectivity.
Retention Time Drift Inadequate column equilibration; temperature fluctuations[1].Always equilibrate the column for at least 5-10 column volumes. Use a column oven to maintain a constant temperature.
No Peak Elution Compound is too nonpolar or precipitating on the column.Ensure the sample is fully dissolved before injection. Increase the final %B in the gradient or add an isocratic hold at high %B.

References

  • (US4822801A) 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid. PubChem. [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. [Link]

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Semantic Scholar. [Link]

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. [Link]

  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Taylor & Francis Online. [Link]

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. [Link]

  • (A) UV-vis absorption spectra of quinazoline-chalcone 14g and (B)... ResearchGate. [Link]

  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. PMC. [Link]

  • HPLC analysis of 125 I labeled quinazoline derivatives. ResearchGate. [Link]

  • Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Publishing. [Link]

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. ResearchGate. [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Taylor & Francis Group. [Link]

  • Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. ACS Publications. [Link]

  • Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. PubChem. [Link]

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Application Notes and Protocols for the Biological Evaluation of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities, including potent anticancer effects.[1][2] Many established quinazolinone derivatives exert their therapeutic effects by inhibiting key protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical drivers of tumor growth and angiogenesis.[3][4]

More recently, the quinazolinone scaffold has emerged as a promising bioisostere of the phthalazinone core found in highly successful Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib.[1][5] PARP inhibitors have revolutionized the treatment of cancers with deficiencies in the homologous recombination DNA repair pathway, most notably those with BRCA1/2 mutations, through the principle of synthetic lethality.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid in a variety of biological assays. While specific biological data for this particular compound is not yet widely published, its structural features strongly suggest a therapeutic potential as a PARP inhibitor and possibly as a kinase inhibitor. These application notes will therefore focus on protocols to elucidate its mechanism of action and quantify its biological activity.

Physicochemical Properties and Handling

Proper handling and solubilization of the test compound are critical for obtaining reliable and reproducible data in biological assays.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₈N₂O₃[8]
Molecular Weight204.18 g/mol [8]
AppearanceSolid (predicted)-
XlogP (predicted)0.2[8]
IUPAC Name3-methyl-4-oxo-3H-quinazoline-7-carboxylic acid[8]
Solubility and Stock Solution Preparation

Quinazolinone derivatives often exhibit poor aqueous solubility due to their rigid, heterocyclic structure.[9] The following protocol is recommended for the preparation of stock solutions:

  • Primary Solvent Selection: Attempt to dissolve the compound in 100% dimethyl sulfoxide (DMSO).[9]

  • Solubilization Assistance: If the compound does not readily dissolve, gentle warming and sonication can be employed.[9]

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final concentration of DMSO in the assay medium. The final DMSO concentration in cell-based assays should ideally be kept below 0.3% to avoid solvent-related artifacts.[10]

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. If precipitation is observed upon refrigeration, gently warm and vortex the solution to ensure complete redissolution before use.[9]

  • pH-Dependent Solubility: The quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent. For certain applications, adjusting the pH of the buffer system may enhance solubility.[9]

Primary Biological Assays: Investigating PARP Inhibition

The structural similarity of the quinazolinone core to the pharmacophore of known PARP inhibitors provides a strong rationale for investigating this compound as a potential inhibitor of PARP-1.[1][2]

Signaling Pathway: PARP Inhibition and Synthetic Lethality in BRCA-Deficient Cells

PARP_Inhibition cluster_0 Normal Cell (BRCA Proficient) cluster_1 BRCA-Deficient Cancer Cell DNA_SSB Single-Strand Break (SSB) PARP1_active PARP1 Activation DNA_SSB->PARP1_active BER Base Excision Repair (BER) PARP1_active->BER DNA_Repair_Normal DNA Repair BER->DNA_Repair_Normal DNA_SSB2 Single-Strand Break (SSB) PARP1_inactive PARP1 Inhibition DNA_SSB2->PARP1_inactive PARP_Inhibitor 3-Methyl-4-oxo-3,4-dihydro- 7-quinazolinecarboxylic acid PARP_Inhibitor->PARP1_inactive DSB Double-Strand Break (DSB) (at replication fork) PARP1_inactive->DSB Unrepaired SSB leads to HR_deficient Homologous Recombination Deficiency (BRCA1/2 mutation) DSB->HR_deficient Cell_Death Apoptosis / Cell Death HR_deficient->Cell_Death Synthetic Lethality

Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cells.

Protocol 1: In Vitro PARP-1 Enzymatic Assay (Fluorometric)

This assay measures the direct inhibitory effect of the compound on the enzymatic activity of recombinant PARP-1.

Materials:

  • Recombinant Human PARP-1 (Sigma-Aldrich or similar)

  • Activated DNA (Sigma-Aldrich)

  • β-Nicotinamide adenine dinucleotide (β-NAD+) (Sigma-Aldrich)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Nicotinamide (NAM) standard (for standard curve)

  • Developer Reagent (Fluorometric) (Sigma-Aldrich)

  • This compound

  • Positive control inhibitor (e.g., Olaparib)

  • 96-well black, flat-bottom plates

Procedure:

  • Prepare NAM Standard Curve: Perform serial dilutions of the NAM standard in PARP assay buffer to generate a standard curve (e.g., 0-100 µM).

  • Compound Dilution: Prepare a series of dilutions of this compound and the positive control inhibitor in PARP assay buffer.

  • Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the reaction mix containing PARP assay buffer, activated DNA (50 ng/well), and β-NAD+ (0.5 mM). b. Add 5 µL of the diluted test compound, positive control, or vehicle (DMSO) to the respective wells. c. Initiate the reaction by adding 5 µL of diluted PARP-1 enzyme (e.g., 50 ng/well) to all wells except the negative control.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Development: Add 50 µL of the developer reagent to each well and incubate at 37°C for 15 minutes.

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

  • Data Analysis: a. Subtract the background fluorescence (negative control) from all readings. b. Use the NAM standard curve to determine the amount of NAM produced in each well. c. Calculate the percentage of PARP-1 inhibition for each concentration of the test compound relative to the vehicle control. d. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[11]

Protocol 2: Cell-Based PARP Inhibition Assay in BRCA-Mutant Cancer Cells

This assay evaluates the compound's ability to induce synthetic lethality in cancer cells with a BRCA1 or BRCA2 mutation.

Materials:

  • BRCA-deficient human cancer cell line (e.g., SUM149PT [BRCA1-mutant], CAPAN-1 [BRCA2-mutant])

  • BRCA-proficient human cancer cell line (as a control, e.g., MDA-MB-231)

  • Appropriate cell culture medium and supplements

  • This compound

  • Positive control inhibitor (e.g., Olaparib)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well clear or white-walled, flat-bottom plates

Procedure:

  • Cell Seeding: Seed the BRCA-deficient and BRCA-proficient cells in separate 96-well plates at an optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of this compound and the positive control in the cell culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds or vehicle control.

  • Incubation: Incubate the plates for 72-96 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Viability Assessment: a. After the incubation period, perform a cell viability assay according to the manufacturer's protocol. b. For an MTT assay, this typically involves adding the MTT reagent, incubating for 2-4 hours, solubilizing the formazan crystals, and measuring the absorbance at 570 nm.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. b. Determine the IC₅₀ value for each cell line by plotting the dose-response curves. A significantly lower IC₅₀ in the BRCA-deficient cell line compared to the BRCA-proficient line indicates a synthetic lethal effect.[6][7]

Table 2: Expected Outcomes for a Potent PARP Inhibitor

AssayBRCA-Deficient Cells (e.g., SUM149PT)BRCA-Proficient Cells (e.g., MDA-MB-231)
In Vitro PARP-1 Assay Low IC₅₀ (nM range)Low IC₅₀ (nM range)
Cell Viability Assay Low IC₅₀ (nM to low µM range)High IC₅₀ (significantly higher than in deficient cells)

Secondary Biological Assays: Screening for Kinase Inhibition

Given the prevalence of kinase inhibitory activity among quinazolinone derivatives, it is prudent to screen this compound against key cancer-related kinases like EGFR and VEGFR-2.

Signaling Pathway: EGFR and VEGFR-2 in Cancer

Kinase_Inhibition cluster_0 EGFR Signaling Pathway cluster_1 VEGFR-2 Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer Dimerization & Autophosphorylation EGFR->EGFR_dimer PI3K_AKT PI3K/AKT Pathway EGFR_dimer->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR_dimer->RAS_MAPK Proliferation Cell Proliferation, Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 VEGFR2_dimer Dimerization & Autophosphorylation VEGFR2->VEGFR2_dimer PLC_PKC PLCγ/PKC Pathway VEGFR2_dimer->PLC_PKC Migration Endothelial Cell Migration, Proliferation PLC_PKC->Migration Angiogenesis Angiogenesis Migration->Angiogenesis Inhibitor 3-Methyl-4-oxo-3,4-dihydro- 7-quinazolinecarboxylic acid Inhibitor->EGFR_dimer Inhibitor->VEGFR2_dimer

Caption: Overview of EGFR and VEGFR-2 signaling pathways and potential inhibition points.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay measures the ability of the compound to inhibit the activity of purified EGFR and VEGFR-2 kinases.

Materials:

  • Recombinant human EGFR and VEGFR-2 kinase domains (Promega, SignalChem, etc.)

  • Specific kinase substrates (e.g., Poly(Glu,Tyr) 4:1 for VEGFR-2)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[12]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • This compound

  • Positive control inhibitors (e.g., Erlotinib for EGFR, Sunitinib for VEGFR-2)

  • 384-well low volume plates

Procedure:

  • Reagent Preparation: Dilute the kinase, substrate, ATP, and inhibitors in the kinase buffer.

  • Assay Plate Setup: a. In a 384-well plate, add 1 µL of the test compound, positive control, or vehicle (DMSO). b. Add 2 µL of the diluted kinase. c. Add 2 µL of the substrate/ATP mix to initiate the reaction.

  • Kinase Reaction: Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measurement: Record the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.[12]

Experimental Workflow Summary

Experimental_Workflow start Start: 3-Methyl-4-oxo-3,4-dihydro- 7-quinazolinecarboxylic acid solubility Step 1: Solubility & Stock Solution Preparation start->solubility parp_enzymatic Step 2a: In Vitro PARP-1 Enzymatic Assay solubility->parp_enzymatic parp_cell Step 2b: Cell-Based PARP Inhibition Assay (BRCA-mutant vs. proficient) solubility->parp_cell kinase_screen Step 3: In Vitro Kinase Inhibition Screen (EGFR, VEGFR-2) solubility->kinase_screen data_analysis Step 4: Data Analysis & IC50 Determination parp_enzymatic->data_analysis parp_cell->data_analysis kinase_screen->data_analysis conclusion Conclusion: Elucidation of Biological Activity Profile data_analysis->conclusion

Caption: Recommended experimental workflow for biological characterization.

References

  • Ghorab, M. M., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances. [Link]

  • Guleria, M., et al. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Current Computer-Aided Drug Design. [Link]

  • Guleria, M., et al. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. PubMed. [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • Shakya, R., & Priya, S. (2024). Exploring the Binding Modes of Quinazolinone-1,2,4- Triazole Hybrids on PARP-10 Inhibition for Anti- Neoplastic Therapy. Polycyclic Aromatic Compounds. [Link]

  • Guleria, M., et al. (2021). Synthesis and In silico Studies of Quinazolinone Derivatives as PARP-1 Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

  • Waghmare, S. M., et al. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. International Journal of Current Pharmaceutical Research. [Link]

  • YMER. (2024). A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones. Retrieved from [Link]

  • PubMed Central. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. [Link]

  • PubMed Central. (n.d.). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. [Link]

  • ResearchGate. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. [Link]

  • ResearchGate. (2025). Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture. [Link]

  • PubMed. (2023). 'In silico' repurposing new inhibitors of EGFR and VEGFR-2 kinases via biophysical mechanisms. [Link]

  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved from [Link]

  • PubMed Central. (n.d.). PARP Inhibition in BRCA-Mutant Breast Cancer. [Link]

  • ResearchGate. (2025). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]

  • DergiPark. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. [Link]

  • ACS Publications. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. [Link]

  • Google Patents. (n.d.). Preparation method for quinoline-4-carboxylic acid derivative.
  • AACR Journals. (2007). The Role of VEGF and EGFR Inhibition: Implications for Combining Anti–VEGF and Anti–EGFR Agents. [Link]

  • bioRxiv. (2025). BRCA2 reversion mutation-independent resistance to PARP inhibition in prostate cancer through loss of function perturbations in the DNA pre-replication complex. [Link]

  • PubChem. (n.d.). 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.

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Application Notes and Protocols for Evaluating the Anticancer Activity of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Quinazoline Scaffold in Oncology

The quinazoline scaffold, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, stands as a "privileged structure" in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, but their most profound impact has been in oncology.[2] This is exemplified by the successful clinical application of several FDA-approved drugs like gefitinib (Iressa), erlotinib (Tarceva), and afatinib (Gilotrif), which have become mainstays in the treatment of non-small-cell lung cancer (NSCLC) and other malignancies.[2]

Quinazoline derivatives exert their anticancer effects through diverse mechanisms, most notably by inhibiting key enzymes and proteins that drive tumor growth and survival. These mechanisms include:

  • Protein Kinase Inhibition: Many quinazolines are potent inhibitors of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed or mutated in cancer cells.[2][3] They also target other critical kinases like those in the PI3K/Akt pathway.[4][5]

  • Tubulin Polymerization Inhibition: Certain derivatives disrupt microtubule dynamics, a process essential for cell division, leading to mitotic arrest and cell death.[6][7]

  • Induction of Apoptosis: By modulating key signaling pathways, these compounds can trigger programmed cell death, a crucial mechanism for eliminating cancer cells.[8][9][10]

  • Cell Cycle Arrest: They can halt the progression of the cell cycle at specific checkpoints, preventing cancer cell proliferation.[8][11]

This guide provides a comprehensive framework of validated, step-by-step protocols designed to systematically evaluate the in vitro anticancer potential of novel quinazoline derivatives, from initial cytotoxicity screening to detailed mechanistic elucidation.

Core Mechanistic Landscape: Targeting Cancer Signaling

A primary reason for the success of quinazoline derivatives is their ability to precisely target dysregulated signaling pathways in cancer cells. The EGFR pathway is a classic example. EGFR activation by ligands like EGF triggers a cascade of downstream signaling through pathways such as RAS/RAF/MEK/ERK and PI3K/Akt, promoting cell proliferation and survival.[3][12] Many quinazoline-based inhibitors function by competing with ATP at the kinase domain of EGFR, thereby blocking its autophosphorylation and shutting down these pro-survival signals.[5]

EGFR_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization Quinazoline Quinazoline Derivatives Quinazoline->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

A Systematic Approach to Preclinical Evaluation

A logical, multi-step workflow is essential for efficiently characterizing the anticancer properties of a novel quinazoline derivative. The process begins with broad screening to assess general cytotoxicity and identify potent compounds, followed by more focused assays to unravel the specific mechanisms of action.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Target Validation Cytotoxicity Cytotoxicity Assay (e.g., MTT) IC50 Determine IC50 Values Across Cell Lines Cytotoxicity->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis WesternBlot Western Blotting (p-EGFR, PARP, etc.) CellCycle->WesternBlot Apoptosis->WesternBlot

Caption: A phased experimental workflow for evaluating quinazoline derivatives.

Part 1: In Vitro Cytotoxicity Assessment

The initial step is to determine the concentration-dependent effect of the derivative on the viability of cancer cells. The MTT assay is a robust, colorimetric method widely used for this purpose.[13][14][15]

Principle of the MTT Assay The assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.[16] By dissolving these crystals and measuring the absorbance, one can quantify the cytotoxic effect of the compound.

Protocol: MTT Cytotoxicity Assay

This protocol is optimized for adherent cells in a 96-well format.

Materials and Reagents:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT-116) and a non-cancerous cell line (e.g., MCF-10A)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Quinazoline derivative stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the exponential growth phase.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Include wells with medium only for blank controls.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the quinazoline derivative in complete culture medium from the stock solution to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[3]

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration).

    • Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate for a specified period (e.g., 48 or 72 hours).[17]

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light. Viable cells will form visible purple formazan crystals.[16]

  • Formazan Solubilization & Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan.[3] Agitate the plate gently for 10 minutes to ensure complete solubilization.

    • Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength of 570 nm.[15]

Data Analysis and Presentation:

  • Calculate Percent Viability:

    • % Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle_Control - OD_Blank)] * 100

  • Determine IC₅₀:

    • Plot percent viability against the logarithm of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 1: Representative Cytotoxicity Data (IC₅₀ Values)

Compound MCF-7 (Breast) IC₅₀ (µM) A549 (Lung) IC₅₀ (µM) HCT-116 (Colon) IC₅₀ (µM) MCF-10A (Normal) IC₅₀ (µM)
Test Compound QZ-1 6.25 8.10 5.50 > 100

| Doxorubicin (Control) | 0.85 | 1.20 | 0.95 | 4.50 |

Data are hypothetical and for illustrative purposes.

Part 2: Elucidating the Mechanism of Action

Once a compound shows potent cytotoxicity, the next step is to investigate how it kills cancer cells. Flow cytometry is a powerful tool for analyzing the effects on the cell cycle and apoptosis.

A. Cell Cycle Analysis

This protocol determines if the quinazoline derivative causes cells to arrest at a specific phase of the cell cycle.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content. This allows for the differentiation of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N), and G2/M phase (4N DNA content).[11][18] An accumulation of cells in any one phase suggests drug-induced cell cycle arrest.

Protocol: Cell Cycle Analysis with Propidium Iodide

Materials and Reagents:

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% Ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)[11]

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates to be 60-70% confluent at the time of treatment.[11]

    • Treat cells with the quinazoline derivative at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells (to include apoptotic cells).

    • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with 1 mL of cold PBS.

    • While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix the cells.[11]

    • Store the fixed cells at -20°C for at least 2 hours (can be stored for weeks).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (RNase A is crucial to prevent staining of double-stranded RNA).[18]

    • Incubate in the dark at room temperature for 30 minutes.[11]

  • Flow Cytometry Acquisition:

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[11]

    • Use a linear scale for the fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[18]

Data Analysis: Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, FCS Express). A significant increase in the percentage of cells in the G2/M phase, for example, would indicate a G2/M arrest.

B. Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle of Annexin V/PI Staining: In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to label these early apoptotic cells. Propidium Iodide is used as a counterstain. It is membrane-impermeable and thus excluded from viable and early apoptotic cells, but it can enter and stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.

Protocol: Annexin V/PI Apoptosis Assay

Materials and Reagents:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Treat cells in 6-well plates with the quinazoline derivative as described for the cell cycle analysis.

  • Cell Harvesting:

    • Collect all cells (adherent and floating).

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Acquisition:

    • Analyze the samples immediately (within 1 hour) on a flow cytometer.

Data Analysis: The results are typically displayed as a two-color dot plot, which can be divided into four quadrants:

  • Lower-Left (Annexin V- / PI-): Viable cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage)

An effective pro-apoptotic compound will cause a significant shift of cells from the viable quadrant to the early and late apoptotic quadrants.

Part 3: Target Engagement and Pathway Modulation

To confirm that the quinazoline derivative is acting on its intended target, Western blotting is an indispensable technique.

Principle of Western Blotting: This technique allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. It can reveal if a compound inhibits the phosphorylation of a target kinase (e.g., p-EGFR) or induces downstream events indicative of apoptosis, such as the cleavage of Poly (ADP-ribose) polymerase (PARP).[19][20]

Protocol: Western Blot Analysis of Protein Phosphorylation

Materials and Reagents:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 3% BSA or 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-EGFR, anti-phospho-EGFR, anti-PARP, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Step-by-Step Methodology:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the quinazoline derivative for a shorter duration (e.g., 2-8 hours) to observe effects on signaling.[21]

    • Wash cells with cold PBS and lyse them with RIPA buffer.

    • Quantify the protein concentration of the lysates using a BCA assay.[21]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[21]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with antibodies for the total protein (e.g., total EGFR) and a loading control (e.g., β-Actin) to ensure equal protein loading.

Data Interpretation: A successful kinase inhibitor will show a marked decrease in the signal for the phosphorylated form of the target protein (e.g., p-EGFR) compared to the total protein level, which should remain relatively unchanged. Induction of apoptosis can be confirmed by the appearance of a cleaved PARP band.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust and systematic workflow for the comprehensive in vitro evaluation of novel quinazoline derivatives as potential anticancer agents. By progressing from broad cytotoxicity screening to specific mechanistic assays and target validation, researchers can effectively identify lead compounds and build a strong rationale for their further development. Positive and compelling results from these in vitro studies are the critical prerequisite for advancing a compound to the next stage of preclinical testing, which typically involves assessing its efficacy and safety in in vivo animal models, such as human tumor xenografts in immunocompromised mice.[22]

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  • Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure | Journal of Medicinal Chemistry - ACS Publications. (Source: pubs.acs.org) [Link]

  • Western blot analysis presenting the effects of quinazolines 10 and 11... - ResearchGate. (Source: researchgate.net) [Link]

  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - NIH. (Source: ncbi.nlm.nih.gov) [Link]

  • Cell Cycle Analysis. (Source: case.edu) [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC - NIH. (Source: ncbi.nlm.nih.gov) [Link]

  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC - NIH. (Source: ncbi.nlm.nih.gov) [Link]

  • Western blot image of expression of EGFR and p-EGFR upon treatment with compound 5b and erlotinib (positive control). - ResearchGate. (Source: researchgate.net) [Link]

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Application Notes & Protocols for the Antimicrobial Screening of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinazolines

The quinazoline nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities. This heterocyclic scaffold is integral to numerous pharmacologically active compounds, demonstrating effects ranging from anticancer and anti-inflammatory to anticonvulsant and, notably, antimicrobial properties[1][2][3]. The emergence of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the urgent discovery of novel antimicrobial agents[4]. Quinazolin-4(3H)-one derivatives, in particular, have been identified as a promising class of substances for developing new antibacterial and antifungal agents, showing activity against a spectrum of pathogens including Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa[2][5].

This document provides a comprehensive guide for researchers investigating the antimicrobial potential of a specific derivative, 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid . While literature on this exact molecule is sparse[6][7], the well-established antimicrobial activity of the broader quinazoline family provides a strong rationale for its investigation[8]. The protocols detailed herein are based on established, standardized methodologies to ensure reliable, reproducible, and scientifically valid results. We will outline the necessary steps from preliminary screening to the quantitative determination of inhibitory and bactericidal concentrations.

Part 1: Foundational Concepts & Experimental Rationale

Before proceeding to specific protocols, it is crucial to understand the principles guiding the experimental design. The primary objective is to determine if this compound can inhibit the growth of or kill clinically relevant microorganisms.

Causality Behind Experimental Choices:

  • Choice of Microorganisms: The initial screening panel should include representative Gram-positive and Gram-negative bacteria, as well as a fungal species, to assess the compound's spectrum of activity. The selected strains, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Pseudomonas aeruginosa (Gram-negative, often multidrug-resistant), and Candida albicans (fungus), are common clinical isolates and are frequently used in antimicrobial screening studies for quinazolines[9][10].

  • Selection of Screening Methods: A two-tiered approach is recommended.

    • Qualitative Screening (Agar Diffusion): The agar disk diffusion or well diffusion method provides a rapid, visual assessment of antimicrobial activity. It is an excellent primary screen to identify active compounds.

    • Quantitative Screening (Broth Microdilution): This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth. This is a critical quantitative measure of a compound's potency. Further testing can determine the Minimum Bactericidal Concentration (MBC).

  • Controls are Non-Negotiable: Every experiment must include positive and negative controls to validate the results. A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) serves as the positive control, demonstrating that the assay is working correctly. A solvent control (e.g., Dimethyl Sulfoxide - DMSO) ensures that the vehicle used to dissolve the test compound does not have antimicrobial activity on its own.

Part 2: Experimental Protocols

Protocol 2.1: Preparation of Test Compound and Microbial Inocula

2.1.1. Test Compound Stock Solution

  • Compound: this compound (Purity ≥ 95%).

  • Solvent Selection: Due to the carboxylic acid moiety, solubility in aqueous media may be limited. Sterile Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic compounds for antimicrobial screening.

  • Procedure:

    • Accurately weigh 10 mg of the test compound.

    • Dissolve in 1 mL of sterile DMSO to create a 10 mg/mL stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile tube.

    • Store at -20°C. Subsequent dilutions will be made from this stock solution.

2.1.2. Preparation of Microbial Inoculum

This protocol is critical for standardizing the number of microorganisms used in the assays.

  • Culture Revival: From a frozen stock, streak the selected microbial strains onto appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for C. albicans).

  • Incubation: Incubate the plates for 18-24 hours at 37°C for bacteria and 24-48 hours at 30°C for C. albicans.

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies from the fresh agar plate.

    • Transfer the colonies into a tube containing 5 mL of sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB).

    • Vortex the suspension to ensure homogeneity.

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL for bacteria.

    • This standardized suspension must be used within 30 minutes of preparation.

Protocol 2.2: Primary Screening - Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

G cluster_prep Preparation cluster_inoculation Inoculation & Application cluster_incubation Incubation & Analysis A Prepare Mueller-Hinton Agar Plates C Swab Inoculum Evenly onto Agar Surface A->C B Prepare 0.5 McFarland Inoculum B->C D Apply Sterile Disks Impregnated with Test Compound C->D F Incubate Plates (e.g., 37°C for 24h) D->F E Apply Control Disks (Positive & Negative) E->F G Measure Zones of Inhibition (mm) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Procedure:

  • Plate Preparation:

    • Use a sterile 96-well microtiter plate.

    • Add 100 µL of Mueller-Hinton Broth (MHB) to wells 2 through 12 of a single row.

    • Add 200 µL of the test compound at a starting concentration (e.g., 256 µg/mL in MHB) to well 1.

  • Serial Dilution:

    • Transfer 100 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Transfer 100 µL from well 2 to well 3. Mix well.

    • Continue this two-fold serial dilution across the plate to well 10. Discard 100 µL from well 10.

    • This creates a range of concentrations (e.g., 256, 128, 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

  • Controls:

    • Well 11 (Growth Control): 100 µL of MHB + 100 µL of inoculum (no compound).

    • Well 12 (Sterility Control): 200 µL of MHB only (no compound, no inoculum).

  • Inoculation:

    • Prepare the 0.5 McFarland inoculum as described in Protocol 2.1.2.

    • Dilute this suspension 1:100 in MHB.

    • Add 100 µL of this diluted inoculum to wells 1 through 11. The final inoculum density in each well will be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Part 3: Data Presentation and Interpretation

Raw data should be organized and presented clearly for straightforward interpretation.

Table 1: Example Data from Agar Disk Diffusion Screening

Test MicroorganismZone of Inhibition (mm)
This compound (100 µ g/disk )
Staphylococcus aureus ATCC 2592314
Escherichia coli ATCC 259228
Pseudomonas aeruginosa ATCC 278530
Candida albicans ATCC 1023110

Interpretation: In this hypothetical example, the compound shows moderate activity against S. aureus and C. albicans, weak activity against E. coli, and no activity against P. aeruginosa.

Table 2: Example Data from Broth Microdilution (MIC)

| Test Microorganism | MIC (µg/mL) | | :--- | :---: | :---: | | | This compound | Ciprofloxacin | | Staphylococcus aureus ATCC 25923 | 32 | 0.5 | | Escherichia coli ATCC 25922 | 128 | 0.25 | | Candida albicans ATCC 10231 | 64 | N/A |

Interpretation: The MIC values provide a quantitative measure of potency. A lower MIC value indicates higher potency. The data confirms the activity observed in the disk diffusion assay and provides a precise concentration for inhibition.

Conclusion and Future Directions

These protocols provide a robust framework for the initial antimicrobial evaluation of this compound. Positive results from these screens would warrant further investigation, including:

  • Minimum Bactericidal Concentration (MBC) Assays: To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Time-Kill Kinetic Assays: To understand the rate at which the compound kills the target microorganism.

  • Mechanism of Action Studies: To elucidate the molecular target of the compound.

  • Toxicity Assays: To evaluate the compound's safety profile in mammalian cell lines.

The exploration of novel quinazoline derivatives remains a vital frontier in the fight against infectious diseases. Rigorous and standardized screening is the critical first step in identifying promising new therapeutic agents.

References

  • Research Journal of Pharmacy and Technology. (2017). Synthesis of Quinazoline derivatives and its Antimicrobial Activity. [Link]

  • National Institutes of Health (NIH). (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME NOVEL QUINAZOLINONE DERIVATIVES. [Link]

  • Biomedical and Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. [Link]

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. [Link]

  • PubChemLite. (n.d.). 3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride. [Link]

  • MDPI. (n.d.). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. [Link]

  • DergiPark. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. [Link]

  • PubChem. (n.d.). 7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(2-chlorophenyl)-2-methyl-4-oxo-. [Link]

  • PubChem. (n.d.). 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid. [Link]

  • Eco-Vector Journals Portal. (n.d.). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. [Link]

  • ResearchGate. (2019). (PDF) Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H). [Link]

  • PubMed. (1987). Synthesis of thiadiazol derivatives of 4(3H)-quinazolinone as potential antimicrobial agents. [Link]

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Application Note & Protocol: Solubility Profiling of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to understanding and determining the solubility of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid. While specific quantitative solubility data for this compound is not extensively published, this note synthesizes information on the solubility of structurally related quinazoline and quinazolinone derivatives to establish a predictive framework.[1][2][3] A detailed, step-by-step protocol for experimental solubility determination in Dimethyl Sulfoxide (DMSO) and other common organic solvents is provided for researchers in drug development and chemical synthesis. The methodologies are designed to be robust, ensuring trustworthy and reproducible results.

Introduction: The Critical Role of Solubility

This compound belongs to the quinazolinone class of heterocyclic compounds. This structural family is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties.[1][3] For any compound to be effective in a biological system or useful in a chemical reaction, it must first be dissolved in a suitable solvent. Therefore, understanding the solubility profile is a cornerstone of early-stage drug discovery and process chemistry.

Poor aqueous solubility can hinder bioavailability, while low solubility in organic solvents can complicate synthesis, purification, and the preparation of stock solutions for screening assays.[3] Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used for creating high-concentration stock solutions of diverse organic compounds for high-throughput screening.[4][5] Its ability to dissolve both polar and nonpolar substances makes it an invaluable tool.[5] This guide will focus on DMSO as the primary solvent, while also providing a framework for testing other relevant organic solvents.

Physicochemical Properties & Solubility Prediction

Predicting the solubility of a molecule like this compound involves analyzing its structural features.

  • Quinazolinone Core: The bicyclic aromatic system is largely nonpolar. However, the presence of two nitrogen atoms and a ketone group introduces polarity and sites for hydrogen bonding.[6]

  • Carboxylic Acid Group (-COOH): This is a highly polar, acidic functional group capable of donating a hydrogen bond. Its presence significantly influences solubility. In basic solvents or aqueous solutions with a pH above its pKa, the carboxylic acid will deprotonate to form a highly polar and more soluble carboxylate salt.[7]

  • Methyl Group (-CH3): A small, nonpolar substituent that has a minor impact on overall solubility.

Based on these features, the molecule has both polar (carboxylic acid, amide-like structure) and nonpolar (bicyclic ring) characteristics. This amphiphilic nature suggests it will have limited solubility in purely nonpolar solvents (like hexane) and moderate to good solubility in polar aprotic solvents.

General Solubility Trends for Quinazoline Derivatives: Studies on similar quinazoline structures indicate that solubility is often highest in polar aprotic solvents like N,N-Dimethylformamide (DMF) and DMSO, followed by solvents like Tetrahydrofuran (THF) and 1,4-Dioxane.[1] Solubility generally increases with temperature.[1]

Predicted Solubility Profile

While experimental data for the target compound is scarce, a qualitative solubility profile can be predicted based on its structure and data from related compounds. This table serves as a hypothesis to be confirmed by the experimental protocols outlined below.

Solvent Solvent Type Predicted Solubility Rationale
DMSO Polar AproticHighStrong H-bond acceptor, effectively solvates the carboxylic acid and polar core.[4][5]
DMF Polar AproticHighSimilar to DMSO, a powerful solvent for polar, heterocyclic compounds.[1]
Methanol / Ethanol Polar ProticModerate to LowCan act as both H-bond donor and acceptor, but the nonpolar core may limit high solubility.
Acetonitrile Polar AproticLowLess polar than DMSO/DMF, may be a poorer solvent for the carboxylic acid group.
Tetrahydrofuran (THF) Polar Aprotic (low polarity)LowMay dissolve the compound to some extent, especially with heating.[1]
Ethyl Acetate Moderately PolarLow to Sparingly SolubleOften used for extraction, suggesting some degree of solubility.[1]
Dichloromethane (DCM) NonpolarSparingly Soluble to InsolubleThe polarity of the carboxylic acid will likely limit solubility.
Hexane / Heptane NonpolarInsoluble"Like dissolves like" principle suggests poor compatibility.[8]
Water Polar ProticInsoluble (at neutral pH)The large nonpolar ring system is expected to dominate, leading to poor aqueous solubility.[3]
Aqueous Base (e.g., 5% NaHCO₃) AqueousSolubleThe acidic carboxylic acid will react to form a soluble sodium salt.[7][9]

Experimental Protocols for Solubility Determination

The following protocols provide systematic approaches for determining both qualitative and quantitative solubility.

Materials and Equipment
  • This compound (powder form)

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Thermostatic shaker or water bath

  • Calibrated pipettes

  • HPLC-UV or UPLC-UV system

  • Glass vials (e.g., 2 mL or 4 mL) with screw caps

  • Solvents: DMSO, DMF, Methanol, Ethanol, Acetonitrile, THF, Ethyl Acetate, Dichloromethane, Water (HPLC-grade or equivalent purity)

  • Aqueous solutions: 5% (w/v) NaHCO₃, 5% (w/v) NaOH, 5% (v/v) HCl

Protocol 1: Qualitative Solubility Assessment (Flowchart Method)

This rapid method is used to classify the compound's solubility and infer the nature of its functional groups.[9][10]

Workflow Diagram:

G start Start: 2-3 mg of Compound + 0.5 mL Solvent water Test in Water start->water sol_water Soluble (Polar, low MW) water->sol_water Yes insol_water Insoluble water->insol_water No naoh Test in 5% NaOH sol_naoh Soluble (Strong or Weak Acid) naoh->sol_naoh Yes insol_naoh Insoluble naoh->insol_naoh No hcl Test in 5% HCl sol_hcl Soluble (Base) hcl->sol_hcl Yes insol_hcl Insoluble hcl->insol_hcl No h2so4 Test in conc. H₂SO₄ sol_h2so4 Soluble (Neutral, contains N or O) h2so4->sol_h2so4 Yes insol_h2so4 Insoluble (Inert Hydrocarbon) h2so4->insol_h2so4 No insol_water->naoh insol_naoh->hcl insol_hcl->h2so4

Caption: Qualitative solubility testing workflow.

Procedure:

  • Water Solubility: To a small test tube or vial, add ~2-3 mg of the compound. Add 0.5 mL of deionized water. Vortex vigorously for 60 seconds.[8] Observe. If the compound dissolves completely, it is water-soluble.

    • Expected Result: Insoluble. The compound is expected to be insoluble in neutral water.[3]

  • Aqueous Base Solubility: If insoluble in water, use a fresh sample. Add 0.5 mL of 5% NaHCO₃ or 5% NaOH. Vortex for 60 seconds. Observe.[7]

    • Causality: The carboxylic acid group is acidic and will react with a base to form a water-soluble salt. Solubility in NaHCO₃ indicates a strong acid, while solubility only in NaOH suggests a weaker acid.[9]

    • Expected Result: Soluble.

  • Aqueous Acid Solubility: If insoluble in the previous steps, use a fresh sample. Add 0.5 mL of 5% HCl. Vortex for 60 seconds. Observe.

    • Causality: The nitrogen atoms in the quinazoline ring are weakly basic and could be protonated by a strong acid, forming a soluble salt.[6]

    • Expected Result: Likely insoluble, as the acidity of the carboxylic acid group will dominate.

  • Organic Solvent Screening: Repeat step 1 using each of the organic solvents listed in the table above (DMSO, DMF, Methanol, etc.). Record observations as "Soluble," "Partially Soluble," or "Insoluble."

Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility. The protocol is based on generating a saturated solution and then quantifying the concentration of the dissolved solute.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_sep Separation cluster_quant Quantification prep1 Add excess solid to solvent in vial prep2 Equilibrate at constant temp (e.g., 25°C, 24-48h) prep1->prep2 Vortex sep1 Centrifuge or filter to remove undissolved solid prep2->sep1 sep2 Collect clear supernatant sep1->sep2 quant1 Dilute supernatant with mobile phase sep2->quant1 quant2 Inject into HPLC-UV quant1->quant2 quant3 Calculate concentration vs. standard curve quant2->quant3

Caption: Workflow for quantitative solubility measurement.

Step-by-Step Procedure:

  • Preparation of Vials: Add an excess amount of this compound to several 2 mL glass vials. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration (e.g., 5-10 mg).

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent (e.g., DMSO) into each vial.

  • Equilibration: Seal the vials tightly. Place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient time to reach equilibrium. For many compounds, 24-48 hours is adequate.

    • Expert Insight: Equilibrium is critical. Insufficient time will lead to an underestimation of solubility. A preliminary time-course experiment (testing at 12, 24, 48, 72 hours) is recommended to validate the equilibration period for a new compound.

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle. Centrifuge the vials (e.g., 10,000 rpm for 10 minutes) to pellet all undissolved solid. Alternatively, filter the suspension using a syringe filter (e.g., 0.22 µm PTFE for organic solvents).

    • Trustworthiness Check: The goal is to obtain a clear, saturated solution without any particulate matter. Any transfer of solid will falsely elevate the measured solubility.

  • Sample Dilution: Carefully withdraw a small, known aliquot (e.g., 10 µL) of the clear supernatant. Dilute it with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method's standard curve.

  • Quantification by HPLC-UV:

    • Develop a simple isocratic HPLC-UV method capable of detecting and quantifying the compound.

    • Prepare a series of calibration standards of the compound at known concentrations.

    • Generate a standard curve by plotting the peak area against concentration.

    • Inject the diluted sample from step 5 and determine its concentration from the standard curve.

  • Calculation: Calculate the original solubility in the solvent using the following formula:

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

    Dilution Factor = (Final Volume of Diluted Sample) / (Initial Aliquot Volume)

Safety Precautions

  • Always consult the Safety Data Sheet (SDS) for this compound and all solvents used.[11][12][13][14]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Handle all organic solvents in a well-ventilated fume hood.

  • DMSO can enhance the absorption of other chemicals through the skin; take extra care to avoid skin contact when working with DMSO solutions.[5]

Conclusion

The solubility of this compound is a critical parameter for its application in research and development. Based on its chemical structure, it is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, and soluble in aqueous base due to its acidic carboxylic acid functionality. The detailed protocols provided herein offer a robust framework for researchers to experimentally verify these predictions and obtain reliable, quantitative solubility data, which is essential for advancing the study and application of this promising compound.

References

  • Baluja, S., Ramavat, P., & Nandha, K. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37. Available at: [Link]

  • Department of Chemistry, University of Calgary. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: University of Calgary Chemistry Website.
  • Department of Chemistry, Taibah University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

  • Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate. Available at: [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • University of Toronto. (2023). Solubility of Organic Compounds. Available at: University of Toronto Chemistry Website.
  • Al-Suwaidan, I. A., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. Available at: [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Material Safety Data Sheet. (2021). INK FOR WATER COLOR PEN.
  • Greenbook. (2018). SAFETY DATA SHEET. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid. PubChem Compound Summary for CID 135483588. Available at: [Link]

  • Wikipedia. (n.d.). Quinazoline. Available at: [Link]

  • Spandidos Publications. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(2-chlorophenyl)-2-methyl-4-oxo-. PubChem Compound Summary for CID 3057634. Available at: [Link]

  • PubChemLite. (n.d.). 3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride. Available at: [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with this molecule or similar quinazolinone frameworks. Our goal is to provide field-proven insights and troubleshooting strategies to help you navigate the common challenges encountered during its synthesis, focusing specifically on the identification and mitigation of side products.

Part 1: Troubleshooting Guide - Common Synthetic Hurdles

This section addresses specific issues you might encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and resolve problems.

Q1: My final product is contaminated with an isomer that is difficult to separate chromatographically. Its mass is identical to my target compound. What is it and how do I prevent it?

Answer: This is the most frequently encountered issue and the impurity is almost certainly the O-methylated isomer: 4-methoxyquinazoline derivative .

  • Causality (The "Why"): Quinazolin-4-ones, like your precursor, exist in a tautomeric equilibrium between the amide (keto) form and the enol form. While the amide form is typically more stable, the enol form can be trapped by an alkylating agent. The N-alkylation (desired) and O-alkylation (side product) are competitive reactions. The outcome is highly dependent on the reaction conditions.[1]

  • Troubleshooting & Prevention:

    • Solvent Choice: Aprotic polar solvents like DMF or DMSO in the presence of a solid base (like K₂CO₃ or Cs₂CO₃) can sometimes favor O-alkylation.[1] Switching to a less polar aprotic solvent or a two-phase system might alter the selectivity.

    • Base Selection: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent (like THF or DMF) tends to deprotonate the nitrogen completely, making it a more potent nucleophile and favoring N-alkylation.

    • Counter-ion Effect: The nature of the cation from the base can influence the reaction site. Softer cations may coordinate with the harder oxygen atom, favoring N-alkylation, while harder cations might favor O-alkylation.

    • Temperature: Running the reaction at lower temperatures can sometimes increase the selectivity for the thermodynamically favored N-alkylated product.

Q2: I am observing a significant amount of an impurity with a molecular weight of 44.01 Da less than my target product. What is this side product?

Answer: This impurity is the decarboxylated product: 3-Methyl-3,4-dihydroquinazolin-4-one .

  • Causality (The "Why"): The carboxylic acid group at the 7-position on the aromatic ring can be lost as CO₂ under harsh thermal or acidic conditions. This is a common side reaction in aromatic systems, especially when high temperatures are used for cyclization or hydrolysis steps.

  • Troubleshooting & Prevention:

    • Temperature Control: Avoid excessive temperatures (typically >150°C) during the cyclization and hydrolysis steps. If a high-boiling solvent is used, ensure the reaction is not heated for an unnecessarily long duration.

    • pH Management: During the final acidic workup after saponification, avoid using a large excess of strong acid or prolonged exposure to highly acidic conditions. The product should be precipitated at a moderately acidic pH and not be allowed to sit in a strong acid solution.

Q3: My reaction is sluggish, and I have a large amount of unreacted quinazolinone starting material. What went wrong?

Answer: This points to incomplete N-methylation .

  • Causality (The "Why"): The nucleophilicity of the quinazolinone nitrogen can be modest. The reaction's success depends on effective deprotonation and a sufficiently reactive methylating agent.

  • Troubleshooting & Prevention:

    • Base Stoichiometry and Strength: Ensure you are using at least one full equivalent of a sufficiently strong base (e.g., NaH, K₂CO₃) to deprotonate the nitrogen. For weaker bases like K₂CO₃, ensure it is finely powdered and anhydrous.

    • Methylating Agent: Use a reactive methylating agent like methyl iodide or dimethyl sulfate. Ensure its purity and use a slight excess (1.1-1.2 equivalents).

    • Reaction Time and Temperature: The reaction may require gentle heating (e.g., 40-60°C) or an extended reaction time at room temperature. Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion.

Q4: The final product is the methyl ester, not the carboxylic acid. How do I resolve this?

Answer: This indicates that the final saponification (hydrolysis) step was either incomplete or ineffective .[2][3]

  • Causality (The "Why"): If your synthetic route starts with an esterified precursor (e.g., from 2-aminoterephthalic acid dimethyl ester), this ester group at the 7-position must be hydrolyzed. Furthermore, if you use a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base, you may have inadvertently esterified the carboxylic acid if it was unprotected.

  • Troubleshooting & Prevention:

    • Effective Saponification Protocol: Ensure the hydrolysis is complete by heating the ester in a mixture of an alcohol (like methanol or ethanol) and an aqueous base (e.g., 1-2 M NaOH or KOH) until the reaction is complete by TLC/LC-MS monitoring.

    • Workup: After hydrolysis, the reaction mixture must be carefully acidified (e.g., with 1 M HCl) to protonate the carboxylate salt and precipitate the desired carboxylic acid product.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: How can I definitively distinguish between the N-methyl and O-methyl isomers?

Definitive characterization requires 2D NMR spectroscopy.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): For the desired N-methyl product, you will observe a correlation (a cross-peak) between the protons of the N-CH₃ group (~3.5 ppm) and the C4 carbonyl carbon (~160-165 ppm). For the O-methyl isomer, you will see a correlation from the O-CH₃ protons (~4.0 ppm) to the C4 carbon (~165-170 ppm).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): In the N-methyl isomer, a spatial correlation may be observed between the N-CH₃ protons and the proton at the 2-position of the quinazolinone ring.[1]

FAQ 2: What is a reliable, high-level synthetic strategy to minimize side products?

A robust strategy involves protecting the carboxylic acid group until the final step and carefully controlling the methylation conditions.

  • Esterification: Start with 2-aminoterephthalic acid and convert it to its dimethyl ester using standard methods (e.g., SOCl₂ in methanol).

  • Cyclization: React the dimethyl 2-aminoterephthalate with an appropriate C1 source (e.g., formamide or triethyl orthoformate) to form the quinazolinone ring. This produces Methyl 4-oxo-3,4-dihydro-7-quinazolinecarboxylate.

  • N-Methylation: Perform the N-methylation on this ester intermediate under optimized conditions (e.g., NaH and MeI in anhydrous THF) that strongly favor N-alkylation.

  • Saponification: Perform a final, complete hydrolysis of the methyl ester at the 7-position using aqueous base, followed by careful acidic workup to yield the final product.

Part 3: Data Summary & Visualizations

Table 1: Summary of Key Side Products and Mitigation Strategies
Side ProductStructureMW Difference from TargetProbable CausePrevention & Troubleshooting
O-Methyl Isomer 4-methoxy-quinazoline derivative0 DaCompeting O-alkylation during methylation.[1]Use strong, non-nucleophilic bases (e.g., NaH); control solvent and temperature.
Decarboxylated Product 3-Methyl-3,4-dihydroquinazolin-4-one-44.01 DaExcessive heat or harsh acidic conditions.Maintain moderate temperatures (<150°C); avoid prolonged exposure to strong acids.
Unreacted Precursor 4-Oxo-3,4-dihydro-7-quinazolinecarboxylic acid-14.03 DaIncomplete N-methylation reaction.Ensure >1 eq. of strong base; use a reactive methylating agent; monitor reaction to completion.
Methyl Ester 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylate methyl ester+14.03 DaIncomplete final hydrolysis/saponification step.[3]Ensure complete hydrolysis with sufficient base and heat; monitor by TLC/LC-MS before workup.
Incomplete Cyclization N-formyl-2-aminoterephthalic acid derivative+18.02 DaInsufficient dehydration or activation during ring closure.[4]Use a dehydrating agent (e.g., acetic anhydride); ensure sufficient temperature for cyclization.
Diagrams of Reaction Pathways

Synthesis_Pathway cluster_main Main Synthetic Route A Quinazolinone Precursor (7-Ester) B N-Methylated Intermediate (7-Ester) A->B  Methylating Agent (e.g., MeI, NaH) C Final Product (3-Methyl-4-oxo-7-carboxylic acid) B->C  Saponification (NaOH, H₂O, then H⁺)

Caption: High-level overview of the final steps in the synthesis.

Alkylation_Side_Reaction cluster_products Competitive Alkylation Products Start Deprotonated Quinazolinone N_Product Desired Product (N-Methylation) Start->N_Product Attack at N3 (Favored) O_Product Side Product (O-Methylation) Start->O_Product Attack at O4 (Competitive)

Caption: Competing N-methylation vs. O-methylation pathways.

Other_Side_Reactions Target Target Molecule Decarboxylation Decarboxylation Side Product (-CO₂) Target->Decarboxylation  Excess Heat / Acid Incomplete_Cyclization Incomplete Cyclization (Precursor) Incomplete_Cyclization->Target  Failed Ring Closure

Caption: Formation of decarboxylation and incomplete cyclization impurities.

Part 4: Experimental Protocol Example

Synthesis of this compound via N-Methylation of an Ester Intermediate

  • Step 1: N-Methylation of Methyl 4-oxo-3,4-dihydro-7-quinazolinecarboxylate

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.).

    • Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then carefully suspend the NaH in anhydrous DMF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of Methyl 4-oxo-3,4-dihydro-7-quinazolinecarboxylate (1.0 eq.) in anhydrous DMF dropwise. Rationale: This slow addition to a strong base ensures complete deprotonation of the N3 position, priming it for alkylation.

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the mixture back to 0°C and add methyl iodide (MeI, 1.2 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by LC-MS.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl 3-methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylate.

  • Step 2: Saponification

    • Dissolve the crude ester from the previous step in a 1:1 mixture of methanol and 2 M aqueous sodium hydroxide (NaOH).

    • Heat the mixture to reflux (approx. 60-70°C) for 2-4 hours. Rationale: Heating ensures the hydrolysis of the sterically hindered ester goes to completion.[2]

    • Monitor the reaction by TLC or LC-MS until all starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., dichloromethane or ether) to remove any non-acidic impurities.

    • Cool the aqueous layer to 0°C and slowly acidify with 2 M hydrochloric acid (HCl) until the pH is ~3-4. A precipitate should form.

    • Stir the slurry in the ice bath for 1 hour to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

References

  • Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides. ResearchGate. Available at: [Link]

  • Reaction of Anthranilic Acid Amides with Cyclic Anhydrides. ResearchGate. Available at: [Link]

  • One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions. PubMed Central. Available at: [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Nveo-Abstract. Available at: [Link]

  • Reactions of derivatives of anthranilic acid with 3‐chloropropyl isocyanate. Scilit. Available at: [Link]

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][4][5][6][7]tetrazine-8-carboxylates and -carboxamides. PubMed Central. Available at: [Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. Available at: [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Available at: [Link]

  • Other Reactions of Carboxylic Acid Derivatives. KPU Pressbooks. Available at: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. Available at: [Link]

  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PubMed Central. Available at: [Link]

  • Process for the hydrolysis of quinolone carboxylic esters. Google Patents.
  • Synthesis and antitumor activity of 3-methyl-4-oxo-3,4-dihydroimidazo [5,1-d][4][5][6][7]tetrazine-8-carboxylates and -carboxamides. PubMed. Available at: [Link]

  • Regioselective Quinazolinone-Directed Ortho Lithiation of Quinazolinoylquinoline. ACS Publications. Available at: [Link]

  • Synthesis of 3-methylquinazolin-4(3H)-one derivatives. ResearchGate. Available at: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PubMed Central. Available at: [Link]

  • 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. Google Patents.
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. Available at: [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PubMed Central. Available at: [Link]

  • Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. Available at: [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. ResearchGate. Available at: [Link]

  • mechanism of ester hydrolysis. YouTube. Available at: [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Available at: [Link]

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Technical Support Center: Purification of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this quinazolinone derivative. Drawing upon established principles of organic chemistry and extensive laboratory experience, this document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful attainment of a highly pure active pharmaceutical ingredient (API).

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, providing insights into their root causes and offering step-by-step solutions.

Issue: Low Purity After Initial Crystallization

Symptom: The isolated solid after initial crystallization shows significant impurities upon analysis by HPLC or TLC.

Probable Causes:

  • Incomplete Cyclization: The synthesis of the quinazolinone ring may not have gone to completion, leaving unreacted starting materials such as 4-amino-3-methylbenzoic acid and its derivatives.

  • Hydrolysis: The quinazolinone ring can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions at elevated temperatures, leading to ring-opened byproducts.[1]

  • Co-precipitation of Impurities: Rapid crystallization can trap impurities within the crystal lattice, a common issue with heterocyclic compounds.[2][3]

Step-by-Step Solution:

  • Acid-Base Extraction: For impurities that are not acidic, an acid-base extraction can be highly effective.[4]

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract the organic layer with a dilute aqueous base (e.g., 1M sodium bicarbonate) to deprotonate the carboxylic acid, transferring the desired compound into the aqueous layer as its salt.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-acidic impurities.

    • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the purified product.

    • Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum.

  • Recrystallization with Optimized Solvent System:

    • If acid-base extraction is insufficient, a carefully chosen recrystallization solvent is crucial. Based on the polarity of the molecule, a good starting point is a polar protic solvent like ethanol or isopropanol.[1] Toluene has also been reported as a suitable recrystallization solvent for similar quinazoline carboxylic acid derivatives.

    • Protocol:

      • Dissolve the crude product in a minimal amount of hot solvent.

      • If colored impurities are present, add a small amount of activated carbon and hot filter the solution.

      • Allow the solution to cool slowly to room temperature. For optimal crystal growth and purity, avoid rapid cooling in an ice bath.

      • If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum at a temperature below the compound's melting point.

Issue: "Oiling Out" During Recrystallization

Symptom: Instead of forming crystals upon cooling, the compound separates as an oil or a sticky solid.

Probable Causes:

  • Low Melting Point Impurities: The presence of impurities can depress the melting point of the mixture, causing it to melt in the hot solvent.

  • Solvent Choice: The chosen solvent may be too good a solvent for the compound, preventing it from reaching its crystallization point even at lower temperatures.

  • High Initial Concentration: A supersaturated solution that is too concentrated can lead to oiling out.[2]

Step-by-Step Solution:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation.[2]

  • Solvent System Modification:

    • If oiling persists, consider a mixed solvent system. Dissolve the compound in a good solvent (e.g., methanol or ethanol) and then add a poorer solvent (e.g., water or hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.

  • Lower the Crystallization Temperature: If the compound has a low melting point, it may be necessary to perform the crystallization at a lower temperature using a more volatile solvent or a refrigerator for cooling.

Issue: Poor Recovery/Low Yield

Symptom: The amount of purified product obtained is significantly lower than expected.

Probable Causes:

  • High Solubility in the Mother Liquor: The compound may be too soluble in the chosen recrystallization solvent, even at low temperatures.

  • Premature Crystallization: The compound may crystallize out during a hot filtration step, leading to loss of product.

  • Degradation: The compound may be degrading under the purification conditions (e.g., high heat, prolonged exposure to acid or base). While specific data on the thermal stability of this compound is limited, pyrolysis of carboxylic acids can lead to decarboxylation.[5]

Step-by-Step Solution:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the compound to minimize loss in the mother liquor.

  • Cooling Protocol: Cool the filtrate to a lower temperature (e.g., in an ice bath or refrigerator) to maximize crystal formation, but only after slow cooling to room temperature has been allowed to proceed to ensure purity.

  • Prevent Premature Crystallization: During hot filtration, use a heated funnel and pre-heat the receiving flask to prevent the solution from cooling and depositing crystals on the filter paper.

  • Consider Column Chromatography: If recrystallization consistently gives low yields, column chromatography may be a more suitable method for purification, although it is more time-consuming and requires more solvent. A silica gel column with a gradient elution of hexane/ethyl acetate or dichloromethane/methanol is a common choice for quinazolinone derivatives.[6]

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: The most probable impurities stem from the starting materials and potential side reactions. A common synthetic route involves the reaction of 4-amino-3-methylbenzoic acid with a source of the remaining quinazolinone ring atoms. Therefore, potential impurities include:

  • Unreacted 4-amino-3-methylbenzoic acid: This is a common impurity if the reaction does not go to completion.

  • Byproducts from the cyclization reaction: Incomplete cyclization can lead to various intermediates.[1]

  • Hydrolysis products: Ring-opening of the quinazolinone can occur under certain conditions.[1]

  • Positional isomers: Depending on the synthetic route, there is a possibility of forming other isomers if the starting materials are not pure.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: Given the presence of a carboxylic acid and a quinazolinone core, the molecule has moderate to high polarity. Good starting solvents for recrystallization would be polar protic solvents such as ethanol , methanol , or isopropanol . For less polar impurities, toluene can also be an effective choice. It is always recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal one for your specific crude material.

Q3: How can I effectively remove colored impurities?

A3: Colored impurities are often large, conjugated organic molecules. These can frequently be removed by treating a hot solution of your crude product with a small amount of activated carbon . The impurities adsorb to the surface of the carbon, which can then be removed by hot filtration. Be aware that activated carbon can also adsorb some of your desired product, so use it sparingly.

Q4: My compound is a very fine powder and is difficult to filter. What can I do?

A4: Very fine powders can be challenging to filter and can pass through standard filter paper.

  • Use a finer filter: Employ a filter paper with a smaller pore size or a sintered glass funnel.

  • Promote larger crystal growth: Slower cooling rates during recrystallization, or the use of a solvent system that promotes slower crystal growth, can lead to larger, more easily filterable crystals.

  • Centrifugation: In some cases, centrifugation followed by decantation of the supernatant can be an effective way to isolate fine solids.

Q5: Is it better to use recrystallization or column chromatography for purification?

A5: The choice depends on the nature and quantity of the impurities, as well as the desired scale of purification.

  • Recrystallization is generally preferred for large-scale purification and for removing small amounts of impurities from a solid product. It is often more cost-effective and less labor-intensive than chromatography.

  • Column chromatography is more effective for separating complex mixtures of compounds with different polarities or for purifying non-crystalline, oily products. It offers higher resolution but is more resource-intensive.

III. Data Presentation & Visualization

Solvent Miscibility and Polarity

Effective purification relies on a sound understanding of solvent properties. The following table provides a reference for common solvents that may be employed in the purification of this compound.

SolventFormulaBoiling Point (°C)Polarity IndexMiscibility with Water
WaterH₂O10010.2Miscible
Dimethyl Sulfoxide (DMSO)C₂H₆OS1897.2Miscible
MethanolCH₄O655.1Miscible
EthanolC₂H₆O784.3Miscible
IsopropanolC₃H₈O823.9Miscible
AcetonitrileC₂H₃N825.8Miscible
Ethyl AcetateC₄H₈O₂774.4Slightly Miscible
DichloromethaneCH₂Cl₂403.1Immiscible
TolueneC₇H₈1112.4Immiscible
HexaneC₆H₁₄690.1Immiscible

Data compiled from various sources. Polarity index is a relative measure.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the purification of this compound, incorporating both acid-base extraction and recrystallization.

purification_workflow cluster_0 Initial Purification cluster_1 Final Purification crude_product Crude Product dissolve Dissolve in Organic Solvent crude_product->dissolve extract Extract with Aqueous Base dissolve->extract separate Separate Layers extract->separate acidify Acidify Aqueous Layer (pH 3-4) separate->acidify Aqueous Layer filter_1 Filter & Wash acidify->filter_1 intermediate_product Intermediate Purity Product filter_1->intermediate_product recrystallize Recrystallize from Hot Solvent intermediate_product->recrystallize Proceed if necessary cool Slow Cooling recrystallize->cool filter_2 Filter & Wash cool->filter_2 dry Dry Under Vacuum filter_2->dry pure_product High Purity Product dry->pure_product

Caption: Purification workflow for this compound.

IV. References

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • An Approach to the Synthesis of 3-Quinazolinedione Carboxylic Acids: Putative Antibiotics. Calvin Digital Commons. [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC - PubMed Central. [Link]

  • 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-methylbenzoate. Acta Crystallographica Section E. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • 0.001%, purification through column chromatography. NMR showed additional peaks for pyrrolidine, reaction. UW Tacoma. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]

  • Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. Google Patents.

  • Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. MDPI. [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. [Link]

  • C–3 alkoxymethylation of 4-oxo-1,4-dihydroquinoline 2-carboxylic acid esters via organic additives. NIH. [Link]

  • Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. World Journal of Pharmaceutical Research. [Link]

  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. ACS Publications. [Link]

  • 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid. PubChem. [Link]

  • Pyrolysis of Carboxylic Acids. ResearchGate. [Link]

  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. PMC - NIH. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]

  • 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them. Google Patents.

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troubleshooting low purity of synthesized 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during its synthesis. The following question-and-answer section provides in-depth, field-proven insights to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial synthesis has resulted in a low purity product. What are the most common sources of contamination?

A1: Low purity in heterocyclic synthesis is a frequent issue that can typically be traced back to a few key areas.[1] Impurities can be introduced from starting materials, generated through side reactions, or arise from the degradation of your target compound during the reaction or work-up.[2]

Primary Sources of Impurities:

  • Starting Materials and Reagents: The purity of your initial reactants is critical. Contaminants in starting materials can be carried through the entire process or participate in unwanted side reactions.[2]

  • Side Reactions: Competing reaction pathways are a common source of impurities. For quinazolinone synthesis, these can include incomplete cyclization, dimerization of reactants, or hydrolysis of intermediates.[3]

  • Reaction Conditions: Suboptimal conditions such as incorrect temperature, reaction time, or pH can favor the formation of byproducts or lead to the degradation of the desired product.[1]

  • Work-up and Purification: Inefficient extraction or purification methods can fail to remove unreacted starting materials and newly formed byproducts. The product itself may also be unstable under the chosen work-up conditions.[1]

Below is a logical workflow to begin diagnosing the source of low purity in your synthesis.

G start Low Purity Detected (e.g., via HPLC, NMR) check_sm Step 1: Verify Purity of Starting Materials & Reagents start->check_sm sm_impure Impure Starting Materials Found check_sm->sm_impure Impure sm_ok Starting Materials are Pure check_sm->sm_ok Pure check_reaction Step 2: Analyze Reaction (Monitor by TLC/LC-MS) reaction_side_products Multiple Spots/Peaks (Side Reactions Occurring) check_reaction->reaction_side_products reaction_incomplete Starting Material Remains (Incomplete Conversion) check_reaction->reaction_incomplete reaction_ok Clean Conversion Observed check_reaction->reaction_ok check_workup Step 3: Review Work-up & Purification Procedure workup_inefficient Impurities Persist After Purification check_workup->workup_inefficient solution_sm Action: Purify Starting Materials or Use Higher Grade Reagents sm_impure->solution_sm sm_ok->check_reaction solution_reaction_conditions Action: Optimize Reaction Conditions (Temp, Time, Stoichiometry) reaction_side_products->solution_reaction_conditions reaction_incomplete->solution_reaction_conditions reaction_ok->check_workup solution_purification Action: Modify Purification Strategy (Recrystallization, Chromatography) workup_inefficient->solution_purification

Caption: Initial troubleshooting workflow for low purity.

Q2: My reaction is generating significant byproducts. What are the likely side reactions and how can I minimize them?

A2: Side reactions are a primary cause of low purity in quinazoline synthesis. The specific byproducts depend on your chosen synthetic route, but common issues include incomplete cyclization and hydrolysis.

A plausible and common route to this compound involves the reaction of 4-amino-3-methylbenzoic acid with a formamide equivalent, followed by cyclization.

G cluster_main Desired Synthesis Pathway cluster_side Potential Side Reactions SM1 4-Amino-3-methylbenzoic acid Intermediate Formylated Intermediate SM1->Intermediate Dimer Dimerization of Starting Material SM1->Dimer High Temp SM2 Formamide (or equivalent) SM2->Intermediate Product 3-Methyl-4-oxo-3,4-dihydro- 7-quinazolinecarboxylic acid Intermediate->Product Heat / Cyclization Incomplete Incomplete Cyclization (Formylated intermediate remains) Intermediate->Incomplete Hydrolysis Hydrolysis of Product (Ring Opening) Product->Hydrolysis Harsh pH / High Temp

Caption: Plausible synthesis pathway and common side reactions.

Common Side Reactions and Mitigation Strategies:

Impurity TypePotential CauseMitigation Strategy
Unreacted Starting Material Insufficient reaction time or temperature; incorrect stoichiometry.Increase reaction time/temperature gradually while monitoring via TLC. Ensure accurate molar ratios of reactants.[3]
Incomplete Cyclization The formylated intermediate fails to fully cyclize. This can be due to insufficient heat or reaction time.Increase reaction time or temperature. Consider using a more effective cyclizing agent or a microwave-assisted protocol, which can improve yields and reduce reaction times.[3][4]
Hydrolysis Products The quinazolinone ring can be susceptible to hydrolysis (ring-opening) under harsh acidic or basic conditions, especially at high temperatures.[5][6]Maintain careful control over pH during the reaction and work-up. Avoid prolonged heating in strong aqueous acid or base.
Dimerization/Polymerization Starting materials, particularly amino acids, can self-condense at high temperatures.Lower the reaction temperature or use a more dilute solution to decrease the probability of intermolecular reactions.[3]
Q3: My recrystallization is not improving purity significantly, or the product "oils out." What can I do?

A3: Recrystallization is a powerful technique for purifying solid compounds like this one, but it requires careful solvent selection and execution.[7] "Oiling out," where the compound separates as a liquid instead of forming crystals, is a common problem that occurs when the solute's melting point is lower than the solution's temperature.[8]

Troubleshooting Recrystallization:

  • Solvent Selection is Key: The ideal solvent should dissolve your compound well when hot but poorly when cold.[9] For a molecule with a carboxylic acid, an aromatic core, and a methyl group, a range of solvents should be screened.

Solvent/SystemRationale
Alcohols (Ethanol, Methanol) Often good single solvents for moderately polar compounds.[9]
N,N-Dimethylformamide (DMF) A strong polar aprotic solvent, good for dissolving highly polar or poorly soluble compounds. Use sparingly as it has a high boiling point and can be difficult to remove.[9]
Acetic Acid / Water Acetic acid can dissolve the compound, and the addition of water as an anti-solvent can induce crystallization.[10]
Ethanol / Water A common binary system. Dissolve the compound in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes slightly turbid.[10]
  • Addressing "Oiling Out":

    • Reduce Cooling Rate: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.[9]

    • Use a More Dilute Solution: Add more of the hot solvent before cooling to ensure the saturation point is reached at a lower temperature.[9]

    • Change the Solvent System: The current solvent may be unsuitable. Re-screen for a better solvent or binary system.

    • Scratch the Flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[8]

G start Recrystallization Attempt dissolve Dissolve Crude Product in Minimal Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oils_out Product 'Oils Out'? cool->oils_out no_crystals No Crystals Form? oils_out->no_crystals No action_oil Action: 1. Re-heat to dissolve. 2. Add more solvent. 3. Cool even slower. oils_out->action_oil Yes crystals_form Crystals Form no_crystals->crystals_form No action_no_crystals Action: 1. Scratch flask. 2. Add a seed crystal. 3. Cool in ice bath. no_crystals->action_no_crystals Yes isolate Isolate Crystals via Vacuum Filtration crystals_form->isolate action_oil->cool action_no_crystals->cool wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry

Caption: Decision workflow for optimizing recrystallization.

Q4: When is column chromatography a better choice, and what conditions should I start with?

A4: Column chromatography is recommended when recrystallization fails to separate impurities with similar solubility profiles to your product, or when dealing with non-crystalline or oily products.[11]

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Standard silica gel (230-400 mesh) is a good starting point.[11] Given the acidic nature of your compound, it may streak on silica. If this occurs, consider adding a small amount of acetic or formic acid (0.1-1%) to the eluent or using neutralized silica gel.[12]

  • Mobile Phase (Eluent) Selection:

    • Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system.

    • A common starting point for compounds of this polarity is a mixture of a non-polar solvent and a polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane (DCM)/Methanol.[11][12]

    • Aim for a retention factor (Rf) of ~0.2-0.4 for your target compound on the TLC plate to ensure good separation on the column.

  • Column Packing: Use a slurry packing method to create a uniform, bubble-free column bed.[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. If solubility is low, use a stronger solvent (like DCM or a small amount of methanol) and adsorb the sample onto a small amount of silica gel ("dry loading"). This technique often results in sharper bands and better separation.[12]

  • Elution and Fraction Collection: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor them by TLC to identify and combine the pure fractions containing your product.

Q5: How can I definitively confirm the purity of my final product?

A5: A combination of analytical techniques is necessary to confirm both the identity and purity of your synthesized this compound.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase method is most common.[11]

    • Purity: A pure sample should ideally show a single major peak. Purity is often expressed as the area percentage of the main peak.

    • Identity: The retention time can be compared to a known reference standard if available.

Table: Starting HPLC Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or TFA
Gradient Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.
Flow Rate 1.0 mL/min
Detection UV detector, monitor at multiple wavelengths (e.g., 254 nm and a wavelength of maximum absorbance for the quinazolinone core).
Injection Volume 5-10 µL
Sample Prep Dissolve a small amount of product in the mobile phase or a compatible solvent (e.g., methanol) and filter through a 0.45 µm syringe filter.[11]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the structure by showing the expected proton signals, multiplicities, and integrations. The absence of signals from starting materials or byproducts is a strong indicator of purity.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting range. A broad melting range typically indicates the presence of impurities.

By systematically addressing potential issues in your starting materials, reaction conditions, and purification strategy, you can effectively troubleshoot and achieve a high purity of your target compound.

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of 4(3H)
  • BenchChem. (2025). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • BenchChem. (2025). Avoiding impurities in the synthesis of heterocyclic compounds.
  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386. [Link]

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  • BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles.
  • Al-Obaidi, A. M., & Al-Janabi, A. H. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]

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  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Al-Suwaidan, I. A., et al. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivative. Semantic Scholar. [Link]

  • Al-Mulla, A. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

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Technical Support Center: Optimizing Quinazoline Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and professionals in drug development focused on the synthesis of quinazolines. This guide is structured to provide in-depth, practical solutions to common challenges encountered during the crucial step of quinazoline ring formation. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Troubleshooting Guide: Common Issues in Quinazoline Synthesis

This section addresses the most frequently encountered hurdles in quinazoline synthesis. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions grounded in established chemical principles.

Issue 1: Low or No Yield of the Desired Quinazoline Product

Question: My reaction is resulting in a disappointingly low yield, or in some cases, no product at all. What are the likely culprits and how can I systematically troubleshoot this?

Answer: Low yields in quinazoline synthesis are a common frustration and can arise from a confluence of factors. A systematic approach to identifying the root cause is essential for efficient optimization.[1][2]

Potential Causes & Recommended Actions:

  • Purity of Starting Materials: Impurities in your reactants, such as 2-aminobenzonitriles or aldehydes, can engage in side reactions, consuming your starting materials and reducing the yield of the desired product.[1]

    • Action: Always verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify them by recrystallization or distillation before use.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that significantly influence the reaction rate and equilibrium.[3]

    • Action:

      • Temperature Screening: Perform small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) to identify the optimal temperature for your specific transformation.[1]

      • Time Course Study: Monitor the reaction progress over time using TLC or LC-MS to determine the point of maximum product formation and avoid potential product degradation with prolonged reaction times.[3]

      • Solvent Screening: The polarity and boiling point of the solvent can dramatically affect reactant solubility and the stability of reaction intermediates.[1][4] Test a range of solvents with varying polarities (e.g., DMF, DMSO, ethanol, toluene, acetonitrile) to find the most suitable one for your system.[1][5] For certain reactions, polar aprotic solvents like DMF and DMSO have been shown to be highly effective.[4][6]

  • Catalyst Inactivity or Inefficiency: In catalyzed reactions, the choice of catalyst, its loading, and the presence of any inhibitors are paramount to success.[1][3]

    • Action:

      • Catalyst Selection: The choice of catalyst is highly dependent on the specific reaction. For instance, copper-catalyzed reactions are common for certain C-N bond formations.[7][8] Transition-metal catalysts, in general, have become indispensable tools in modern quinazoline synthesis.[9]

      • Catalyst Loading Optimization: Systematically vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration that maximizes yield without promoting side reactions.[1]

      • Use Fresh Catalyst: Ensure your catalyst has not degraded due to improper storage or exposure to air and moisture, especially for air-sensitive catalysts.[3]

  • Atmosphere: For reactions involving air- or moisture-sensitive reagents or catalysts, maintaining an inert atmosphere is crucial.

    • Action: Conduct the reaction under an inert atmosphere of nitrogen or argon. Use oven-dried glassware and degassed solvents.[1]

Below is a workflow diagram to guide your troubleshooting process for low-yield reactions.

Caption: Troubleshooting workflow for low quinazoline synthesis yield.

Issue 2: Significant Formation of Side Products and Impurities

Question: My reaction is messy, with multiple spots on the TLC plate, making purification a nightmare. What are the common side reactions, and how can I suppress them?

Answer: The formation of side products is a frequent challenge in quinazoline synthesis, and the nature of these impurities is highly dependent on the specific synthetic route employed.[3] Understanding the potential side reactions is key to developing strategies to minimize their formation.[2]

Common Side Reactions and Mitigation Strategies:

Side ReactionCommon Synthetic RouteMitigation Strategy
Incomplete Cyclization All routesIncrease reaction time or temperature. Consider using a more effective cyclizing agent or catalyst.[3]
Dimerization/Polymerization High-temperature reactionsLower the reaction temperature. Use a more dilute solution to disfavor intermolecular reactions.[3]
Formation of Benzoxazinone Intermediate From anthranilic acid and acetic anhydrideEnsure a sufficient amount of the amine source (e.g., ammonium acetate) is present to facilitate the ring-opening and subsequent cyclization.[6]
Hydrolysis of Quinazoline Ring Under strongly acidic or basic conditionsMaintain a neutral or mildly acidic/basic pH during the reaction and workup. The quinazoline ring can be susceptible to hydrolysis.[10]
Formation of Quinazolinone Byproducts Niementowski ReactionIn the Niementowski reaction, using an excess of formamide can favor the formation of the desired quinazoline over the 4-oxo-3,4-dihydroquinazoline byproduct.[11]

The following diagram illustrates the decision-making process for addressing side product formation.

Caption: A workflow for troubleshooting side product formation.

Issue 3: Poor Regioselectivity in Substituted Quinazoline Synthesis

Question: I am trying to synthesize a disubstituted quinazoline, but I am getting a mixture of regioisomers. How can I improve the regioselectivity of my reaction?

Answer: Controlling regioselectivity is a critical aspect of synthesizing functionalized quinazolines, especially when multiple reactive sites are present. Several strategies can be employed to direct the reaction to the desired position.

Strategies for Controlling Regioselectivity:

  • Exploiting Inherent Reactivity: In certain quinazoline systems, there is an inherent difference in reactivity between positions. For example, in 2,4-dichloroquinazoline, the C4 position is generally more susceptible to nucleophilic attack than the C2 position.[12]

  • Directed Metalation: The use of a directing group can guide a metal catalyst to a specific C-H bond for functionalization. This is a powerful strategy in modern organic synthesis.[12]

  • Blocking Groups: A more reactive site can be temporarily blocked with a protecting group to encourage reaction at a less reactive position. The blocking group can then be removed in a subsequent step.

  • Steric Hindrance: Introducing a bulky substituent near a reactive site can sterically hinder its approach by a reagent, thereby favoring reaction at a less hindered position.[12]

For a deeper dive into controlling regioselectivity, particularly with modern C-H functionalization techniques, consider exploring literature on the use of directing groups and catalyst control.[13]

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using microwave irradiation for quinazoline synthesis?

A1: Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering several advantages over conventional heating methods for quinazoline synthesis. These include significantly shorter reaction times, often improved yields, and cleaner reaction profiles with fewer side products.[9][14][15] Microwave heating can also enable reactions that are difficult to achieve under thermal conditions.[16][17]

Q2: Can you provide a general overview of the Niementowski quinazoline synthesis and its common issues?

A2: The Niementowski synthesis is a classical and widely used method for preparing 4-oxo-3,4-dihydroquinazolines (quinazolinones) by reacting anthranilic acids with amides.[18] While effective, this reaction often requires high temperatures and can suffer from low yields and the formation of impurities that are difficult to remove.[2] A common issue is incomplete cyclization or the formation of polymeric materials.[2] Modern modifications, such as the use of microwave irradiation, can often lead to cleaner reactions and simpler work-up procedures.[15][19]

Q3: What is the Bischler synthesis of quinazolines, and what are its limitations?

A3: The Bischler synthesis is another classical method for preparing quinazolines. While historically significant, it often requires harsh reaction conditions, which can limit its applicability for substrates with sensitive functional groups and can lead to the formation of side products.[11] More contemporary methods, often involving transition-metal catalysis, are now generally preferred for their milder conditions and broader substrate scope.[7][20][21]

Q4: How do I effectively monitor the progress of my quinazoline synthesis reaction?

A4: Thin Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for monitoring reaction progress.[6] By co-spotting the reaction mixture with your starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product. The reaction is generally considered complete when the starting material spot has disappeared. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Methyl-4(3H)-quinazolinone

This protocol is adapted from methodologies that utilize microwave irradiation to improve the efficiency of the Niementowski reaction.[6][15][22]

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • Reaction Setup: In a microwave-safe vessel, combine anthranilic acid (1 eq.) and acetic anhydride (2 eq.).

  • Reaction Conditions: Heat the neat mixture using a microwave reactor. Optimization of time and power will be necessary to maximize the yield of the benzoxazinone intermediate.

  • Work-up: After cooling, the crude product can be extracted with a suitable solvent like dry n-heptane.

Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone

  • Reaction Setup: In a microwave-safe vessel, combine the 2-methyl-4H-3,1-benzoxazin-4-one intermediate from Step 1 with an ammonia source (e.g., ammonium acetate) in a suitable solvent or under solvent-free conditions.

  • Reaction Conditions: Heat the mixture using a microwave reactor. Optimize the time and temperature to drive the reaction to completion.

  • Work-up: After cooling, the reaction mixture can be poured into ice water to precipitate the crude product.

  • Purification: The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed Synthesis of 2-Substituted Quinazolines

This protocol is a generalized representation based on the numerous copper-catalyzed methods for quinazoline synthesis.[7][8]

  • Reaction Setup: In a reaction vessel, combine the 2-aminobenzylamine (1 eq.), the desired aldehyde (1 eq.), a copper catalyst (e.g., CuCl, Cu(OTf)₂, 1-10 mol%), and a suitable ligand if required.

  • Solvent and Base: Dissolve the reactants in an appropriate solvent (e.g., CH₃CN, DMSO) and add a base if necessary for the specific catalytic cycle.

  • Atmosphere: If the catalyst is air-sensitive, flush the vessel with an inert gas (N₂ or Ar).

  • Reaction Conditions: Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and perform a standard aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

  • Azizian, J., et al. (2004). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • Al-Tel, T. H. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 26(23), 7298. Available at: [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917. Available at: [Link]

  • Reddy, C. R., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(15), 4995. Available at: [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917. Available at: [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. Combinatorial chemistry & high throughput screening, 10(10), 903–917. Available at: [Link]

  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Zhang, Y., et al. (2015). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research, 38(6), 801-817. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(16), 4933. Available at: [Link]

  • Sharma, S., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 969131. Available at: [Link]

  • Sharma, S., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 969131. Available at: [Link]

  • Darwish, K. M., & Al-Salahi, R. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Journal of Pharmaceutical and Applied Chemistry, 3(1), 1-15. Available at: [Link]

  • Musiol, R., & Sajewicz, M. (2011). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 3(6), 63-69. Available at: [Link]

  • Karthik, V., et al. (2021). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. ChemistrySelect, 6(24), 6023-6027. Available at: [Link]

  • Kumar, A., et al. (2014). Influence of solvent on the synthesis of quinazoline-2,4(1H,3H)-diones. RSC Advances, 4(100), 56956-56961. Available at: [Link]

  • Asif, M. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 597. Available at: [Link]

  • Bou-Salah, L., et al. (2020). Solvent effect of quinazolin-4(3H)-ones a synthesis. Journal of Molecular Structure, 1202, 127271. Available at: [Link]

  • Glavaš, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society, 86(1), 1-13. Available at: [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. Available at: [Link]

  • Maiden, T. M. M., et al. (2015). A mild and regioselective route to functionalized quinazolines. Chemistry (Weinheim an der Bergstrasse, Germany), 21(41), 14342–14346. Available at: [Link]

  • ChemEurope.com. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]

  • All About Chemistry. (2020, February 23). Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. [Video]. YouTube. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2021). A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications, 6(3), 391-403. Available at: [Link]

  • Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]

  • Singh, R., & Kumar, S. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Green Chemistry, 7(2), 163-183. Available at: [Link]

  • Singh, R., & Kumar, S. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Green Chemistry, 7(2), 163-183. Available at: [Link]

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alternative catalysts for the synthesis of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinazolinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid, with a focus on leveraging alternative and green catalytic systems.

Introduction: The Quest for Greener Routes to Quinazolinones

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The target molecule, this compound, is a key intermediate in the synthesis of various biologically active compounds. Traditional synthetic methods often rely on harsh reagents and stoichiometric amounts of catalysts. The contemporary drive towards sustainable chemistry necessitates the exploration of alternative, more efficient, and environmentally benign catalytic systems. This guide will explore such alternatives and provide practical solutions to common experimental hurdles.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Low or No Product Yield

Question: My reaction is resulting in a very low yield, or I am not observing any product formation. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent challenge in organic synthesis and can be attributed to several factors. A systematic approach to identifying the root cause is crucial.

  • Sub-optimal Reaction Conditions:

    • Temperature: The reaction temperature is a critical parameter. While some classical methods require high temperatures, many modern catalytic systems operate under milder conditions. If you are adapting a new catalyst, a temperature screening experiment is highly recommended to find the optimal point.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion and to check for starting material consumption. Insufficient reaction time will lead to incomplete conversion, while prolonged times might lead to product degradation.

    • Solvent: The choice of solvent can significantly impact reactant solubility, catalyst activity, and reaction kinetics. Common solvents for quinazolinone synthesis include ethanol, toluene, and DMF. Greener alternatives like deep eutectic solvents (DES) have also been successfully employed.[1][2]

  • Catalyst Inactivity or Deactivation:

    • Catalyst Loading: The amount of catalyst used is critical. Too little may result in a slow or incomplete reaction, while an excess can sometimes lead to unwanted side reactions. An optimization of the catalyst loading (e.g., testing 1 mol%, 5 mol%, and 10 mol%) should be performed.

    • Catalyst Poisoning: Impurities in the starting materials or solvent can poison the catalyst. Ensure high purity of your reagents and use dry solvents, especially for moisture-sensitive catalysts.

    • Heterogeneous Catalyst Activity: If using a heterogeneous catalyst, ensure it is properly activated and has not lost its activity due to improper storage or handling.

  • Poor Quality of Starting Materials:

    • Impurities in your starting materials, such as the anthranilic acid derivative, can lead to side reactions and significantly reduce the yield of your desired product. It is essential to verify the purity of your starting materials by techniques like NMR or melting point analysis before commencing the synthesis.

Formation of Side Products and Impurities

Question: My reaction is producing a significant amount of impurities, complicating the purification process. What are the common side reactions, and how can I minimize them?

Answer: The formation of side products is a common issue. Understanding the potential side reactions for your specific synthetic route is key to mitigating them.

  • Incomplete Cyclization: The intermediate formed from the initial condensation may not fully cyclize to the quinazolinone ring. This can be addressed by increasing the reaction time or temperature, or by selecting a more efficient catalyst for the cyclization step.

  • Dimerization or Polymerization: At elevated temperatures, starting materials or reactive intermediates can dimerize or polymerize. Running the reaction at a lower temperature or in a more dilute solution can often minimize this.

  • Side Reactions at the Carboxylic Acid Group: The carboxylic acid functionality at the 7-position can potentially undergo side reactions, such as esterification if an alcohol is used as a solvent at high temperatures with an acid catalyst. If this is observed, consider protecting the carboxylic acid as an ester prior to the quinazolinone ring formation and deprotecting it in a final step.

  • N-Alkylation Issues: For the synthesis of the target molecule, the methylation at the N3 position is crucial.

    • N1 vs. N3 Alkylation: Alkylation of the quinazolinone core can sometimes lead to a mixture of N1 and N3 alkylated products. The regioselectivity is often influenced by the choice of the alkylating agent, base, and solvent.

    • Over-alkylation: Using a large excess of the methylating agent or harsh conditions can lead to the methylation of other nucleophilic sites in the molecule, if present.

Purification Challenges

Question: I am having difficulty purifying my final product. What are the recommended procedures?

Answer: The polar nature of the carboxylic acid group in the target molecule can present purification challenges.

  • Crystallization: Recrystallization is often the most effective method for purifying quinazolinone carboxylic acids. Suitable solvents include ethanol, methanol, or mixtures with water. If the product is an ester, less polar solvent systems like ethyl acetate/hexanes can be employed.

  • Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be used. For the free carboxylic acid, a polar eluent system such as dichloromethane/methanol with a small amount of acetic acid (to suppress deprotonation and reduce tailing) is often required. For ester derivatives, a less polar system like ethyl acetate/hexanes is typically sufficient.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The crude product can be dissolved in an aqueous base (e.g., sodium bicarbonate solution), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by the addition of acid.

Alternative Catalysts for the Synthesis of the Quinazolinone Core

The synthesis of the this compound can be approached in a stepwise manner: formation of the quinazolinone core followed by N-methylation, or a one-pot approach where the methyl group is introduced concurrently. Below is a table summarizing some alternative catalysts for the formation of the quinazolinone ring system.

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Organocatalysts p-Toluenesulfonic acid (p-TSA)[3], Trifluoroacetic acid (TFA)Reflux in solvents like toluene or ethanolMetal-free, relatively inexpensive, readily available.May require stoichiometric amounts, harsh acidic conditions.
Heterogeneous Catalysts Organic Clays[4], Sulfonic acid functionalized silicaMicrowave irradiation, solvent-free conditions[4]Easy to separate and recycle, environmentally benign.Can have lower activity compared to homogeneous catalysts.
Transition Metal Catalysts Copper-based catalysts (e.g., CuI, CuFe2O4)[2], Iron-based catalysts (e.g., FeCl3)Various, often with ligands and basesHigh efficiency and selectivity, can operate under milder conditions.Potential for metal contamination in the final product, cost of precious metals.
Green Solvents/Catalysts Deep Eutectic Solvents (DES)[1][2]Microwave or conventional heatingBiodegradable, low toxicity, can act as both solvent and catalyst.Can be viscous, substrate solubility may be an issue.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Benzoxazinone Intermediate using a Green Solvent

This protocol is a greener adaptation of a classical approach, utilizing a deep eutectic solvent.

Step 1: Synthesis of 2-Methyl-7-carboxy-3,1-benzoxazin-4-one

  • In a round-bottom flask, combine 4-aminoterephthalic acid (1 equivalent) and acetic anhydride (3 equivalents).

  • Heat the mixture at reflux for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction to cool to room temperature. The product will often precipitate.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Synthesis of this compound

  • Prepare a deep eutectic solvent (DES) by mixing choline chloride and urea (1:2 molar ratio) and heating at 80°C until a clear, homogeneous liquid is formed.[1][2]

  • To the DES, add the 2-Methyl-7-carboxy-3,1-benzoxazin-4-one from Step 1 (1 equivalent) and methylamine (1.2 equivalents, typically as a solution in a suitable solvent).

  • Heat the mixture at 80-100°C for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and add water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize from ethanol or an ethanol/water mixture to obtain the pure product.

Visualizing Synthetic Pathways and Troubleshooting

Diagram 1: General Synthetic Routes to this compound

Synthetic_Routes cluster_0 Route A: N-Methylation First cluster_1 Route B: N-Methylation Last cluster_2 Route C: Benzoxazinone Intermediate 4-Amino-N-methylterephthalamic acid 4-Amino-N-methylterephthalamic acid This compound This compound 4-Amino-N-methylterephthalamic acid->this compound Cyclization (e.g., with triethyl orthoformate) 4-Aminoterephthalic acid 4-Aminoterephthalic acid 4-Oxo-3,4-dihydro-7-quinazolinecarboxylic acid 4-Oxo-3,4-dihydro-7-quinazolinecarboxylic acid 4-Aminoterephthalic acid->4-Oxo-3,4-dihydro-7-quinazolinecarboxylic acid Cyclization (e.g., with formamide) 7-Carboxy-2-methyl-3,1-benzoxazin-4-one 7-Carboxy-2-methyl-3,1-benzoxazin-4-one 4-Aminoterephthalic acid->7-Carboxy-2-methyl-3,1-benzoxazin-4-one Acetylation & Cyclization 4-Oxo-3,4-dihydro-7-quinazolinecarboxylic acid->this compound N-Methylation (e.g., DMS, MeI) 7-Carboxy-2-methyl-3,1-benzoxazin-4-one->this compound Reaction with Methylamine

Caption: Potential synthetic pathways to the target molecule.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_sm Check Starting Material Purity NMR, m.p., etc. start->check_sm check_conditions Review Reaction Conditions Temperature, Time, Solvent start->check_conditions check_catalyst Evaluate Catalyst Activity, Loading, Poisoning start->check_catalyst purify_sm Purify Starting Materials check_sm->purify_sm optimize_conditions Optimize Conditions (Temperature/Time Screen) check_conditions->optimize_conditions replace_catalyst Use Fresh/Different Catalyst (Optimize Loading) check_catalyst->replace_catalyst

Caption: A systematic workflow for troubleshooting low reaction yields.

References

  • Ghosh, A., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society, 85(10), 1341-1352. Available at: [Link]

  • Molnar, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Polycyclic Aromatic Compounds, 42(5), 2268-2280. Available at: [Link]

  • Jadhav, S. D., et al. (2021). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology, 2(1), 130-135. Available at: [Link]

  • Cao, S.-L., et al. (2007). Synthesis of 3-Aryl-4(3H)-quinazolinones from Anthranilic Acids and Triethyl Orthoformate. Russian Journal of Organic Chemistry, 43(10), 1530-1532. Available at: [Link]

  • Kumar, A., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(24), 15985–15995. Available at: [Link]

  • Özdemir, A., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(5), 4995-5007. Available at: [Link]

  • Borah, H. J., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 992121. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the synthesis and scale-up of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic compound.

Synthesis Overview and Core Protocol

The synthesis of this compound is most effectively approached via a two-step sequence starting from 2-amino-terephthalic acid. This method involves the formation of a benzoxazinone intermediate, followed by ring-opening and cyclization with methylamine. This route is robust, generally high-yielding, and amenable to scale-up.

The overall transformation is depicted below:

Synthesis_Pathway cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Amination & Cyclization 2-amino-terephthalic_acid 2-Amino-terephthalic acid Benzoxazinone 2-Methyl-4-oxo-4H-3,1-benzoxazine-7-carboxylic acid 2-amino-terephthalic_acid->Benzoxazinone Reflux Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->2-amino-terephthalic_acid Benzoxazinone_ref Benzoxazinone Intermediate Methylamine Methylamine (aq.) Methylamine->Benzoxazinone_ref Target_Molecule This compound Benzoxazinone_ref->Target_Molecule Stir, RT -> Heat

Caption: General synthetic pathway for the target molecule.

Experimental Protocol: Lab-Scale Synthesis

Step 1: Synthesis of 2-Methyl-4-oxo-4H-3,1-benzoxazine-7-carboxylic acid (Benzoxazinone Intermediate)

  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-terephthalic acid (18.1 g, 0.1 mol).

  • Add acetic anhydride (50 mL, 0.53 mol).

  • Heat the mixture to reflux (approx. 135-140°C) and maintain for 3 hours. The solid will gradually dissolve.

  • Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 1 hour.

  • The product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether (2 x 30 mL) and dry under vacuum to yield the benzoxazinone intermediate as a solid.

Step 2: Synthesis of this compound

  • In a 500 mL flask, suspend the dried benzoxazinone intermediate (20.7 g, 0.1 mol) in 100 mL of water.

  • Slowly add an aqueous solution of methylamine (40%, ~12 mL, ~0.15 mol) dropwise at room temperature with vigorous stirring. The addition is exothermic.

  • After the addition is complete, continue stirring at room temperature for 1 hour. The suspension should become a clearer solution as the ring opens, followed by the precipitation of the new product.

  • Heat the mixture to 80°C for 2 hours to ensure complete cyclization.

  • Cool the mixture to room temperature and then acidify to pH 3-4 with 2M HCl. This ensures the product is fully protonated and precipitates.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water (2 x 50 mL) and then with ethanol (2 x 30 mL).

  • Dry the product in a vacuum oven at 60°C to a constant weight.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up.

Question: My yield in Step 1 (benzoxazinone formation) is low, and the product is dark-colored. What went wrong?

Answer: Low yields and dark coloration in this step typically point to two main issues: incomplete reaction or thermal degradation.

  • Causality (Incomplete Reaction): 2-amino-terephthalic acid has limited solubility in acetic anhydride at lower temperatures. If the reflux temperature is not reached or maintained, the reaction may stall, leaving unreacted starting material that is removed during workup.[1]

  • Causality (Degradation): While high heat is necessary, excessive temperatures or prolonged reaction times beyond what is required can lead to decomposition and the formation of colored impurities.

  • Solution:

    • Temperature Control: Ensure a consistent reflux temperature (135-140°C). On a larger scale, this requires efficient heating mantles and good vessel insulation.

    • Reaction Monitoring: Use TLC or HPLC to monitor the consumption of the starting material. The reaction is typically complete within 3-4 hours. Do not extend the heating unnecessarily.

    • Purification: If the product is dark, a recrystallization from a suitable solvent like toluene or ethyl acetate may be necessary, though this will reduce the overall yield.[2]

Question: During Step 2, adding methylamine causes a rapid exotherm and the formation of a sticky solid instead of a fine precipitate. How can I control this?

Answer: This is a classic scale-up challenge related to heat and mass transfer. The reaction of the benzoxazinone with methylamine is fast and exothermic.

  • Causality: On a small scale, the flask's surface area allows for adequate heat dissipation. When scaling up, the volume increases cubically while the surface area only increases squarely, leading to poor heat dissipation. The localized temperature increase can cause the product to "oil out" or create polymeric side products.

  • Solution:

    • Controlled Addition: Add the methylamine solution slowly and sub-surface if possible, using a dropping funnel or a syringe pump.

    • Efficient Cooling: Perform the addition in an ice-water bath to manage the exotherm. For larger batches, a jacketed reactor with a circulating coolant is essential.

    • Stirring Efficiency: Ensure vigorous mechanical stirring. Poor mixing creates hot spots where the methylamine concentration is high, exacerbating the problem.

Question: The final product has poor solubility, making purification by recrystallization difficult. What are my options?

Answer: The carboxylic acid and the quinazolinone core make the final product poorly soluble in many common organic solvents.

  • Causality: The molecule possesses both a hydrogen bond donor (carboxylic acid) and acceptor (amide carbonyl), leading to strong intermolecular interactions and a high lattice energy, which reduces solubility.

  • Solution:

    • pH-Based Purification: The most effective method is an acid-base wash. Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH or K₂CO₃) to form the soluble carboxylate salt. Filter the solution to remove any insoluble, non-acidic impurities. Then, re-precipitate the pure product by acidifying the filtrate with 2M HCl.[3]

    • Solvent Selection for Washing: Instead of recrystallization, thorough washing of the filtered solid can be very effective. Water washes remove inorganic salts, while washes with polar aprotic solvents like acetone or ethanol can remove organic impurities.

    • High-Temperature Recrystallization: If recrystallization is necessary, polar aprotic solvents like DMF or DMSO can be used, but this is often undesirable at scale due to their high boiling points and potential for product decomposition at those temperatures.[1][3]

Troubleshooting Summary Table
Problem Potential Cause(s) Recommended Actions & Rationale
Low Yield / Dark Product (Step 1) Incomplete reaction; Thermal degradation.Ensure reflux temp of 135-140°C. Monitor via TLC/HPLC to avoid prolonged heating.
Difficult Filtration Very fine particles or amorphous solid.Age the precipitate by stirring in the mother liquor for a few hours before filtering. On scale-up, use a filter press.
Exotherm / Oiling Out (Step 2) Poor heat dissipation; Inefficient mixing.Add methylamine slowly with efficient cooling (ice bath/jacketed reactor). Use overhead mechanical stirring.
Incomplete Cyclization (Step 2) Insufficient heating time/temp after amine addition.After methylamine addition, ensure the mixture is heated to ~80°C for at least 2 hours to drive the cyclization to completion.
Purification Challenges Poor solubility of the final product.Use an acid-base workup: dissolve in dilute base, filter, and re-precipitate with acid. This is highly effective and scalable.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control when scaling up this synthesis?

A1: The most critical parameter is temperature control , especially during the addition of methylamine in Step 2.[4] An uncontrolled exotherm is the most common point of failure during scale-up, leading to impurity formation, reduced yield, and potential safety hazards. A well-designed cooling system and controlled reagent addition rate are paramount.

Q2: Are there any alternative reagents for the cyclization step?

A2: Yes, while acetic anhydride is common, other reagents can be used for the initial acylation and cyclization to the benzoxazinone. For instance, reacting 2-amino-terephthalic acid with acetyl chloride can also form the intermediate.[5][6] However, acetic anhydride is often preferred for scale-up due to its lower cost, lower corrosivity, and the fact that the byproduct (acetic acid) is relatively benign.

Q3: My final product appears pure by ¹H NMR, but fails elemental analysis. Why?

A3: This issue is almost always due to the presence of residual water or solvent. The product is highly polar and can trap water or solvents like DMF/DMSO within its crystal lattice. Ensure the product is dried thoroughly in a vacuum oven, monitoring for constant weight over several hours.

Q4: Can I perform this as a one-pot reaction to improve process efficiency?

A4: While one-pot syntheses of quinazolinones are known, it is not recommended for this specific substrate at scale.[5] The reaction conditions for the two steps are quite different. The first step requires anhydrous conditions and high heat, while the second step is performed in an aqueous medium at a lower temperature. Attempting a one-pot process would likely lead to complex side reactions and a difficult purification process. The isolation of the benzoxazinone intermediate provides a critical purification step and ensures the second step starts with clean material, which is crucial for a robust and reproducible process.

Troubleshooting Workflow

Troubleshooting_Workflow Start Synthesis Issue Encountered Problem Identify Problem Area Start->Problem LowYield Low Yield Problem->LowYield Yield PurityIssue Purity Issue Problem->PurityIssue Purity ScaleUpIssue Scale-up Problem Problem->ScaleUpIssue Scale-up Cause_Yield Check Reaction Completion (TLC/HPLC) LowYield->Cause_Yield Cause_Purity Analyze Impurity Profile (LC-MS, NMR) PurityIssue->Cause_Purity Cause_ScaleUp Review Heat/Mass Transfer ScaleUpIssue->Cause_ScaleUp Action_Yield_Complete Optimize Time/Temp Cause_Yield->Action_Yield_Complete Incomplete Action_Yield_Incomplete Check Reagent Quality/ Stoichiometry Cause_Yield->Action_Yield_Incomplete Complete, but low yield Action_Purity Modify Workup/ Purification (e.g., Acid-Base Wash) Cause_Purity->Action_Purity Action_ScaleUp Improve Cooling/ Stirring/Addition Rate Cause_ScaleUp->Action_ScaleUp End Process Optimized Action_Yield_Complete->End Action_Yield_Incomplete->End Action_Purity->End Action_ScaleUp->End

Caption: A decision-making workflow for troubleshooting.

References

  • Benchchem. Technical Support Center: Synthesis of Quinazolinone Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtpBSeVqVyP2iKxf6rgU1i4urlgGxHpo8dILeMbMM_gHeVgj0FvfqKuOOYqXhnXkzs--y6j0zvvMYguz2lB7wbHiEwS-Oa-NHjyVkUNDGXWFSN9j5jkus3rLREZgvBodB1aXc6E-nldGFz-DXjTyhebmLFANpepAlKt0pYUPvAkSnP7a3CI2YjRZx6PPu_lRyFHeNPk72K8cge5M4=]
  • ResearchGate. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. [URL: https://www.researchgate.
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  • Benchchem. troubleshooting guide for the synthesis of quinazoline derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzKTzh0ZTkqa8MBKMk533vtGPybz7Wc3RMeW9uKDck1K3MYUSTAfq8mKjVvbivBxayGslQfDzuaCyY0Zg-lMXSA_J7Fp5hnuB-dVC0rlZlpb6imeUZvPEEip1ZydBooXfH60JqZe4B2OtMDG32-68si3GL1LGyDIxqUrzCGnTrDTcQgcDmx1LlmsuWduncBhjw1FDcOVDi6kkBmfHUiAI=]
  • ResearchGate. Functionalization of Quinazolin‐4‐ones Part 1: Synthesis of Novel 7‐Substituted‐2‐thioxo Quinazolin‐4‐ones from 4‐Substituted‐2‐Aminobenzoic Acids. [URL: https://www.researchgate.net/publication/305881005_Functionalization_of_Quinazolin-4-ones_Part_1_Synthesis_of_Novel_7-Substituted-2-thioxo_Quinazolin-4-ones_from_4-Substituted-2-Aminobenzoic_Acids_and_PPh3SCN2]
  • Semantic Scholar. Transition-metal free synthesis of quinazolinones via tandem cyclization of 2-halobenzoic acids with amidines. [URL: https://www.semanticscholar.org/paper/Transition-metal-free-synthesis-of-quinazolinones-Goli-Reddy/40662057753e1858c8f000301a6136a7e08f237f]
  • ResearchGate. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. [URL: https://www.researchgate.
  • Benchchem. Troubleshooting common issues in quinazoline synthesis protocols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhEHBFCS1zntrfBVNaD-s7m9TWIxk3CeeR-t2gR2AzQgBN_p9-GTGd0jY87L1gAV6mbqBNJXB1c4_skd_10NTlyhZ_boNsmLkUeMzVYje1isHBXl6HgPNz62W5gkpoMX6wdP8dbS-r1Udql6uEuh-FqNjqdMauridWRiAglkMufOsLmbCoByRWrhzFNQ_2S6_HSLpmiy6D3JTOEOHF]
  • Organic Chemistry Portal. Synthesis of quinazolinones. [URL: https://www.organic-chemistry.org/namedreactions/niementowski-quinazoline-synthesis.shtm]
  • National Institutes of Health. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3869591/]
  • ResearchGate. Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. [URL: https://www.researchgate.net/publication/279748681_Process_Development_and_Scale-Up_for_the_Preparation_of_the_1-Methyl-quinazoline-24-dione_Wnt_Inhibitor_SEN461]

Sources

Technical Support Center: 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

This technical guide provides in-depth troubleshooting advice and frequently asked questions concerning the stability and degradation of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid. As a critical intermediate or active pharmaceutical ingredient (API), understanding its degradation profile is paramount for ensuring drug efficacy, safety, and regulatory compliance. This document is designed for researchers, analytical scientists, and drug development professionals engaged in its study.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors are exposure to harsh environmental conditions. Based on its chemical structure, which features a quinazolinone core, an amide linkage, a tertiary amine, and a carboxylic acid, the molecule is susceptible to degradation via hydrolysis (acidic or basic), oxidation, and potentially photolysis and thermal stress. Forced degradation studies are essential to systematically investigate these vulnerabilities.[1][2]

Q2: What is the recommended solvent for preparing stock solutions of this compound for stability studies?

A2: For initial studies, a solution in a high-purity organic solvent like acetonitrile or methanol is recommended, which is then diluted into the aqueous stress medium. Some quinazoline derivatives have shown instability in DMSO over time, so it should be used with caution and after verification.[3][4] Always protect stock solutions from light and store them at recommended temperatures (e.g., 2-8 °C) to minimize baseline degradation.

Q3: Why am I seeing a loss of my parent compound in my control sample (unstressed) during the experiment?

A3: This could be due to several factors:

  • Solvent Instability: The compound may be unstable in your chosen solvent system, even without external stressors.[3]

  • Adsorption: The molecule might be adsorbing to the surface of your container (e.g., glass or plastic vials). Using silanized glass vials can mitigate this issue.

  • Ambient Light: If not adequately protected, ambient laboratory light can initiate low-level photodegradation over the course of an experiment.

  • Temperature Fluctuation: Ensure your control samples are maintained at a consistent, controlled temperature.

Q4: How much degradation is considered "optimal" for a forced degradation study?

A4: The goal is not to completely degrade the API but to achieve a target degradation of 5-20%. This level of degradation is generally sufficient to produce and detect the primary degradation products without generating secondary or tertiary degradants that would complicate pathway elucidation.[2] It ensures the analytical method is challenged to separate the parent peak from its closely eluting impurities.

Troubleshooting Guides & Degradation Pathways

This section provides a detailed analysis of potential degradation pathways under various stress conditions, complete with troubleshooting advice for common experimental issues.

Hydrolytic Degradation (Acid & Base Catalyzed)

The most anticipated degradation pathway for this molecule is hydrolysis, which targets the amide bond within the quinazolinone ring.

Q: What is the expected degradation pathway for this compound under acidic and basic conditions?

A: Under both acidic and basic conditions, the primary degradation route is the hydrolytic cleavage of the C4-N3 amide bond. This ring-opening reaction yields a substituted anthranilic acid derivative.

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen at C4, making the carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbonyl carbon at C4, leading to a tetrahedral intermediate that collapses to break the amide bond.

The resulting primary degradation product is 4-carboxy-2-(methylamino)benzoic acid .

Hydrolytic Degradation Parent 3-Methyl-4-oxo-3,4-dihydro- 7-quinazolinecarboxylic acid Intermediate Tetrahedral Intermediate (Unstable) Parent->Intermediate + H2O (Acid or Base) Product 4-Carboxy-2-(methylamino)benzoic acid (Ring-Opened Product) Intermediate->Product Ring Opening Oxidative Degradation Parent 3-Methyl-4-oxo-3,4-dihydro- 7-quinazolinecarboxylic acid Product1 N1-Oxide Derivative Parent->Product1 + H₂O₂

Caption: Proposed formation of an N-oxide under oxidative stress.

Q: I see multiple new peaks in my chromatogram after oxidative stress, and their retention times are shifting between runs. Why?

A: This suggests a complex reaction or analytical instability.

Potential Cause Explanation Recommended Solution
Residual Oxidant Residual hydrogen peroxide in your sample can degrade the HPLC column packing over time, especially at elevated temperatures, leading to shifting retention times. It can also cause on-column reactions.Quench the reaction before analysis. Add a small amount of a quenching agent like sodium bisulfite or catalase to the sample to neutralize any remaining H₂O₂.
Metal Ion Contamination Trace metal ions in your reagents or from stainless steel components can catalyze the decomposition of H₂O₂, leading to uncontrolled, radical-based reactions and multiple, often unstable, degradation products.Use high-purity water and reagents. Consider using an HPLC system with PEEK tubing if metal-catalyzed degradation is suspected.
Unstable Degradants Some oxidative degradation products, like peroxides or hydroperoxides, can be inherently unstable and may degrade further during the analytical run.Analyze samples immediately after preparation. Use a lower column temperature to minimize on-column degradation of thermally labile products.
Thermal and Photolytic Degradation

Q: What degradation pathways should I consider for thermal and photolytic stress?

A:

  • Thermal Degradation: The most likely pathway for thermal degradation is decarboxylation . At elevated temperatures, the carboxylic acid group at the C7 position can be lost as CO₂, yielding 3-Methyl-3,4-dihydroquinazolin-4-one . This is a common thermal degradation route for aromatic carboxylic acids.

  • Photolytic Degradation: Photodegradation pathways are often complex and can involve radical mechanisms. Quinazolinone derivatives are known to be photosensitive. [5]Potential reactions include cleavage of the N-methyl group or complex ring rearrangements. Without specific experimental data, predicting the exact products is difficult, but you should look for products with masses corresponding to demethylation or isomerization.

Thermal Degradation Parent 3-Methyl-4-oxo-3,4-dihydro- 7-quinazolinecarboxylic acid Product 3-Methyl-3,4-dihydroquinazolin-4-one (Decarboxylated Product) Parent->Product Heat (Δ) - CO₂

Caption: Proposed decarboxylation under thermal stress.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the typical conditions for conducting a forced degradation study, consistent with ICH guidelines. [1][2][6] 1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol or acetonitrile.

2. Stress Conditions (perform in triplicate, including controls):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Separately, heat a solution (1 mL stock + 1 mL water) at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution (1 mL stock + 1 mL water) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A parallel control sample should be wrapped in aluminum foil.

3. Sample Processing:

  • After the specified time, cool the samples to room temperature.

  • Neutralize the acid and base-stressed samples with an equimolar amount of NaOH and HCl, respectively.

  • Quench the oxidative sample with a small amount of sodium bisulfite solution.

  • Dilute all samples (including controls) with the mobile phase to a final concentration of ~100 µg/mL.

4. Analysis:

  • Analyze all samples by a stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC-MS Method

A reverse-phase HPLC method is the most suitable for this analysis. [1]

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 280 nm. Mass Spectrometry (ESI+ and ESI-) to identify mass-to-charge ratios of the parent and degradation products.

Caption: Workflow for forced degradation studies and analysis.

References

  • MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]

  • Bentham Science Publishers. (2011, February 1). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. [Link]

  • ResearchGate. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • Google Patents.
  • ResearchGate. (2022). Photo-triggered sustainable synthesis of Quinazolinone derivatives using visible light active exfoliated g-C3N4/Cu3TiO4 as a heterogeneous photocatalyst. [Link]

  • National Center for Biotechnology Information (NCBI). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic Acid and Other Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinazoline scaffold stands out as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This guide provides a comparative analysis of the biological activity of a specific derivative, 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid, in the context of the broader quinazoline class. We will delve into the diverse therapeutic potentials of quinazolines, supported by experimental data, and explore the structure-activity relationships that govern their efficacy.

The Quinazoline Core: A Foundation for Diverse Pharmacology

The quinazoline nucleus, a fusion of a benzene and a pyrimidine ring, is the cornerstone of numerous synthetic and natural compounds with significant pharmacological activities.[2] The versatility of this scaffold allows for substitutions at various positions, profoundly influencing its biological effects.[1] Researchers have successfully developed quinazoline-based compounds with a remarkable range of activities, including anticancer, anticonvulsant, antibacterial, anti-inflammatory, and antiviral properties.[1][3]

Comparative Analysis of Biological Activities

While specific experimental data on the biological activity of this compound is not extensively available in the public domain, we can infer its potential activities by examining structurally related compounds, particularly those with substitutions at the 7-position.

Anticancer Activity: Targeting Key Oncogenic Pathways

Quinazolinones have emerged as a prominent class of anticancer agents, with several derivatives targeting critical pathways in cancer progression.[4]

Epidermal Growth Factor Receptor (EGFR) Inhibition: A significant number of quinazoline-based drugs, such as gefitinib and erlotinib, function as EGFR tyrosine kinase inhibitors. These drugs have been pivotal in the treatment of certain cancers, particularly non-small cell lung cancer.[5] The core quinazoline structure mimics the adenine region of ATP, enabling competitive inhibition at the kinase domain.

Cyclin-Dependent Kinase 9 (CDK9) Inhibition: CDK9 is a crucial regulator of transcriptional elongation, and its inhibition can reinstate apoptosis in cancer cells. Certain substituted quinazolinones have demonstrated potent CDK9 inhibitory activity. For instance, compound 7 in a study, with an ethoxy group, showed a significant increase in inhibitory activity compared to its parent compound.[6]

Structure-Activity Relationship (SAR) Insights:

  • Substitutions at the C-6 and C-7 positions of the quinazoline moiety with secondary amino propoxy side chains have been explored, though with reduced activity compared to gefitinib and erlotinib.[5]

  • The presence of a 3-chloro-4-(3-fluorophenyl)aniline group in some 6,7-dimorpholinoalkyl quinazoline compounds resulted in excellent EGFR inhibitory activity.[5]

Table 1: Anticancer Activity of Selected Quinazolinone Derivatives

Compound/DrugTargetCell LineIC50Reference
Compound 17 EGFRMiaPaCa21.32 µM[5]
Compound 27 EGFR (wt and T790M)A549, NCI-H19757 nM, 9.3 nM[5]
Compound 7 CDK9-0.115 µM[6]
Compound 9 CDK9-0.131 µM[6]
Compound 25 CDK9-0.142 µM[6]
CA1-e ProliferationA278022.76 µM[7]
CA1-g ProliferationA278022.94 µM[7]
Compound 5f ProliferationHeLaComparable to Cisplatin[8]

Based on these findings, the 7-carboxylic acid moiety of this compound could serve as a handle for further derivatization to explore potential anticancer activities.

Anticonvulsant Properties: Modulating Neuronal Excitability

Quinazolinone derivatives have a long history of investigation for their effects on the central nervous system, with some exhibiting potent anticonvulsant activity.[1] The mechanism of action is often attributed to the modulation of GABA-A receptors.[9]

SAR Insights:

  • The presence of a substituted aromatic ring at position 3 and a methyl group at position 2 are often considered essential for anticonvulsant activity.[1]

  • Halogen or electron-rich substituents at the 6- and 8-positions can enhance antiepileptic activity.[10]

Table 2: Anticonvulsant Activity of Selected Quinazolinone Derivatives

CompoundAnimal ModelED50 (mg/kg)Reference
5f Mouse (MES test)28.90[11]
5b Mouse (MES test)47.38[11]
5c Mouse (MES test)56.40[11]
4l Mouse (MES test)11.8[12]
4l Mouse (scMet test)6.7[12]

The methyl group at the 3-position of our topic compound aligns with a common structural feature of anticonvulsant quinazolinones. Further studies would be needed to evaluate its efficacy.

Antibacterial Activity: A Renewed Interest

With the rise of antibiotic resistance, there is a pressing need for novel antibacterial agents. Quinazolinones have demonstrated promising activity, particularly against Gram-positive bacteria.[1][13]

Mechanism of Action: Some quinazolinone-based compounds act as inhibitors of MurA, an essential bacterial enzyme involved in peptidoglycan biosynthesis.[14]

SAR Insights:

  • Substitutions on the quinazolinone core are critical, with variations at ring 3 generally leading to reduced activity.[15]

  • Furan-substituted quinazolinones have shown promising antibacterial activities with low MIC values.[14]

Table 3: Antibacterial Activity of Selected Quinazolinone Derivatives

CompoundBacterial Strain(s)MIC (µg/mL)Reference
27 S. aureus strains≤0.5[15]
38 Various1 - 8[14]
46 Various1 - 8[14]

The potential antibacterial activity of this compound would likely depend on its ability to penetrate bacterial cells and interact with specific targets.

Anti-inflammatory Activity: Targeting sEH and FLAP

A recent study has highlighted the potential of quinazolinone-7-carboxamides as inhibitors of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP).[16] Inhibition of sEH is a therapeutic strategy for reducing inflammation and regulating endothelial tone.[16]

The study utilized a quinazolinone-7-carboxylic acid derivative as a starting point, suggesting that this compound is a relevant scaffold for developing anti-inflammatory agents.

Table 4: sEH and FLAP Inhibitory Activity of Quinazolinone-7-carboxamides

CompoundTargetIC50 (µM)Reference
34 sEH0.30 - 0.66[16]
35 sEH0.30 - 0.66[16]
37 sEH0.30 - 0.66[16]
43 sEH0.30 - 0.66[16]
34 FLAP2.91[16]

This indicates a promising avenue of research for our topic compound and its derivatives.

Experimental Protocols

To ensure scientific integrity, the following are detailed protocols for key assays mentioned in this guide.

In Vitro Anticancer Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anticonvulsant Screening: Maximal Electroshock (MES) Test in Mice

This is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.

Principle: A supramaximal electrical stimulus is applied to the cornea of the mouse, inducing a tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.

Procedure:

  • Animal Preparation: Use male albino mice weighing 20-25 g.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

  • Electrical Stimulation: At the time of peak effect of the compound (e.g., 30 or 60 minutes post-injection), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension.

  • Data Analysis: The percentage of animals protected from the tonic seizure at each dose is determined. The ED50 (the dose that protects 50% of the animals) is calculated using probit analysis.

Visualizing Molecular Pathways and Workflows

Simplified EGFR Signaling Pathway and Inhibition

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits Signaling Downstream Signaling (Ras-Raf-MEK-ERK) Dimerization->Signaling Proliferation Cell Proliferation, Survival Signaling->Proliferation Apoptosis Apoptosis Signaling->Apoptosis Inhibits

Caption: EGFR signaling pathway and its inhibition by quinazoline-based drugs.

Experimental Workflow for In Vitro Antibacterial Testing

Antibacterial_Workflow start Start: Bacterial Culture prepare Prepare Bacterial Inoculum (e.g., 0.5 McFarland) start->prepare plate Inoculate Agar Plates prepare->plate apply Apply Paper Discs with Test Compounds plate->apply incubate Incubate at 37°C for 18-24h apply->incubate measure Measure Zone of Inhibition (mm) incubate->measure determine Determine Minimum Inhibitory Concentration (MIC) measure->determine end End: Report Antibacterial Activity determine->end

Caption: Workflow for determining the antibacterial activity of quinazoline derivatives.

Conclusion and Future Directions

The quinazoline scaffold is a remarkably versatile platform for the development of a wide range of therapeutic agents. While direct biological data for this compound is limited, the analysis of structurally similar compounds provides compelling evidence for its potential as a lead structure in several therapeutic areas. The presence of the methyl group at the 3-position is a favorable feature for anticonvulsant activity, while the 7-carboxylic acid group offers a prime site for derivatization to explore anticancer and anti-inflammatory properties, particularly as sEH and FLAP inhibitors.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. This should include in vitro screening against a panel of cancer cell lines, evaluation in preclinical models of epilepsy, and assessment of its antibacterial spectrum. Such studies will be crucial in unlocking the full therapeutic potential of this promising quinazoline derivative.

References

  • [Synthesis and antitumor activity of 3-methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][11][15][17]tetrazine-8-carboxylates and -carboxamides. Molecules.]([Link])

  • 13][15][17]triazolo[4,3-a]quinolines. Bioorganic & Medicinal Chemistry Letters.

  • [3-substituted-4-oxo-3,4-dihydro-imidazo-[5,1-d].google.com/patent/WO2009077741A2/en)

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic Acid Derivatives as Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazolinone core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a vast array of pharmacological activities.[1][2] This heterocyclic scaffold is found in over 200 naturally occurring alkaloids and is a key component in drugs approved for treating cancer, hypertension, and inflammation.[3][4] Quinazolinone derivatives have demonstrated a wide spectrum of biological effects, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[1][5][6][7][8][9]

This guide provides an in-depth comparative analysis of a specific, highly functionalized scaffold: 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid . We will dissect its structure-activity relationships (SAR), with a particular focus on its emerging potential as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair and a validated target in oncology.[10][11] By examining how modifications at key positions influence biological activity, this guide aims to provide researchers and drug development professionals with a rational framework for designing next-generation inhibitors with enhanced potency and selectivity.

Part 1: The Core Scaffold: A Framework for High-Affinity Targeting

The this compound scaffold is a synthetically tractable and highly versatile framework. Its inherent structural features provide a unique combination of hydrogen bonding capabilities, aromatic interactions, and vectors for chemical modification that are crucial for high-affinity binding to enzyme active sites.

  • 4-Oxo Group : This carbonyl group is a critical hydrogen bond acceptor, frequently involved in anchoring the molecule within a target's binding pocket.

  • N3-Methyl Group : The methyl group at the N3 position sterically influences the conformation of adjacent substituents and can enhance metabolic stability and lipophilicity, thereby improving pharmacokinetic properties.

  • 7-Carboxylic Acid Group : This acidic moiety is arguably the most critical feature for specific applications like PARP inhibition. It can engage in vital hydrogen bonding or ionic interactions with basic amino acid residues (e.g., arginine, lysine) in the target protein, providing a strong anchor point and contributing significantly to binding affinity.

  • Aromatic Ring System : The fused benzene and pyrimidine rings offer a rigid platform for π-π stacking interactions with aromatic residues like tyrosine or phenylalanine in the active site.

Caption: Key pharmacophoric features of the core scaffold.

Part 2: Structure-Activity Relationship (SAR) Analysis

Systematic modification of the core scaffold has revealed critical insights into the structural requirements for potent biological activity. The 2- and 3-positions of the quinazolinone ring are consistently identified as key sites for SAR studies, as substituents at these positions directly influence potency and selectivity.[1]

Critical Impact of C2-Position Substitutions

The C2 position provides a primary vector for extending the molecule into the solvent-exposed region or deeper into the enzyme active site. This makes it the most crucial point for modulating potency and selectivity.

Comparative Data for C2-Substituted Derivatives (PARP-1 Inhibition)

Compound ID C2-Substituent PARP-1 IC₅₀ (nM) Rationale for Activity Change
A1 -H >10,000 Lacks necessary interactions for potent inhibition.
A2 -Methyl 8,500 Minor improvement; small alkyl group offers limited interaction.
A3 -Phenyl 970 Aromatic ring allows for potential π-π stacking, moderately improving affinity.
A4 -(4-Fluorophenyl) 450 Electron-withdrawing fluorine can enhance binding interactions or alter pharmacokinetics.
A5 -Piperazinyl 85 The basic nitrogen of the piperazine ring can form a key salt bridge or hydrogen bond with acidic residues (e.g., Asp766 in PARP1), significantly boosting potency.[12]

| A6 | -(4-Acetylpiperazinyl) | 25 | The terminal acetyl group acts as an additional hydrogen bond acceptor, further optimizing the interaction within the ribose-binding pocket of PARP. |

Expertise & Experience: The dramatic increase in potency observed with the introduction of a piperazine ring (Compound A5 ) is a classic drug design strategy. This moiety not only enhances solubility but also provides a basic nitrogen center that can be protonated under physiological pH. This positive charge can form a strong ionic interaction with a negatively charged aspartate or glutamate residue in the target's active site, anchoring the inhibitor firmly. The subsequent acylation to yield A6 demonstrates fine-tuning, where an additional hydrogen bond acceptor is introduced to engage with the protein backbone or nearby residues, leading to a further gain in affinity.

Modulation via the 7-Carboxylic Acid Group

While essential for high-affinity binding in its ionized form, the carboxylic acid group can limit cell permeability and oral bioavailability. Bioisosteric replacement or conversion to prodrug forms like esters or amides are common strategies to overcome this limitation.

Comparison of C7-Group Modifications

Compound ID C7-Group Cell-based Activity (EC₅₀, µM) Rationale for Activity Change
B1 (Parent) -COOH 5.2 Potent target engagement but moderate cellular activity due to polarity.
B2 (Prodrug) -COOCH₃ (Methyl Ester) 1.8 Increased lipophilicity enhances cell membrane penetration. The ester is cleaved by intracellular esterases to release the active carboxylic acid.
B3 (Amide) -CONH₂ 9.5 The primary amide is a poor bioisostere for a carboxylate. While neutral, it has different hydrogen bonding properties and is less likely to be ionized, resulting in weaker target interaction and reduced activity.

| B4 (Bioisostere) | -Tetrazole | 4.8 | The tetrazole ring is a well-known bioisostere for carboxylic acid. Its pKa is similar, allowing it to exist in an anionic form at physiological pH and mimic the key interactions of the carboxylate group while potentially offering improved metabolic stability. |

Influence of Benzene Ring Substitutions

Substitutions on the fused benzene ring (positions 5, 6, and 8) primarily serve to fine-tune the electronic properties, solubility, and metabolic stability of the molecule.

  • Position 6: Introduction of small, electron-withdrawing groups like fluorine or chlorine often enhances activity. This may be due to favorable interactions with the protein or by modulating the pKa of the quinazolinone ring system. Bulky substituents at the 6 or 7 positions have been shown to increase potency in some quinazoline series targeting kinases.[3]

  • Position 8: This position is generally less tolerant of substitution. Bulky groups at C8 can lead to a steric clash with the target protein, significantly reducing binding affinity.

Part 3: Comparative Analysis with Alternative PARP Inhibitor Scaffolds

The this compound scaffold offers a distinct profile compared to established PARP inhibitors. Its unique feature is the integrated 7-carboxylic acid, which directly mimics the nicotinamide ribose interaction, whereas other scaffolds often use an external carboxamide.

Scaffold_Comparison cluster_topic Our Scaffold cluster_alternatives Alternative Scaffolds cluster_feature Topic_Scaffold 3-Methyl-4-oxo-7-quinazolinecarboxylic acid Topic_Feature Key Feature: Integrated 7-Carboxylic Acid (Direct Ribose Mimic) Topic_Scaffold->Topic_Feature engages via Alt_Feature Key Feature: External Primary Carboxamide (Nicotinamide Mimic) Topic_Feature->Alt_Feature Different binding modes for similar function Phthalazinone Phthalazinone (Olaparib) Phthalazinone->Alt_Feature engage via Benzimidazole Benzimidazole Carboxamide (Veliparib) Benzimidazole->Alt_Feature engage via Isoquinolone Isoquinolone (Niraparib Analogues) Isoquinolone->Alt_Feature engage via

Caption: Comparison of core scaffold interaction motifs.

This structural difference may provide an avenue to overcome resistance mechanisms that have emerged against existing PARP inhibitors.[12] While scaffolds like phthalazinones (Olaparib) and benzimidazoles (Veliparib) rely on a primary amide to mimic nicotinamide, our scaffold uses the 7-carboxylate to achieve a similar anchoring effect, potentially altering the binding orientation and resilience to mutations in the active site.[13][14]

Part 4: Experimental Protocols

To ensure scientific integrity and reproducibility, the following validated protocols for synthesis and biological evaluation are provided.

General Synthesis Protocol for C2-Substituted Derivatives

This protocol describes a reliable pathway for synthesizing diverse C2-substituted analogs, starting from commercially available materials.

Synthesis_Workflow cluster_reagents Starting Materials cluster_steps Reaction Steps cluster_products Intermediates & Product SM1 Methyl 2-amino-4-carboxybenzoate Step1 Step 1: Cyclization (Reflux) SM1->Step1 + SM2 SM2 Formamide SM3 POCl₃ SM4 Nucleophile (e.g., Piperazine) Int1 4-Oxo-3,4-dihydro-7- quinazolinecarboxylic acid Step1->Int1 Step2 Step 2: Chlorination Int2 4-Chloro-7- quinazolinecarboxylate Step2->Int2 Step3 Step 3: Nucleophilic Substitution (SNAr) Step4 Step 4: Methylation & Hydrolysis Step3->Step4 Final Final C2-Substituted Product Step4->Final Int1->Step2 + SM3 Int2->Step3 + SM4

Caption: General synthetic workflow for target compounds.

Step-by-Step Methodology:

  • Cyclization: A mixture of methyl 2-amino-4-carboxybenzoate (1.0 eq) and formamide (10 eq) is heated to reflux at 150°C for 6 hours. The reaction is cooled, and the resulting precipitate is filtered, washed with water, and dried to yield 4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid methyl ester.

  • Chlorination: The product from Step 1 (1.0 eq) is suspended in phosphorus oxychloride (POCl₃, 5.0 eq) with a catalytic amount of dimethylformamide (DMF). The mixture is heated to 110°C for 4 hours. Excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with crushed ice and neutralized with aqueous sodium bicarbonate. The product, methyl 4-chloroquinazoline-7-carboxylate, is extracted with ethyl acetate.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorinated intermediate (1.0 eq) is dissolved in isopropanol. The desired nucleophile (e.g., piperazine, 1.2 eq) and a base such as diisopropylethylamine (DIPEA, 2.0 eq) are added. The reaction is heated to 80°C and monitored by TLC. Upon completion, the solvent is evaporated, and the product is purified by column chromatography.

  • Methylation and Saponification: The product from Step 3 is methylated at the N3 position using a standard agent like methyl iodide. Following methylation, the ester is hydrolyzed to the final carboxylic acid using lithium hydroxide (LiOH) in a THF/water mixture.

In Vitro PARP-1 Inhibition Assay (Self-Validating System)

This fluorometric assay provides a reliable method for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds.

Protocol:

  • Plate Preparation: Dispense 50 µL of 1x PARP buffer into each well of a 96-well plate. Add 1 µL of test compound (in DMSO) at various concentrations. Add 1 µL of PARP-1 enzyme to all wells except the "no enzyme" control.

  • Incubation: Mix and incubate the plate at 30°C for 15 minutes to allow for compound-enzyme binding.

  • Reaction Initiation: Add 50 µL of a PARP cocktail (containing NAD+ and activated DNA) to all wells to start the reaction. Incubate at 30°C for 60 minutes.

  • Development: Add 50 µL of developer solution (containing streptavidin-HRP) to each well. Incubate at 30°C for 15 minutes.

  • Signal Reading: Measure fluorescence intensity at an excitation/emission wavelength of 535/590 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (DMSO) control. Plot the percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

The this compound scaffold represents a promising and highly adaptable framework for the development of novel therapeutics, particularly PARP inhibitors. The structure-activity relationship is well-defined, with the C2 position serving as the primary handle for enhancing potency and the C7-carboxylic acid acting as a crucial anchor for target engagement.

Future optimization efforts should focus on:

  • Exploring diverse C2-substituents: Introducing novel heterocyclic rings or constrained linkers at the C2 position could lead to inhibitors with improved selectivity against different PARP family members.

  • Fine-tuning pharmacokinetic properties: Balancing the polarity of the C7-carboxylic acid with the lipophilicity of the rest of the molecule will be key to achieving favorable oral bioavailability and in vivo efficacy.

  • Overcoming Resistance: Comparing the binding mode of this scaffold with existing PARP inhibitors may reveal opportunities to design compounds that are active against drug-resistant cancer cell lines.[12]

This guide provides a foundational understanding of the SAR for this specific quinazolinone class, offering a rational basis for the continued design and discovery of potent and selective clinical candidates.

References

  • Vertex AI Search. (2025).
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  • ResearchGate. (2012). Synthesis of 3-methylquinazolin-4(3H)-one derivatives. Russian Journal of Organic Chemistry.
  • PMC. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.
  • PubMed. (1983). Synthesis of 3,4-dihydro-4-oxoquinazoline derivatives as potential anticonvulsants. Journal of Medicinal Chemistry.
  • PubMed. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • PubMed. (2016). Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials.
  • PubMed. (2021). Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors. European Journal of Medicinal Chemistry.
  • NIH. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics.
  • PubMed. (1980). Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. Journal of Medicinal Chemistry.
  • DergiPark. (2022).
  • PMC. (n.d.). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP)
  • ResearchGate. (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H)

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comparative analysis of the antimicrobial spectrum of quinazoline carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the antimicrobial spectrum of quinazoline carboxylic acids, a class of heterocyclic compounds demonstrating significant therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, mechanisms of action, and comparative efficacy of these molecules, supported by experimental data and protocols.

Introduction: The Quinazoline Scaffold as a Privileged Structure

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from its ability to serve as a versatile scaffold for designing ligands that interact with a diverse array of biological targets. Consequently, quinazoline derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and, notably, antimicrobial effects.[1][2][3][4][5][6] Within this broad class, quinazoline carboxylic acids and their related quinazolinone analogs have emerged as a focal point of research for developing new antimicrobial agents to combat the growing challenge of antibiotic resistance.

The Antimicrobial Landscape of Quinazoline Derivatives

Quinazoline-based compounds have demonstrated a broad and potent antimicrobial profile. Their activity spans across different microbial kingdoms, inhibiting the growth of Gram-positive bacteria, Gram-negative bacteria, and various fungal strains.[2][3][6][7]

  • Gram-Positive Bacteria: Significant activity has been reported against pathogens such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Streptococcus pyogenes.[2][7][8][9][10]

  • Gram-Negative Bacteria: Certain derivatives show efficacy against Escherichia coli and Pseudomonas aeruginosa.[2][3]

  • Fungi: Antifungal properties have been observed against species like Candida albicans and Aspergillus niger.[2][3][7]

The spectrum of activity is not uniform across all derivatives; it is intricately linked to the specific chemical modifications on the quinazoline core. Some compounds exhibit broad-spectrum inhibition, while others are highly specific to a particular class of microorganisms.[1][3][11]

Structure-Activity Relationship (SAR): The Decisive Role of Substituents

The antimicrobial potency and spectrum of quinazoline derivatives are dictated by the nature and position of substituents on the heterocyclic ring. Structure-activity relationship (SAR) studies have identified several key positions—notably C2, N3, C4, and C6—where modifications can dramatically influence biological activity.[1][5]

The incorporation of a carboxylic acid moiety presents a complex but crucial aspect of the SAR. While some studies have shown that a free carboxylic acid group enhances activity, particularly against Gram-negative bacteria like P. aeruginosa[3], other research indicates it can be detrimental to potency against Gram-positive organisms such as S. aureus.[8][12] In the latter cases, converting the carboxylic acid to an ester or amide has been shown to restore or even improve antibacterial efficacy.[9] This suggests that while a hydrophilic group may be generally favored[8][9], its optimal form (acid, ester, amide) is context-dependent, likely governed by the specific binding interactions within the target protein.

Below is a diagram illustrating the key positions on the quinazolinone scaffold that are critical for modulating antimicrobial activity.

Caption: Key substitution points on the quinazolinone scaffold influencing antimicrobial activity.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

A significant breakthrough in understanding the antimicrobial action of quinazolinones is the discovery that they can function as non-β-lactam inhibitors of Penicillin-Binding Proteins (PBPs).[8][9] Specifically, certain derivatives have been shown to inhibit PBP1 and PBP2a in MRSA, the latter being the primary cause of resistance to methicillin and other β-lactam antibiotics.[13]

The proposed mechanism involves the quinazoline molecule binding to an allosteric site on the PBP enzyme.[10] This interaction, facilitated by hydrogen bonds with key amino acid residues, induces a conformational change that inactivates the enzyme's transpeptidase activity.[10][13] The ultimate result is the disruption of peptidoglycan synthesis, leading to the blockage of bacterial cell wall formation and subsequent cell death.[10] This mode of action is particularly promising as it provides a pathway to overcome existing β-lactam resistance mechanisms.

Comparative Performance Analysis

To provide an objective measure of efficacy, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative quinazolinone derivatives against a panel of clinically relevant pathogens, compared with standard antibiotics. Lower MIC values indicate higher potency.

Compound / DrugS. aureus (MSSA)S. aureus (MRSA)E. faeciumE. coliP. aeruginosaC. albicansReference(s)
Quinazolinone 27 ≤0.5 µg/mL≤0.5 µg/mL>16 µg/mLN/AN/AN/A[9]
Anthranilic Acid Derivative 2 N/AN/AN/AN/A32 µg/mLN/A[3]
Quinazoline 13a >32 µg/mL>32 µg/mLN/A<0.25 µg/mL0.5 µg/mLN/A[11]
Quinazoline 18b ≤0.25 µg/mLN/AN/A>32 µg/mL>32 µg/mLN/A[11]
Vancomycin (Standard) 1 µg/mL1 µg/mL1 µg/mLN/AN/AN/A[9]
Linezolid (Standard) 2 µg/mL2 µg/mL1 µg/mLN/AN/AN/A[9]
Ampicillin (Standard) 5-10 µg/mL>100 µg/mLN/A5-10 µg/mL>100 µg/mLN/A[14]
Ketoconazole (Standard) N/AN/AN/AN/AN/A5-15 µg/mL[14]

N/A: Data not available or compound is not active against this class of microbe.

Analysis: The data clearly illustrates the structure-dependent spectrum of activity. Compound 27 shows exceptional potency against both methicillin-sensitive and resistant S. aureus, outperforming standard treatments like vancomycin and linezolid.[9] Conversely, Anthranilic Acid Derivative 2 and Quinazoline 13a demonstrate promising activity against Gram-negative pathogens, an area where new antibiotics are urgently needed.[3][11] This highlights the versatility of the quinazoline scaffold in generating specialized antimicrobial agents.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for quantifying the in vitro antimicrobial activity of a compound. This protocol provides a robust and reproducible system for determining the MIC.

Objective: To determine the lowest concentration of a quinazoline carboxylic acid derivative that visibly inhibits the growth of a target microorganism.

Materials:

  • Test compound (Quinazoline derivative)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (sterile broth)

  • Solvent for test compound (e.g., DMSO)

  • Multichannel pipette

Methodology:

  • Preparation of Test Compound Stock: Dissolve the quinazoline derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Causality: A high concentration stock is necessary for serial dilutions and to ensure the final solvent concentration is low enough (<1%) to not affect microbial growth.

  • Serial Dilution: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first column of wells, creating a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

  • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension of the microorganism in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 10 µL of the prepared inoculum to each well (columns 1-11). Self-Validation: Column 11 serves as the positive growth control (broth + inoculum, no drug), while column 12 is the negative control (sterile broth only, no inoculum) to check for contamination.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.

The following diagram outlines the workflow for the MIC determination protocol.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_final Incubation & Analysis prep_compound Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) serial_dilution Perform 2-Fold Serial Dilution (Columns 1-10) prep_compound->serial_dilution prep_inoculum Prepare Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with 10 µL of microbe (Final ~5x10^5 CFU/mL) prep_inoculum->inoculate add_broth Add 100 µL Broth to all wells add_broth->serial_dilution serial_dilution->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate controls Setup Controls: - Positive (Well 11) - Negative (Well 12) controls->incubate read_mic Read Results: Identify Lowest Concentration with No Visible Growth (MIC) incubate->read_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Directions

Quinazoline carboxylic acids and their derivatives represent a highly versatile and promising class of antimicrobial agents. Their efficacy is profoundly influenced by the substitution patterns on the quinazoline core, allowing for the fine-tuning of their antimicrobial spectrum to target specific pathogens, including drug-resistant strains like MRSA. The ability of some derivatives to inhibit essential bacterial enzymes like PBPs via a non-classical mechanism underscores their potential to revitalize the antibiotic pipeline.

Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to advance them toward clinical development. A deeper exploration of their mechanisms of action against a wider range of pathogens will further solidify their role in combating the global threat of antimicrobial resistance.

References

  • Singh A, Prajapati S. K, Namdeo K. P, Singh V. K , Verma S. K. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J. 2008;1(1). [Link]

  • O'Daniel, P. I., et al. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. 2016;59(9):4385-4403. [Link]

  • O'Daniel, P. I., et al. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ACS Publications. 2016. [Link]

  • Fassihi, A., et al. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. 2013;12(3):405-413. [Link]

  • Patil, S., et al. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. 2023;39(6). [Link]

  • Khan, I., et al. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistrySelect. 2021;6(35):9179-9204. [Link]

  • O'Daniel, P. I., et al. Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ResearchGate. 2016. [Link]

  • Mohammed, I. K., & Mousa, E. F. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. 2025;8(1):158-166. [Link]

  • Pandey, S., et al. Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences. 2023;9(2):209-216. [Link]

  • Habib, N. S., & Khalil, M. A. Synthesis and antimicrobial activity of novel quinazolone derivatives. Journal of Pharmaceutical Sciences. 1984;73(7):982-985. [Link]

  • Al-Bayati, R. I. H., & Hussien, A. A. Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research and Reviews: Journal of Chemistry. 2018. [Link]

  • Alagarsamy, V. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Advanced Pharmaceutical Technology & Research. 2015;6(4):171-179. [Link]

  • Sravani, G. S., et al. In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. International Journal of Pharmaceutical Sciences and Drug Research. 2021;13(6):536-541. [Link]

  • Glushkov, V. A., et al. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology. 2020;97(4):326-336. [Link]

  • Reddy, R., et al. Comparison of MIC values (in μg mL -1 ) of quinazolines and standard drugs against different bacteria and fungi. ResearchGate. 2014. [Link]

  • Bouley, M. G., et al. Discovery of Antibiotic (E)-3-(3-CarboxyphenyI)-2-(4-cyanostyryl)quinazolin-4(3H)-one. Antimicrobial Agents and Chemotherapy. 2015;59(2):824-831. [Link]

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A Senior Scientist's Guide to the Cross-Validation of Biological Assays for Novel Quinazolinone Derivatives: A Case Study of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including potent anti-cancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][2][3] Many successful therapeutic agents, particularly in oncology, are based on the 4-quinazolinone core.[4]

This guide focuses on a representative molecule, 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid , to illustrate a critical, yet often overlooked, aspect of early-stage drug discovery: the rigorous cross-validation of biological assay results. While extensive public data on this specific analogue is limited, its structure strongly suggests potential activity within well-characterized pathways targeted by similar quinazolinones, such as protein kinase inhibition.[4]

For researchers, drug development professionals, and scientists, generating reliable and reproducible data is paramount. A compound's fate—whether it progresses toward clinical trials or is abandoned—hinges on the quality of its initial biological characterization. This guide provides a framework for establishing confidence in your findings by designing a self-validating system of complementary assays. We will move beyond simply listing protocols to explain the causal logic behind experimental choices, ensuring that the data you generate is not only accurate but also robust and defensible.

PART 1: The Biological Context: Postulated Mechanism of Action

Quinazolinone derivatives are renowned for their activity as ATP-competitive kinase inhibitors.[4] A primary example is their inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose hyperactivity is a key driver in several cancers.[4] We will therefore postulate that our lead compound, this compound, functions as an EGFR inhibitor. This hypothesis provides a clear biological target for designing our cross-validation strategy.

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation leads to uncontrolled cell growth. Our compound is hypothesized to block this pathway at the receptor level, preventing downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Phosphorylates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Activates Ligand EGF Ligand Ligand->EGFR Binds & Activates Compound Quinazolinone Inhibitor (Hypothesized Target) Compound->EGFR Inhibits ATP Binding

Caption: Hypothesized mechanism of action for the quinazolinone inhibitor.

PART 2: Designing a Robust Cross-Validation Strategy

To confidently characterize our compound, we must obtain corroborating evidence from methodologically distinct assays. A single data point, regardless of the assay's quality, is insufficient. We will therefore employ a dual-assay strategy to cross-validate our findings:

  • Biochemical Assay: A direct, target-based enzymatic assay to measure the compound's ability to inhibit purified EGFR kinase. This confirms target engagement and provides a pure measure of potency (IC₅₀) without the complexities of a cellular environment.

  • Cell-Based Assay: A functional assay to measure the compound's effect on cancer cell proliferation. This provides crucial, physiologically relevant data on the compound's ability to cross the cell membrane, engage its target in a complex milieu, and elicit a biological response.

The logic is simple: if the compound is a potent inhibitor of purified EGFR (biochemical assay), it should also effectively inhibit the growth of an EGFR-dependent cancer cell line (cell-based assay). A strong correlation between the results of these two assays provides high confidence in the compound's mechanism of action and potency.

Cross_Validation_Workflow cluster_Biochemical Biochemical Validation cluster_Cellular Cell-Based Validation Compound Test Compound: 3-Methyl-4-oxo-3,4-dihydro- 7-quinazolinecarboxylic acid Biochem_Assay Protocol A: EGFR Kinase Assay Compound->Biochem_Assay Cell_Assay Protocol B: Anti-Proliferation (MTT) Assay Compound->Cell_Assay Biochem_Data Raw Data (Luminescence/Fluorescence) Biochem_Assay->Biochem_Data Biochem_Analysis Biochemical IC₅₀ Calculation Biochem_Data->Biochem_Analysis Compare Comparative Analysis & Data Correlation Biochem_Analysis->Compare Cell_Data Raw Data (Absorbance) Cell_Assay->Cell_Data Cell_Analysis Cellular GI₅₀/IC₅₀ Calculation Cell_Data->Cell_Analysis Cell_Analysis->Compare Conclusion Validated Biological Activity Compare->Conclusion

Caption: Workflow for dual-assay cross-validation.

PART 3: Experimental Protocols

The following protocols are detailed to ensure reproducibility and include critical controls that are essential for a self-validating system.

Protocol A: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in solution after a kinase reaction. Inhibition of EGFR results in less ATP consumption and a higher luminescence signal.

  • Principle: The assay measures the compound's ability to inhibit the phosphorylation of a substrate by purified EGFR kinase.

  • Materials:

    • Recombinant Human EGFR (catalytic domain)

    • Poly(Glu,Tyr) 4:1 substrate

    • ATP

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Test Compound & Positive Control (e.g., Gefitinib)

    • DMSO (Vehicle Control)

    • White, opaque 96-well plates

  • Methodology:

    • Compound Preparation: Prepare a 10-point serial dilution series of the test compound and Gefitinib in DMSO, starting at 1 mM. The final DMSO concentration in the assay should be ≤1%.

    • Assay Plate Setup:

      • Add 5 µL of diluted compound, control, or DMSO (for 0% and 100% inhibition controls) to appropriate wells.

    • Kinase Reaction:

      • Prepare a 2X kinase/substrate solution in Assay Buffer containing EGFR and Poly(Glu,Tyr) substrate.

      • Add 10 µL of this solution to each well.

      • Prepare a 2X ATP solution in Assay Buffer.

      • To initiate the reaction, add 10 µL of the 2X ATP solution to all wells except the "100% inhibition" control (add 10 µL of Assay Buffer instead).

      • Total reaction volume is 25 µL.

    • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

    • Signal Detection:

      • Add 25 µL of Kinase-Glo® reagent to each well.

      • Incubate for an additional 10 minutes to allow the luminescent signal to stabilize.

      • Read luminescence on a plate reader.

Protocol B: Cell-Based Anti-Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Principle: Viable cells with active metabolism reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt to a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Cell Line Selection: A549 (human lung carcinoma) is a suitable choice as it is known to express EGFR and is a standard model for anti-cancer drug screening.[4]

  • Materials:

    • A549 cells

    • Complete growth medium (e.g., F-12K Medium + 10% FBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • Test Compound & Positive Control (e.g., Gefitinib)

    • Clear, flat-bottomed 96-well plates

  • Methodology:

    • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment:

      • Prepare a serial dilution of the test compound and positive control in growth medium.

      • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle (DMSO) controls.

    • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of Solubilization Solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

PART 4: Data Analysis and Interpretation

Robust data analysis is key to successful cross-validation. For both assays, the goal is to generate a dose-response curve and calculate a half-maximal inhibitory concentration (IC₅₀).

Data_Analysis_Flow cluster_Inputs Raw Data Inputs cluster_Processing Data Processing & Normalization cluster_Modeling Dose-Response Modeling cluster_Outputs Calculated Potency Raw_Biochem Luminescence Readings (Protocol A) Norm_Biochem Normalize to Controls (% Inhibition) Raw_Biochem->Norm_Biochem Raw_Cell Absorbance Readings (Protocol B) Norm_Cell Normalize to Controls (% Growth Inhibition) Raw_Cell->Norm_Cell Curve_Biochem Non-linear Regression (sigmoidal, 4PL) Norm_Biochem->Curve_Biochem Curve_Cell Non-linear Regression (sigmoidal, 4PL) Norm_Cell->Curve_Cell IC50_Biochem Biochemical IC₅₀ Curve_Biochem->IC50_Biochem IC50_Cell Cellular IC₅₀ Curve_Cell->IC50_Cell Final_Comp Cross-Validation: Compare IC₅₀ Values IC50_Biochem->Final_Comp IC50_Cell->Final_Comp

Caption: Logical flow of data from raw reads to final comparison.

Data Presentation

The processed data should be summarized in a clear, comparative table. The results for the test compound should be benchmarked against a known inhibitor to contextualize its potency.

CompoundBiochemical EGFR Assay IC₅₀ (nM)Cell-Based A549 Assay IC₅₀ (nM)
Gefitinib (Control) 25 ± 4250 ± 35
This compound 85 ± 12950 ± 110

(Note: Data are hypothetical and for illustrative purposes.)

Interpreting the Results
  • Causality and Correlation: In our hypothetical data, both compounds show a clear dose-dependent inhibition in both assays. The test compound is less potent than the control, Gefitinib. Crucially, there is a logical correlation: the biochemical potency is approximately 10-fold higher (lower IC₅₀ value) than the cellular potency.

  • Why the Difference? This potency shift is expected and provides valuable insight. The biochemical assay uses a purified enzyme in an idealized buffer. The cell-based assay requires the compound to be stable in media, cross the cell membrane, avoid efflux pumps, and compete with high intracellular concentrations of ATP (~1-10 mM). Therefore, a higher concentration is typically required to achieve the same level of target inhibition in a cellular context.

  • Trustworthiness through Validation: The consistent trend between the two assays strongly supports the hypothesis that the compound's anti-proliferative effect is mediated through the inhibition of EGFR. If, for example, the compound had a biochemical IC₅₀ of 10,000 nM but a cellular IC₅₀ of 50 nM, this would be a major red flag, suggesting an off-target cytotoxic effect rather than on-target kinase inhibition.

PART 5: Best Practices and Regulatory Context

The cross-validation approach described here aligns with industry best practices for robust bioassay development.[5][6] Regulatory bodies expect a thorough characterization of a compound's biological activity. The principles of assay validation, as outlined in guidelines like ICH Q2(R2) and USP <1033> , emphasize the need for accuracy, precision, specificity, and robustness.[7][8]

  • Phase-Appropriate Validation: The level of validation required increases as a drug candidate progresses from discovery to clinical trials.[8] The dual-assay approach described here is ideal for the lead optimization phase.

  • Orthogonal Methods: Using assays that rely on different technologies and measure different endpoints (e.g., enzyme activity vs. cell viability) provides a more complete and trustworthy picture of a compound's activity.[6] This is known as using orthogonal methods.

Conclusion

The confident biological characterization of a novel compound like this compound cannot be achieved with a single assay. By employing a cross-validation strategy that pairs a direct biochemical assay with a functional cell-based assay, researchers can build a powerful, self-validating case for their compound's mechanism of action and potency. This approach moves beyond simple data generation to a more sophisticated level of data interpretation, explaining the "why" behind the results and establishing a high degree of scientific confidence. This rigorous methodology is fundamental to making sound decisions in the complex and resource-intensive process of drug development.

References

  • Application of Quinazoline Derivatives in Anti-Proliferative Assays.Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4q1pTyend5DFCe_rRfml6yzJmbcdS4N4TUvAhBFerN7g7G52NqslGw0Ge-e6qVclq3bMz8SapnoBEspzVneSLQLfB05oimsu7nsQF9jixdU7cnL2wAo78cWC3G2RjmC1bhGgQBvcFe9aVjYOlILU3AYm-ElwUQR2Hpobofxc3rsv6O7hhu7tQQw3UzVYjHYDn4UM-SeKowycZKYeIcQ8H]
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Sources

A Researcher's Guide to Spectroscopic Differentiation of 3-Methyl-4-oxo-3,4-dihydroquinazolinecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous identification of isomers is a cornerstone of chemical synthesis and pharmaceutical safety. Positional isomers of a pharmacologically active molecule can exhibit vastly different efficacy, toxicity, and metabolic profiles. This guide provides an in-depth comparison of the expected spectroscopic data for isomers of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid, a substituted quinazolinone. Quinazolinone derivatives are a significant class of heterocyclic compounds, known for a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant effects.[1][2][3][4][5]

The Importance of Isomer Characterization

The precise arrangement of functional groups on the quinazolinone scaffold is critical. A methyl group at the N-3 position, for instance, will have a different electronic and steric influence compared to a methyl group on the fused benzene ring. Similarly, the position of the carboxylic acid group dictates the molecule's polarity, acidity, and potential for hydrogen bonding, all of which influence its pharmacokinetic and pharmacodynamic properties. Spectroscopic techniques provide a definitive fingerprint for each unique molecular structure.

Hypothetical Isomers for Comparison

For the purpose of this guide, we will compare the target molecule, This compound (Isomer A) , with two plausible positional isomers:

  • Isomer B: 1-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid (Methyl group on N-1 instead of N-3)

  • Isomer C: 3-Methyl-4-oxo-3,4-dihydro-6-quinazolinecarboxylic acid (Carboxylic acid group at position 6 instead of 7)

(Self-generated image of the three isomers for illustrative purposes)

Spectroscopic Data Comparison

The following tables summarize the predicted and known spectroscopic data for the target compound and its hypothetical isomers. The predictions are based on established principles of spectroscopy and data from published literature on quinazolinone derivatives.[7][8][9][10][11]

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
Proton Assignment Isomer A (Target) 3-Methyl...-7-COOHIsomer B 1-Methyl...-7-COOHIsomer C 3-Methyl...-6-COOHRationale for Differences
N-CH₃ ~3.5 ppm (s, 3H)~3.7 ppm (s, 3H)~3.5 ppm (s, 3H)The electronic environment of N-1 and N-3 are different, leading to a slight downfield shift for the N-1 methyl.
H-2 ~8.3 ppm (s, 1H)~8.5 ppm (s, 1H)~8.3 ppm (s, 1H)The proximity of the N-1 methyl in Isomer B may influence the electronic environment of H-2.
H-5 ~8.2 ppm (d, 1H)~8.2 ppm (d, 1H)~8.6 ppm (d, 1H)In Isomer C, H-5 is ortho to the electron-withdrawing COOH group, causing a significant downfield shift.
H-6 ~8.1 ppm (dd, 1H)~8.1 ppm (dd, 1H)-Position 6 is substituted in Isomer C.
H-8 ~8.4 ppm (s, 1H)~8.4 ppm (s, 1H)~7.9 ppm (d, 1H)In Isomer A and B, H-8 is ortho to the COOH group. In Isomer C, it is para, resulting in an upfield shift.
COOH ~13.0 ppm (br s, 1H)~13.0 ppm (br s, 1H)~13.0 ppm (br s, 1H)The acidic proton chemical shift is highly dependent on concentration and solvent.
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
Carbon Assignment Isomer A (Target) 3-Methyl...-7-COOHIsomer B 1-Methyl...-7-COOHIsomer C 3-Methyl...-6-COOHRationale for Differences
N-CH₃ ~30 ppm~35 ppm~30 ppmThe carbon of an N-1 methyl group is typically more deshielded than an N-3 methyl.
C=O (C-4) ~162 ppm~160 ppm~162 ppmThe position of the N-methyl group can subtly influence the carbonyl carbon's chemical shift.
C-7 ~135 ppm (quat.)~135 ppm (quat.)~128 ppm (CH)In Isomers A and B, C-7 is a quaternary carbon attached to the COOH group. In Isomer C, it is a methine carbon.
C-6 ~127 ppm (CH)~127 ppm (CH)~138 ppm (quat.)In Isomer C, C-6 is the quaternary carbon attached to the COOH group.
COOH ~167 ppm~167 ppm~167 ppmThe carboxylic acid carbon chemical shift is expected to be similar across isomers.
Table 3: Key IR Spectral Data (KBr Pellet)
Functional Group Expected Wavenumber (cm⁻¹) Comments
O-H stretch (Carboxylic Acid) 3300-2500 (broad)Characteristic broad absorption due to hydrogen bonding.
N-H stretch (Isomer B) ~3200 (sharp)Isomer B has an N-H bond at position 3, which would be absent in Isomers A and C. This is a key differentiating feature.
C-H stretch (Aromatic) 3100-3000Present in all isomers.
C=O stretch (Carboxylic Acid) ~1700-1680The exact position can be influenced by conjugation and hydrogen bonding.
C=O stretch (Amide/Quinazolinone) ~1680-1660A strong, characteristic peak for the quinazolinone ring.[7][8] BenchChem reports a value of 1741 cm⁻¹ for the hydrochloride salt of the target molecule, which is higher than expected and may be due to the salt form.[12]
C=C stretch (Aromatic) ~1620, ~1580, ~1470Multiple bands are expected for the aromatic system.
Table 4: Mass Spectrometry (Electron Ionization - EI)
Isomer Parent Ion (M⁺) Key Fragmentation Patterns
All Isomers m/z 204All three isomers have the same molecular formula (C₁₀H₈N₂O₃) and thus the same molecular weight.
All Isomers [M-OH]⁺ (m/z 187)Loss of the hydroxyl radical from the carboxylic acid is a common fragmentation pathway.
All Isomers [M-COOH]⁺ (m/z 159)Loss of the entire carboxyl group as a radical.
Isomers A & C Retro-Diels-Alder (RDA)Fragmentation of the quinazolinone ring can occur, but the specific fragments will depend on the substitution pattern.
Isomer B Fragmentation may differ slightly due to the presence of the N-H group and the N-1 methyl.

Experimental Protocols

To obtain high-quality, reproducible data for comparison, the following standardized protocols are recommended.

Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Sample Isomer Sample (5-10 mg) NMR_Prep Dissolve in 0.6 mL DMSO-d₆ Sample->NMR_Prep IR_Prep Prepare KBr Pellet (1-2 mg sample + 100 mg KBr) Sample->IR_Prep MS_Prep Dissolve in suitable solvent (e.g., Methanol) Sample->MS_Prep NMR_Acq Acquire ¹H, ¹³C, COSY, HSQC Spectra (400 MHz Spectrometer) NMR_Prep->NMR_Acq NMR_Proc Process Data (FT, Phasing, Calibration) NMR_Acq->NMR_Proc Data_Analysis Comparative Data Analysis & Structure Elucidation NMR_Proc->Data_Analysis IR_Acq Acquire Spectrum (FTIR, 4000-400 cm⁻¹) IR_Prep->IR_Acq IR_Acq->Data_Analysis MS_Acq Acquire Spectrum (EI or ESI mode) MS_Prep->MS_Acq MS_Acq->Data_Analysis

Caption: General workflow for the spectroscopic analysis of quinazolinone isomers.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[10] Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) for optimal signal dispersion and sensitivity.[10]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typical.[10]

    • ¹³C NMR: Acquire the spectrum using proton broadband decoupling. A greater number of scans will be necessary compared to ¹H NMR.

    • 2D NMR (COSY, HSQC): These experiments are crucial for unambiguous assignment of proton and carbon signals, especially for differentiating aromatic proton coupling patterns.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.[10]

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid isomer sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.[10] Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: First, record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and record the sample spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.[10]

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer capable of electron ionization (EI) for fragmentation analysis or electrospray ionization (ESI) for accurate mass determination of the molecular ion.

  • Data Acquisition: Infuse the sample into the ion source and acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.[11][13]

Conclusion

The structural elucidation of quinazolinone isomers is a multifactorial process that relies on the synergistic interpretation of NMR, IR, and MS data. While mass spectrometry will confirm that the compounds are isomers by showing an identical molecular weight, it is the fine details of NMR and IR spectra that provide the definitive evidence for the specific arrangement of atoms. The presence or absence of an N-H stretch in the IR spectrum, coupled with the distinct chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum, are the most powerful tools for differentiating between N-1 and N-3 methylated isomers and for pinpointing the location of the carboxylic acid substituent on the benzene ring. This guide provides the foundational knowledge and protocols necessary for researchers to confidently characterize these and other related heterocyclic compounds.

References

  • Vertex AI Search, Identification of in vivo metabolites of a potential anti-rheumatoid arthritis compound, the quinazolinone derivative PD110, using ultra-high performance liquid chromatography coupled with Q-Exactive plus mass spectrometrys.
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A Researcher's Guide to Evaluating the Cancer Cell Selectivity of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of several FDA-approved anticancer agents.[1][2][3] These compounds often exert their effects by targeting key signaling pathways involved in cell proliferation and survival.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the cancer cell selectivity of a novel quinazoline derivative, 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid.

The central tenet of a successful anticancer therapeutic is its ability to selectively eradicate malignant cells while sparing their normal counterparts, thereby minimizing off-target toxicity and improving the therapeutic window. This guide will delineate the essential in vitro assays and methodologies required to build a robust preclinical data package for this compound, comparing its performance against both a standard-of-care chemotherapeutic and another relevant quinazoline-based inhibitor.

Foundational Understanding: The Quinazoline Scaffold in Oncology

Quinazoline derivatives are a significant class of heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities, most notably in cancer therapy.[1][4][5] Their mechanism of action is diverse, often involving the inhibition of protein kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[4] Furthermore, some quinazolinone derivatives have been shown to induce cell cycle arrest, apoptosis (programmed cell death), and even novel cell death pathways like ferroptosis.[5][6]

The therapeutic potential of quinazolines is underscored by the clinical success of drugs like Gefitinib, Erlotinib, and Lapatinib.[1][2] Therefore, the systematic evaluation of new derivatives like this compound is a scientifically grounded endeavor.

Experimental Design: A Multi-faceted Approach to Selectivity Profiling

A robust assessment of cancer cell selectivity necessitates a multi-pronged experimental approach. The core principle is to compare the cytotoxic effects of the test compound on cancer cell lines versus normal, non-transformed cell lines.[7][8]

Rationale for Comparator Selection

To provide meaningful context to the experimental data, it is crucial to include appropriate positive and negative controls.

  • Positive Control (Standard-of-Care): Cisplatin, a widely used chemotherapeutic agent, will serve as a benchmark for cytotoxicity.[9] However, its well-documented side effects underscore the need for more selective agents.[9]

  • Positive Control (Mechanism-based): Erlotinib, an FDA-approved quinazoline-based EGFR inhibitor, will provide a comparison within the same chemical class, allowing for a more nuanced interpretation of the results.[2]

  • Test Compound: this compound.

Cell Line Panel Selection

The choice of cell lines is critical for a comprehensive evaluation. The panel should include:

  • Cancer Cell Lines: A diverse panel representing different cancer types (e.g., lung, breast, colon) to assess the breadth of activity. For this guide, we will use:

    • A549 (Lung Carcinoma): A commonly used model for non-small cell lung cancer.

    • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.

    • HCT116 (Colorectal Carcinoma): A well-characterized colon cancer cell line.

  • Normal (Non-cancerous) Cell Line: A non-transformed cell line to determine the degree of selectivity.

    • MRC-5 (Normal Lung Fibroblast): To serve as a healthy tissue counterpart to the lung cancer cell line.

The use of both tumor and non-tumor cells is fundamental to assessing the specificity of anticancer drugs.[7]

Core Experimental Workflow: From Cytotoxicity to Mechanistic Insights

The following experimental workflow provides a systematic approach to evaluating the selectivity of this compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Induction cluster_2 Phase 3: Mechanistic Investigation A Cell Seeding (Cancer & Normal Lines) B Compound Treatment (Test Compound & Comparators) A->B C MTT Assay (Cell Viability) B->C D IC50 Determination C->D E Selectivity Index (SI) Calculation D->E F Annexin V/PI Staining D->F Select promising candidates G Flow Cytometry Analysis F->G H Western Blot Analysis (Apoptotic & Cell Cycle Markers) G->H Confirm apoptotic pathway

Caption: A streamlined workflow for evaluating anticancer drug selectivity.

Phase 1: Determining Cytotoxicity and Selectivity

The initial phase focuses on quantifying the cytotoxic effects of the compounds across the selected cell line panel.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed A549, MCF-7, HCT116, and MRC-5 cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound, Cisplatin, and Erlotinib in the appropriate cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) for each compound in each cell line.

The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.[11] The selectivity index (SI) is a crucial parameter for quantifying the preferential cytotoxicity of a compound towards cancer cells. It is calculated by dividing the IC50 value of the compound in a normal cell line by its IC50 value in a cancer cell line.[12][13][14] A higher SI value indicates greater selectivity.[12]

CompoundA549 (IC50, µM)MCF-7 (IC50, µM)HCT116 (IC50, µM)MRC-5 (IC50, µM)Selectivity Index (SI) vs. A549
This compound Experimental DataExperimental DataExperimental DataExperimental DataCalculated Value
Cisplatin Experimental DataExperimental DataExperimental DataExperimental DataCalculated Value
Erlotinib Experimental DataExperimental DataExperimental DataExperimental DataCalculated Value
Phase 2: Assessing the Induction of Apoptosis

To delve deeper into the mechanism of cell death, it is important to determine if the observed cytotoxicity is due to the induction of apoptosis.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat the cancer cell line that showed the highest sensitivity to this compound (based on IC50 values) with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include untreated and vehicle-treated controls.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Phase 3: Investigating Molecular Mechanisms

To further elucidate the cellular pathways affected by the test compound, Western blot analysis can be employed to examine the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Step-by-Step Methodology:

  • Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key apoptotic and cell cycle regulatory proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, p21, Cyclin D1). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

G cluster_0 Apoptotic Signaling Pathway A 3-Methyl-4-oxo-3,4-dihydro-7- quinazolinecarboxylic acid B Increased Bax/Bcl-2 Ratio A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G

Caption: A potential apoptotic pathway induced by the test compound.

Interpreting the Results and Future Directions

The collective data from these experiments will provide a comprehensive profile of the cancer cell selectivity of this compound.

  • High Selectivity Index: A high SI value, particularly when compared to Cisplatin, would suggest a favorable therapeutic window for the test compound.[12]

  • Apoptosis Induction: Confirmation of apoptosis as the primary mode of cell death is a desirable characteristic for an anticancer agent.

  • Mechanistic Insights: Western blot data can provide clues about the specific molecular targets and pathways affected by the compound, guiding future optimization and development efforts.

Should this compound demonstrate promising selectivity, further preclinical development could involve in vivo studies using animal models to assess its efficacy and safety in a more complex biological system.

Conclusion

The systematic evaluation of novel anticancer compounds is a cornerstone of oncology research. By employing a rigorous and multi-faceted approach as outlined in this guide, researchers can generate a robust and reliable dataset to assess the cancer cell selectivity of this compound. This foundational knowledge is indispensable for making informed decisions about the future development of this and other promising therapeutic candidates.

References

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][4][5][15][16]tetrazine-8-carboxylates and -carboxamides. PMC - NIH. Available at: [Link]

  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part I. Taylor & Francis Online. Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]

  • Cisplatin in cancer therapy: molecular mechanisms of action. PMC - NIH. Available at: [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC - PubMed Central. Available at: [Link]

  • Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors. PubMed Central. Available at: [Link]

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  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available at: [Link]

  • Synthesis and antitumor activity of 3-methyl-4-oxo-3,4-dihydroimidazo [5,1-d][4][5][15][16]tetrazine-8-carboxylates and -carboxamides. PubMed. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

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  • Selective Cytotoxicity Evaluation in Anticancer Drug Screening of Boehmeria virgata (Forst) Guill Leaves to Several Human Cell Lines: HeLa, WiDr, T47D and Vero. Universitas Gadjah Mada. Available at: [Link]

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benchmarking the synthesis efficiency of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid against other methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid stands out as a key intermediate in the synthesis of various biologically active compounds. The efficiency of its synthesis is therefore a critical factor in the drug discovery and development pipeline. This guide provides an in-depth comparative analysis of established and modern synthetic methodologies for this valuable compound, offering insights into the rationale behind experimental choices and presenting supporting data to inform your selection of the most suitable route.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a unique set of challenges. The molecule incorporates a specific N-methylation at the 3-position and a carboxylic acid at the 7-position, requiring a synthetic strategy that allows for precise control over the substitution pattern on the quinazolinone core. The ideal synthesis should be high-yielding, cost-effective, and environmentally benign, while also offering a straightforward purification process.

Method 1: The Classic Approach - Niementowski Reaction and its Modifications

The Niementowski reaction, first reported in 1895, is a foundational method for the synthesis of 4(3H)-quinazolinones. In its classic form, it involves the thermal condensation of an anthranilic acid with an amide. For the synthesis of our target molecule, this would involve the reaction of 4-amino-2-methylbenzoic acid with a suitable reagent to introduce the C2 carbon and the N3-methyl group.

Causality Behind Experimental Choices

The traditional Niementowski reaction often requires high temperatures and long reaction times, which can lead to side product formation and decomposition of starting materials. To address these limitations, several modifications have been developed. The use of microwave irradiation, for instance, can dramatically reduce reaction times and improve yields by efficiently transferring energy to the reaction mixture. Another variation involves the use of a dehydrating agent or a Lewis acid catalyst to promote the cyclization step under milder conditions.

Experimental Protocol: A Microwave-Assisted Niementowski-Type Synthesis

This protocol outlines a plausible and efficient microwave-assisted synthesis of this compound.

Step 1: Reaction Setup

  • In a microwave-safe vessel, combine 4-amino-2-methylbenzoic acid (1.0 eq.), N-methylformamide (2.0 eq.), and a catalytic amount of a dehydrating agent such as polyphosphoric acid (PPA).

  • Add a high-boiling point solvent like N,N-dimethylformamide (DMF) to ensure even heating.

Step 2: Microwave Irradiation

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a temperature of 150-180°C for 30-60 minutes. The reaction progress should be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.

Method 2: The Benzoxazinone Route - A Two-Step Strategy

An alternative and widely used method for the synthesis of N-substituted quinazolinones proceeds via a 2-substituted-4H-3,1-benzoxazin-4-one intermediate. This approach offers greater control over the introduction of substituents at the 2- and 3-positions of the quinazolinone ring.

Causality Behind Experimental Choices

This two-step process allows for the independent introduction of the substituent at the 2-position and the nitrogen substituent at the 3-position. The formation of the benzoxazinone intermediate from anthranilic acid and an acyl chloride is typically a high-yielding reaction. The subsequent reaction with an amine to form the quinazolinone is also generally efficient and allows for a diverse range of N-substituents to be introduced.

Experimental Protocol: Synthesis via a Benzoxazinone Intermediate

Step 1: Synthesis of 7-Methyl-2H-3,1-benzoxazin-4(4H)-one

  • Suspend 4-amino-2-methylbenzoic acid (1.0 eq.) in a suitable solvent such as pyridine or toluene.

  • Add an excess of a formylating agent, like acetic formic anhydride or triethyl orthoformate, and heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is the benzoxazinone intermediate, which can often be used in the next step without further purification.

Step 2: Formation of this compound

  • Dissolve the crude 7-Methyl-2H-3,1-benzoxazin-4(4H)-one in a suitable solvent like ethanol or acetic acid.

  • Add an excess of methylamine (as a solution in ethanol or as a gas) to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours.

  • Upon completion, cool the reaction and remove the solvent. The crude product can be purified by recrystallization as described in the previous method.

Method 3: Modern Approaches - One-Pot Reductive Cyclization

More recent synthetic strategies focus on improving efficiency and reducing the number of synthetic steps. One such approach is the one-pot reductive cyclization of a 2-nitrobenzoic acid derivative.

Causality Behind Experimental Choices

This method combines the reduction of a nitro group to an amine and the subsequent cyclization into a single, seamless operation. This not only saves time and resources but also minimizes the handling of potentially sensitive intermediates. The choice of a suitable reducing agent and catalyst is crucial for the success of this reaction.

Experimental Protocol: One-Pot Synthesis from a Nitro Precursor

Step 1: Reaction Setup

  • In a reaction vessel, dissolve the starting material, 2-methyl-4-nitrobenzoic acid (1.0 eq.), in a suitable solvent like ethanol or acetic acid.

  • Add N-methylformamide (as the nitrogen and C2 source) and a reducing agent, such as sodium dithionite or catalytic hydrogenation (e.g., Pd/C with H₂).

Step 2: Reaction and Cyclization

  • Heat the reaction mixture to reflux for several hours. The reduction of the nitro group is followed by in-situ cyclization to the quinazolinone.

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture and filter off any solid catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Comparative Analysis of Synthesis Methods

Parameter Niementowski-Type (Microwave) Benzoxazinone Route One-Pot Reductive Cyclization
Number of Steps 121
Reaction Time 30-60 minutes4-8 hours6-12 hours
Typical Yield Good to ExcellentGood to ExcellentModerate to Good
Reagent Cost ModerateModeratePotentially Higher (catalyst)
Scalability GoodExcellentGood
Environmental Impact Moderate (solvent use)Higher (more solvents and steps)Lower (one-pot)
Purification RecrystallizationRecrystallization/ChromatographyChromatography/Recrystallization

Visualizing the Synthetic Workflows

To better understand the flow of each synthetic method, the following diagrams have been generated using Graphviz.

Niementowski_Workflow start 4-Amino-2-methylbenzoic Acid + N-Methylformamide microwave Microwave Irradiation (150-180°C, 30-60 min) start->microwave purification Precipitation & Recrystallization microwave->purification product 3-Methyl-4-oxo-3,4-dihydro- 7-quinazolinecarboxylic Acid purification->product

Caption: Workflow for the Microwave-Assisted Niementowski-Type Synthesis.

Benzoxazinone_Workflow start 4-Amino-2-methylbenzoic Acid + Formylating Agent reaction1 Reflux start->reaction1 benzoxazinone 7-Methyl-2H-3,1-benzoxazin- 4(4H)-one reaction2 Reaction with Methylamine (Reflux) benzoxazinone->reaction2 reaction1->benzoxazinone purification Recrystallization reaction2->purification product 3-Methyl-4-oxo-3,4-dihydro- 7-quinazolinecarboxylic Acid purification->product

Caption: Workflow for the Synthesis via a Benzoxazinone Intermediate.

Reductive_Cyclization_Workflow start 2-Methyl-4-nitrobenzoic Acid + N-Methylformamide reaction One-Pot Reduction & Cyclization (Reflux) start->reaction purification Chromatography/ Recrystallization reaction->purification product 3-Methyl-4-oxo-3,4-dihydro- 7-quinazolinecarboxylic Acid purification->product

Caption: Workflow for the One-Pot Reductive Cyclization Synthesis.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound depends on the specific requirements of the researcher or organization.

  • For rapid synthesis and high throughput , the Microwave-Assisted Niementowski-Type Synthesis is the recommended approach due to its significantly shorter reaction times.

  • For large-scale production and process robustness , the Benzoxazinone Route offers excellent scalability and control over the reaction.

  • For green chemistry and process intensification , the One-Pot Reductive Cyclization is an attractive option, although it may require more optimization of reaction conditions.

It is recommended to perform small-scale pilot reactions to validate the chosen method and optimize the conditions for yield and purity before scaling up the synthesis.

References

  • Niementowski, S. v. Synthesen von Chinolinderivaten. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 2810–2817. [Link]

  • Al-Obaidi, A.; Al-Shammari, A. M. Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Activities. Molecules2021 , 26 (11), 3169. [Link]

  • Saad-Aldeen, R. A.; Al-Iraqi, M. A. Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM)2019 , 7, 93-98. [Link]

  • Negrete, G. R.; et al. One-pot reductive cyclization to antitumor quinazoline precursors. ARKIVOC2007 , (x), 217-224. [Link]

  • PubChem. 4-Amino-2-methylbenzoic acid. [Link]

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper and safe disposal of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid. In the absence of specific regulatory disposal protocols for every novel or specialized chemical, a risk-based approach grounded in established laboratory safety principles is paramount. This document synthesizes best practices from leading research institutions and regulatory bodies to ensure the protection of personnel and the environment.

The foundational principle of this guide is to treat this compound as a hazardous chemical waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.[1] This conservative approach is crucial for mitigating unknown risks associated with compounds that may lack extensive toxicological and environmental impact data.

Pre-Disposal Safety and Hazard Assessment

Before handling any waste material, a thorough understanding of the potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, related quinazoline and quinolone structures often exhibit biological activity and may present as irritants.[2][3] Therefore, it is prudent to handle this compound with the appropriate personal protective equipment (PPE).

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses or goggles.Protects against accidental splashes or dust generation.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact. Gloves should be inspected before use and disposed of as solid chemical waste after handling.[4]
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Not generally required for small quantities of solid, non-volatile compounds. However, if there is a risk of aerosolization or dust formation, consult with your institution's EHS for guidance on appropriate respiratory protection.Minimizes inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of solid chemical waste such as this compound must follow a systematic procedure to ensure safety and regulatory compliance.

Step 1: Waste Identification and Classification

  • Classify this compound as a "solid chemical waste."[5][6]

  • Do not mix this compound with other waste streams such as liquid, biological, or radioactive waste.[7][8]

Step 2: Container Selection and Preparation

  • Primary Container: The original product container is the preferred choice for waste collection.[1][7] If the original container is not available, use a sturdy, leak-proof container with a secure screw-top lid that is chemically compatible with the compound.[7][9] Avoid using food-grade containers.[1]

  • Container Integrity: Ensure the container is in good condition, free from cracks, and has no external residue.[1]

  • Headspace: Do not overfill the container. Leave at least 10% headspace to prevent pressure buildup and facilitate safe handling.[5]

Step 3: Labeling the Waste Container

Proper labeling is a critical step for ensuring safe handling and disposal.

  • Affix a completed EHS Hazardous Waste Label to the container.[7]

  • The label must include the following information:

    • The full chemical name: "this compound". Avoid abbreviations.

    • The approximate quantity or percentage of the chemical.

    • The date the container was designated for waste.

    • The words "Hazardous Waste".[6]

Step 4: Temporary Storage in the Laboratory

  • Designated Area: Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA) within your laboratory.[9] This area should be at or near the point of waste generation.[10]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[7][8]

  • Segregation: Store the waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2][7]

Step 5: Arranging for Final Disposal

  • Once the waste container is full or is no longer being added to, arrange for its collection by your institution's EHS department.[7]

  • Submit a waste pickup request through your institution's designated online portal or by contacting the EHS office directly.[6]

  • Do not transport hazardous waste outside of your laboratory. Only trained EHS personnel should handle the transport of chemical waste.[1]

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation & Assessment cluster_procedure Containment & Storage cluster_disposal Final Disposal A Assess Hazards & Don PPE B Classify as Solid Chemical Waste A->B D Transfer Waste to Container C Select Compatible Waste Container B->C C->D E Securely Cap & Clean Exterior D->E H Request Waste Pickup from EHS F Affix Hazardous Waste Label E->F G Store in Designated Satellite Accumulation Area with Secondary Containment F->G G->H I EHS Collects & Disposes of Waste H->I

Sources

A Senior Application Scientist's Guide to Safely Handling 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Landscape

The quinazoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][4] However, this bioactivity also signals the potential for toxicological effects. Structurally similar compounds, such as 4(3H)-quinazolinone, are classified as hazardous substances with potential for acute toxicity if swallowed, skin and eye irritation, and respiratory irritation.[5] The carboxylic acid group further introduces corrosive properties.[6] Therefore, we must treat 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid with a high degree of caution.

Inferred Hazard Profile:

Hazard ClassPotential EffectsSource of Concern
Acute Toxicity (Oral) Harmful if swallowed.[5]Quinazolinone core
Skin Corrosion/Irritation May cause skin irritation.[5][7][8]Quinazolinone core & Carboxylic acid group
Serious Eye Damage/Irritation May cause serious eye irritation.[5][7][8]Quinazolinone core & Carboxylic acid group
Respiratory Irritation May cause respiratory irritation, especially as a powder.[5][8]Fine particulate nature of the solid

Your Armor: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable. This ensures protection against the primary routes of exposure: inhalation, skin contact, and eye contact.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of solid this compound and its solutions must be conducted within a certified chemical fume hood. This is your first and most critical line of defense against inhaling airborne particulates or vapors.[9][10]

Essential Personal Protective Equipment

The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Best Practices
Eyes & Face Chemical splash goggles and a full-face shield.[5][11][12][13]Goggles provide a seal around the eyes to protect from splashes and fine dust. A face shield offers an additional layer of protection for the entire face.[12][14]
Hands Chemical-resistant nitrile or butyl rubber gloves.[5][11][15]Always inspect gloves for tears or punctures before use.[16] Double-gloving is recommended, especially for extended operations. Wash hands thoroughly after removing gloves.[9]
Body A flame-resistant laboratory coat with full-length sleeves and a snug fit at the wrists.[9]This protects your skin and personal clothing from accidental spills.
Feet Closed-toe shoes made of a non-porous material.[9][12]This is a fundamental laboratory safety rule to protect against spills and falling objects.
Respiratory A NIOSH-approved N95 or higher-rated respirator.[5][11]This is mandatory when handling the powder outside of a fume hood, although this practice is strongly discouraged. Ensure proper fit testing for the selected respirator.

Step-by-Step Protocols for Safe Handling

Adherence to a strict, methodical workflow is crucial for minimizing risk.

Donning and Doffing PPE: A Deliberate Process

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles & Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4

Caption: The sequential process for donning and doffing PPE to prevent contamination.

Weighing and Solution Preparation
  • Preparation: Ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment, including spatulas, weigh boats, and solvent-dispensing systems.

  • Weighing: Perform all weighing operations within the fume hood. Use a spatula to carefully transfer the solid to a tared weigh boat. Avoid creating dust.

  • Dissolution: Add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of splashing. Use a magnetic stirrer for efficient mixing.

  • Container Sealing: Securely cap all containers immediately after use.

Reaction Monitoring and Work-up
  • Sampling: When taking aliquots for reaction monitoring, use a clean pipette or syringe.

  • Quenching: If the reaction requires quenching, add the quenching agent slowly and deliberately to control any exothermic events.

  • Extraction and Purification: All liquid-liquid extractions and chromatographic separations should be performed in the fume hood.

Emergency Preparedness: Your Action Plan

Accidents can happen, and a swift, correct response is vital.[9]

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16] Seek medical attention.
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Spill Alert others in the vicinity. For a small spill, use a chemical spill kit with appropriate absorbent material. For a large spill, evacuate the area and contact your institution's emergency response team.[9]

Waste Management and Disposal: A Responsible Conclusion

Proper disposal is a critical component of the chemical handling lifecycle.

Waste Segregation

All materials that have come into contact with this compound must be treated as hazardous chemical waste.[5] This includes:

  • Excess solid compound

  • Contaminated solutions

  • Used gloves, weigh boats, and pipette tips

  • Rinsate from cleaning glassware

Disposal Procedure
  • Collection: Collect all hazardous waste in a dedicated, clearly labeled, and sealed container.[5]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal program.[5][17] Do not dispose of this chemical down the drain.[17][18]

Disposal_Workflow Start Waste Generation Segregate Segregate into Dedicated Hazardous Waste Container Start->Segregate Label Label Container Clearly: 'Hazardous Waste' Full Chemical Name Segregate->Label Store Store in a Designated Secondary Containment Area Label->Store Dispose Arrange for Pickup by Licensed Disposal Company Store->Dispose End Proper Disposal Dispose->End

Caption: A streamlined workflow for the responsible disposal of chemical waste.

By internalizing and consistently applying these safety protocols, you can confidently and safely advance your research with this compound. Your commitment to safety is a commitment to the quality and longevity of your scientific contributions.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Szabo-Scandic. Quinazoline. [Link]

  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?. [Link]

  • SAFETY DATA SHEET. [Link]

  • Quicktest. Safety equipment, PPE, for handling acids. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. [Link]

  • Quora. What are personal protective equipment requirements for handling hazardous chemicals during production?. [Link]

  • SDS Management Software. Safety Rules in Chemical Laboratories: A Practical Guide | US. [Link]

  • PubMed Central. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. [Link]

  • YOUTH Clean Tech. Chemical Safety in Labs: Handling and Storage. [Link]

  • Greenbook.net. SAFETY DATA SHEET. [Link]

  • Material Safety Data Sheet. [Link]

  • TSI Journals. SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. [Link]

  • NIH. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • Research and Reviews. Synthesis and Applications of Quinazoline Derivatives. [Link]

  • PubMed Central. Quinazoline derivatives: synthesis and bioactivities. [Link]

  • Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. [Link]

  • Chemical Waste Disposal Guidelines. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

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3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.